molecular formula C16H12O4 B1230860 4,4'-Stilbenedicarboxylic acid CAS No. 100-31-2

4,4'-Stilbenedicarboxylic acid

Cat. No.: B1230860
CAS No.: 100-31-2
M. Wt: 268.26 g/mol
InChI Key: SBBQDUFLZGOASY-OWOJBTEDSA-N
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Description

4,4'-Stilbenedicarboxylic acid (CAS 100-31-2) is an organic compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol. It is a high-purity dicarboxylic acid linker of significant interest in advanced materials research . This compound is a fundamental building block in the synthesis of metal-organic frameworks (MOFs), where its isomeric form (particularly the cis-, or (Z)-, isomer) is crucial for constructing frameworks with unique non-interpenetrating 2D sheets or microporous 3D structures with previously unrecognized topologies . These frameworks are engineered for applications in gas storage, separation, and catalysis. Beyond MOFs, this linker is valuable for modifying other nanomaterials; for instance, covalent functionalization of graphene oxide with this compound has been shown to significantly enhance electrochemical performance, increasing capacitance by up to four times and inducing a substantial red-shift in optical absorption due to an extended conjugation system . The compound is typically supplied as a white to orange to green powder or crystal with a melting point exceeding 300°C . As a dedicated research chemical, this product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle it with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid
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InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100-31-2
Record name Stilbene-4,4'-dicarboxylic acid
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Record name 4,4'-Stilbenedicarboxylic acid
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Record name Stilbene-4,4'-dicarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid is a dicarboxylic acid derivative of stilbene, a diarylethene consisting of a trans or cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond. This compound has garnered significant interest in various scientific fields, particularly in materials science and medicinal chemistry. Its rigid, planar structure and the presence of two carboxylic acid functional groups make it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. Furthermore, the stilbene backbone is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications, including in drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and an exploration of its potential role in relevant biological signaling pathways.

Chemical and Physical Properties

This compound primarily exists as two geometric isomers: trans-(E) and cis-(Z). The trans isomer is generally more stable and more commonly studied. Unless otherwise specified, the properties listed below refer to the trans isomer.

General Properties
PropertyValueReference
Molecular FormulaC₁₆H₁₂O₄[3]
Molecular Weight268.26 g/mol [3]
IUPAC Name4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid[4]
CAS Number100-31-2
AppearanceWhite to pale yellow powder[4]
Physicochemical Properties
PropertyValueReference
Melting Point>300 °C[5]
pKa (predicted)3.96 ± 0.10[5]
SolubilitySparingly soluble in water and common organic solvents. Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6]

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): ~12.9 (s, 2H, -COOH), ~7.9 (d, 4H, Ar-H), ~7.7 (d, 4H, Ar-H), ~7.3 (s, 2H, -CH=CH-).

Expected ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): ~167 (-COOH), ~143 (Ar-C), ~139 (Ar-C), ~130 (Ar-CH), ~129 (-CH=CH-), ~127 (Ar-CH).

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Assignment
3000-2500O-H stretch (carboxylic acid, broad)
1680-1620C=O stretch (carboxylic acid)
1600-1450C=C stretch (aromatic and vinylic)
970-960C-H bend (trans-alkene)
800-600C-H bend (aromatic)

An FTIR spectrum for this compound is available for viewing on SpectraBase.[7]

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of stilbene derivatives is sensitive to their stereochemistry. The trans isomer, being more conjugated and planar, typically absorbs at a longer wavelength (λ_max) compared to the cis isomer.[8]

IsomerExpected λ_max (nm)
trans-4,4'-Stilbenedicarboxylic acid~295-320
cis-4,4'-Stilbenedicarboxylic acid~280-285

Crystal Structure

The crystal structure of trans-4,4'-stilbenedicarboxylic acid reveals a nearly planar molecule. This structural rigidity is a key feature that makes it a desirable linker for the construction of robust porous materials.[9] In the solid state, the molecules are typically arranged in a herringbone packing motif, stabilized by hydrogen bonding between the carboxylic acid groups of adjacent molecules. The crystallographic data for MOFs containing the deprotonated form of this linker have been extensively studied.[10]

Experimental Protocols

Synthesis of trans-4,4'-Stilbenedicarboxylic Acid

Several synthetic routes are available for the preparation of this compound. Two common methods are the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling.

1. Horner-Wadsworth-Emmons Reaction

This reaction provides a stereoselective route to the trans-isomer.

  • Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

    HWE_Workflow reagent1 4-Carboxybenzyl bromide phosphonate Diethyl (4-carboxybenzyl)phosphonate reagent1->phosphonate Arbuzov Reaction reagent2 Triethyl phosphite reagent2->phosphonate ylide Phosphonate Ylide phosphonate->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide intermediate Betaine Intermediate ylide->intermediate Nucleophilic Addition aldehyde 4-Formylbenzoic acid aldehyde->intermediate product trans-4,4'-Stilbenedicarboxylic acid intermediate->product Elimination

    Horner-Wadsworth-Emmons Synthesis Workflow

  • Detailed Protocol (Generalized):

    • Synthesis of Diethyl (4-carboxybenzyl)phosphonate: 4-(Bromomethyl)benzoic acid is reacted with an excess of triethyl phosphite. The mixture is heated under reflux for several hours. After cooling, the excess triethyl phosphite is removed under reduced pressure to yield the phosphonate ester.

    • Ylide Formation: The phosphonate ester is dissolved in an anhydrous solvent (e.g., THF) and treated with a strong base, such as sodium hydride (NaH), at 0 °C to form the phosphonate ylide.

    • Reaction with Aldehyde: A solution of 4-formylbenzoic acid in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    • Work-up and Purification: The reaction is quenched with water, and the mixture is acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure trans-4,4'-stilbenedicarboxylic acid.[11][12]

2. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is another versatile method for forming the stilbene core.

  • Diagram of the Suzuki-Miyaura Coupling Workflow:

    Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 4-Bromobenzoic acid product trans-4,4'-Stilbenedicarboxylic acid reagent1->product reagent2 trans-2-(4-carboxyphenyl)vinylboronic acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product side_product Byproducts

    Suzuki-Miyaura Coupling Synthesis Workflow

  • Detailed Protocol (Generalized):

    • A mixture of 4-bromobenzoic acid, trans-2-(4-carboxyphenyl)vinylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

    • After cooling, the mixture is acidified, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization.

Purification by Recrystallization
  • Protocol:

    • The crude this compound is dissolved in a minimum amount of a hot solvent in which it has high solubility (e.g., DMF or a mixture of ethanol and water).

    • Any insoluble impurities are removed by hot filtration.

    • The clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[11][12]

Role in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of stilbene derivatives, most notably resveratrol, are well-known to interact with various cellular signaling cascades. One of the most studied is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

The Keap1-Nrf2 pathway plays a crucial role in protecting cells from oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Stilbene derivatives can activate the Nrf2 pathway, although the precise mechanism for this compound is not yet fully elucidated. It is hypothesized that, like other stilbenoids, it may modulate the Keap1-Nrf2 interaction, leading to Nrf2 activation and the subsequent upregulation of antioxidant enzymes.

  • Diagram of the Keap1-Nrf2 Signaling Pathway:

    Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Stilbene 4,4'-Stilbenedicarboxylic acid (potential activator) Stilbene->Keap1 Modulation? Maf Maf Nrf2_n->Maf Dimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

    The Keap1-Nrf2 Signaling Pathway

Applications in Drug Development

The unique properties of this compound make it a promising candidate for applications in drug development.

  • Drug Delivery: As a linker in MOFs, it can be used to construct porous materials for the encapsulation and controlled release of therapeutic agents.[2] The tunability of the MOF structure allows for the optimization of drug loading capacity and release kinetics.

  • Bioactive Scaffolds: The stilbene core itself possesses biological activity. Derivatives of this compound could be synthesized to develop new therapeutic agents with antioxidant, anti-inflammatory, or anticancer properties, potentially through the modulation of pathways like Nrf2.

Conclusion

This compound is a versatile molecule with significant potential in both materials science and medicinal chemistry. Its well-defined structure and chemical functionality make it an ideal component for the rational design of complex molecular architectures. Further research into its biological activities, particularly its interaction with key signaling pathways, may unlock new avenues for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties and experimental methodologies to aid researchers in harnessing the potential of this remarkable compound.

References

4,4'-Stilbenedicarboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,4'-Stilbenedicarboxylic Acid

For researchers, scientists, and drug development professionals, this compound serves as a crucial building block and versatile intermediate in the synthesis of pharmaceuticals, metal-organic frameworks (MOFs), and functional materials. Its rigid, conjugated structure and bifunctional nature make it an attractive component for creating complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations.

Core Synthesis Pathways: A Comparative Analysis

Several synthetic strategies have been developed for the preparation of this compound and its derivatives. The choice of method often depends on factors such as desired stereoselectivity, availability of starting materials, scalability, and tolerance to other functional groups. The following table summarizes the key quantitative data for the most prominent synthesis routes.

Synthesis PathwayStarting MaterialsKey Reagents & CatalystsTypical Yield (%)StereoselectivityKey AdvantagesPotential Drawbacks
Horner-Wadsworth-Emmons (HWE) Reaction 4-(Diethylphosphoryl)benzoic acid, 4-Formylbenzoic acidStrong base (e.g., NaH, KHMDS)83-93%[1]Excellent (Predominantly E-isomer)[1][2]High yield, high stereoselectivity, mild conditions, water-soluble byproduct simplifies purification.[1][2][3]Requires synthesis of the phosphonate reagent.[1]
Wittig Reaction 4-Carboxybenzyl-triphenylphosphonium bromide, 4-Formylbenzoic acidStrong base (e.g., n-BuLi, NaH)48-99% (for general stilbenes)[4]Dependent on ylide stability; non-stabilized ylides favor Z-isomer, stabilized ylides favor E-isomer.Versatile, well-established method.Triphenylphosphine oxide byproduct can be difficult to remove.
Suzuki-Miyaura Coupling 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), Vinylboronic acid derivativePalladium catalyst, BaseVariesHigh retention of alkene geometry.Broad substrate scope, high functional group tolerance.[1]Potential for catalyst poisoning, requires anhydrous conditions in some cases.[1]
Heck Reaction 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), Styrene or acrylic acid derivativePalladium catalyst, BaseVariesPredominantly E-isomer.Atom-economical, does not require pre-formation of organometallic reagents.[1]Often requires elevated temperatures, regioselectivity can be a challenge.[1]
From p-Cyanobenzyl Halide p-Cyanobenzyl halideSolid base (e.g., KOH), then alkaline hydrolysis~64-69% (overall)Not specifiedMild reaction conditions, high purity.Two-step process.
Oxidative Dimerization of p-Toluic Acid p-Toluic acidSulfur34%Not specifiedDirect route from a simple starting material.High temperatures and pressure required, moderate yield.
McMurry Reaction 4-Formylbenzoic acid (or its ester)Low-valent titanium (e.g., TiCl₃/LiAlH₄, TiCl₄/Zn)VariesMixture of E and Z isomers possible.Good for symmetrical couplings.Stoichiometric amounts of titanium reagents are often needed.
Perkin Reaction 4-Formylbenzoic acid, Phenylacetic acid derivativeAcid anhydride, Alkali salt of the acidVariesPredominantly E-isomer.Classical method for α,β-unsaturated acids.Often requires high temperatures.[5]

Experimental Protocols

This section provides detailed methodologies for key synthetic pathways to this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

This method provides excellent stereoselectivity for the (E)-isomer of this compound. The protocol involves two main stages: the synthesis of the phosphonate reagent and the subsequent olefination reaction.

Stage 1: Synthesis of Diethyl (4-carboxybenzyl)phosphonate

  • Reaction: 4-(Bromomethyl)benzoic acid is reacted with triethyl phosphite via a Michaelis-Arbuzov reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in toluene.

    • Add triethyl phosphite (1.2 eq) to the solution.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the volatile components (excess triethyl phosphite and ethyl bromide byproduct) under reduced pressure.

    • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield diethyl (4-carboxybenzyl)phosphonate as a white solid.

Stage 2: HWE Olefination to form this compound

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl (4-carboxybenzyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Wittig Reaction

The Wittig reaction provides a classical approach to alkene synthesis. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.

Stage 1: Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide [6][7][8]

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (2.15 g, 10 mmol) and triphenylphosphine (2.6 g, 10 mmol) in 30 mL of acetone.[6][8]

    • Reflux the mixture for 45 minutes.[6][8]

    • Cool the reaction mixture to room temperature and isolate the precipitated phosphonium salt by vacuum filtration.[6][8]

    • Wash the solid with diethyl ether (2 x 20 mL) and air dry to obtain the phosphonium salt.[6][8]

Stage 2: Wittig Olefination to form this compound

  • Procedure:

    • In a flask equipped with a magnetic stirrer, suspend 4-carboxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (2.0 eq), dropwise to form the deep red-colored ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the ylide solution back to 0 °C and add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by adding water.

    • Acidify the mixture with 1 M HCl to pH 2-3 to precipitate the product and triphenylphosphine oxide.

    • Filter the solid and wash with water.

    • Separate the this compound from the triphenylphosphine oxide by selective dissolution or chromatography. Recrystallization from ethanol can be effective for purification.

Synthesis from p-Cyanobenzyl Halide

This two-step method offers a pathway with mild reaction conditions.

Stage 1: Synthesis of 4,4'-Stilbenedicyanide

  • Procedure:

    • In a four-necked flask equipped with a thermometer, reflux condenser, and stirrer, add p-cyanobenzyl iodide (0.66 mol) and xylene (90 mL).

    • Heat the mixture to 58 °C under a nitrogen atmosphere.

    • Add solid potassium hydroxide (KOH, 2.23 mol) in six portions over 30 minutes.

    • Maintain the reaction at 58 °C for 6 hours.

    • After cooling, filter the mixture and wash the solid to obtain the intermediate, 4,4'-stilbenedicyanide.

Stage 2: Hydrolysis to this compound

  • Procedure:

    • In a reactor, add 4,4'-stilbenedicyanide (0.16 mol), water (100 mL), pyridine (1.1 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.02 mol).

    • Heat the mixture to 90 °C and stir for 12 hours.

    • Filter the hot reaction mixture.

    • Cool the filtrate and acidify with an acid (e.g., toluenesulfonic acid or methanesulfonic acid) to a pH of 4-7.

    • Collect the precipitated product by filtration, wash with water, and dry.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core chemical transformations for each major synthesis pathway.

Horner_Wadsworth_Emmons_Reaction start1 4-(Bromomethyl)benzoic acid intermediate1 Diethyl (4-carboxybenzyl)phosphonate start1->intermediate1 Michaelis-Arbuzov reagent1 P(OEt)₃ product This compound intermediate1->product HWE Olefination reagent2 1. NaH 2. 4-Formylbenzoic acid

Horner-Wadsworth-Emmons (HWE) Reaction Pathway

Wittig_Reaction start1 4-(Bromomethyl)benzoic acid intermediate1 4-Carboxybenzyl- triphenylphosphonium bromide start1->intermediate1 Sₙ2 Reaction reagent1 PPh₃ product This compound intermediate1->product Wittig Olefination reagent2 1. Base (e.g., n-BuLi) 2. 4-Formylbenzoic acid

Wittig Reaction Pathway

Suzuki_Miyaura_Coupling start1 4-Bromobenzoic acid product This compound start1->product start2 Vinylboronic acid derivative start2->product reagents Pd Catalyst Base

Suzuki-Miyaura Coupling Pathway

Heck_Reaction start1 4-Bromobenzoic acid product This compound start1->product start2 Acrylic acid start2->product reagents Pd Catalyst Base McMurry_Reaction start1 4-Formylbenzoic acid (2 equivalents) product This compound start1->product Reductive Coupling reagents Low-valent Titanium (e.g., TiCl₄/Zn) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification prep_reagents 1. Weigh and combine aryl halide, boronic acid/alkene, base, and catalyst in a flame-dried flask. add_solvent 2. Add degassed solvent(s) under an inert atmosphere. prep_reagents->add_solvent heating 3. Heat the mixture to the specified temperature with vigorous stirring. add_solvent->heating monitoring 4. Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling 5. Cool the reaction mixture to room temperature. monitoring->cooling extraction 6. Perform aqueous workup and extract with an organic solvent. cooling->extraction drying 7. Dry the organic layer and concentrate under vacuum. extraction->drying purify 8. Purify the crude product by recrystallization or column chromatography. drying->purify characterize 9. Characterize the final product (NMR, MS, etc.). purify->characterize

References

An In-depth Technical Guide to (E)- and (Z)-4,4′-Stilbene Dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, comparative properties, and applications of the geometric isomers of 4,4′-stilbene dicarboxylic acid, with a focus on their potential in materials science and drug development.

Stilbene derivatives have garnered significant attention in various scientific fields owing to their intriguing photophysical properties and diverse biological activities. Among these, 4,4′-stilbene dicarboxylic acid stands out as a versatile building block, primarily utilized as an organic linker in the construction of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparative analysis of its two geometric isomers: (E)-4,4′-stilbene dicarboxylic acid and (Z)-4,4′-stilbene dicarboxylic acid. While the (E)-isomer has been extensively studied and employed, the (Z)-isomer has, until recently, remained a less explored counterpart. This document aims to bridge this knowledge gap by presenting a comprehensive overview of their synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.

Core Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangement of the carboxyl groups in the (E) and (Z)-isomers of 4,4′-stilbene dicarboxylic acid gives rise to notable differences in their physical and chemical properties. A summary of available quantitative data is presented below for direct comparison.

Property(E)-4,4′-Stilbene Dicarboxylic Acid(Z)-4,4′-Stilbene Dicarboxylic Acid
Molecular Weight 268.26 g/mol [1]268.26 g/mol [2]
Melting Point >300 °C[3]No experimental data available
Calculated XLogP3 3.2[1]2.7[2]
Topological Polar Surface Area 74.6 Ų[1]74.6 Ų[2]
Hydrogen Bond Donor Count 2[1]2[2]
Hydrogen Bond Acceptor Count 4[1]4[2]
UV-Vis Absorption Max (in DMF) 330 nmNot Available

Synthesis and Experimental Protocols

The synthesis of stilbene derivatives can be achieved through various established organic reactions. The choice of method often dictates the stereoselectivity of the final product.

Synthesis of (E)-4,4′-Stilbene Dicarboxylic Acid

The (E)-isomer is thermodynamically more stable and is often the major product in many synthetic routes. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method that generally affords high (E)-selectivity.[4]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction [4]

  • Phosphonate Reagent Preparation: Synthesis of a phosphonate reagent like 4-(diethylphosphoryl)benzoic acid is the initial step.

  • Reaction Setup: A solution of the phosphonate reagent (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) (1.2 equivalents), is added portion-wise to the solution at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • Aldehyde Addition: A solution of an aromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then acidified to a pH of 2-3 using 1 M HCl.

  • Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the (E)-stilbene-4-carboxylic acid derivative.

HWE_Synthesis Phosphonate 4-(Diethylphosphoryl)benzoic acid Intermediate Ylide Intermediate Phosphonate->Intermediate 1. Base Aldehyde Aromatic Aldehyde Aldehyde->Intermediate 2. Reaction Base Strong Base (e.g., NaH) Product (E)-4,4'-Stilbene Dicarboxylic Acid Intermediate->Product Elimination

Horner-Wadsworth-Emmons reaction workflow for (E)-isomer synthesis.

Other notable methods for synthesizing (E)-stilbene derivatives include the Suzuki-Miyaura coupling and the Heck reaction.[4]

Synthesis of (Z)-4,4′-Stilbene Dicarboxylic Acid

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. Specific reaction conditions or synthetic routes are required to favor the formation of the cis-alkene. While the search results do not provide a specific protocol for the dicarboxylic acid derivative, the synthesis of (Z)-stilbenes can be achieved through methods like the partial hydrogenation of the corresponding alkyne using Lindlar's catalyst.

Conceptual Experimental Workflow: Alkyne Hydrogenation

  • Alkyne Synthesis: The synthesis would begin with the preparation of the corresponding diphenylacetylene derivative bearing carboxylic acid groups at the 4 and 4′ positions.

  • Catalytic Hydrogenation: The alkyne would then be subjected to catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The progress of the reaction needs to be carefully monitored to prevent over-reduction to the corresponding alkane.

  • Purification: Upon completion, the catalyst is filtered off, and the product is isolated and purified.

Alkyne_Hydrogenation Alkyne 4,4'-Diphenylacetylene Dicarboxylic Acid Product (Z)-4,4'-Stilbene Dicarboxylic Acid Alkyne->Product Partial Hydrogenation Catalyst Lindlar's Catalyst + H₂ MOF_Application cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_Isomer Linear & Rigid E_MOF Predictable & Robust MOFs E_Isomer->E_MOF Applications Applications: - Gas Storage - Catalysis - Sensing - Drug Delivery E_MOF->Applications Z_Isomer Non-linear & Bent Z_MOF Novel MOF Topologies Z_Isomer->Z_MOF Z_MOF->Applications Signaling_Pathways cluster_Pathways Potential Signaling Pathways E_Isomer (E)-Isomer (Planar) NFkB NF-κB Pathway (Inflammation) E_Isomer->NFkB Modulation Nrf2 Nrf2 Pathway (Antioxidant Response) E_Isomer->Nrf2 Modulation Sirtuins Sirtuins (Metabolism, Aging) E_Isomer->Sirtuins Modulation Z_Isomer (Z)-Isomer (Non-planar) Z_Isomer->NFkB Differential Modulation Z_Isomer->Nrf2 Differential Modulation Z_Isomer->Sirtuins Differential Modulation

References

A Technical Guide to the Spectroscopic Properties of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-stilbenedicarboxylic acid (CAS No. 100-31-2), a key organic intermediate in the development of advanced materials and pharmaceuticals. The unique molecular structure of this compound, featuring a conjugated stilbene core with terminal carboxylic acid groups, gives rise to characteristic spectral signatures that are crucial for its identification, characterization, and quality control. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple and informative.

1.1. ¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Notes
Aromatic (4H)Doublet~7.99-Protons ortho to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Aromatic (4H)Doublet~7.67-Protons meta to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Vinylic (2H)Singlet~7.27-Protons of the ethene bridge. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Carboxylic Acid (2H)Broad Singlet10.0 - 13.0-Highly deshielded due to the acidic nature.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays signals corresponding to the carboxylic acid carbons, the aromatic carbons, and the vinylic carbons. Similar to the ¹H NMR data, the chemical shifts for the carbon skeleton can be estimated from the data available for dimethyl 4,4'-stilbenedicarboxylate.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)~167.0Data is estimated from related aromatic carboxylic acids.
Aromatic (quaternary)~142.2Carbon attached to the ethene bridge. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Aromatic (quaternary)~130.2Carbon attached to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Aromatic (CH)~129.9Carbons ortho to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Aromatic (CH)~126.9Carbons meta to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1]
Vinylic (CH)~129.0Ethene bridge carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the O-H and C=O stretching of the carboxylic acid groups, as well as vibrations from the aromatic rings and the C=C double bond of the stilbene core.

Table 3: IR Spectroscopic Data

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
AromaticC-H stretch3000-3100Medium
Carboxylic AcidC=O stretch1680-1710Strong
Aromatic/AlkeneC=C stretch1600-1650Medium
AromaticC=C in-ring stretch1450-1600Medium
Carboxylic AcidC-O stretch1210-1320Strong
trans-AlkeneC-H out-of-plane bend960-980Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugation system of the stilbene backbone in this compound results in strong absorption in the UV region of the electromagnetic spectrum. The position and intensity of the absorption maxima are sensitive to the solvent and the electronic nature of the substituents. For trans-stilbene derivatives, two main absorption bands are typically observed.

Table 4: UV-Vis Spectroscopic Data

TransitionWavelength (λ_max, nm)Solvent
π → π~320-340Nonanoic Acid
π → π~290-310Nonanoic Acid

Note: The UV-Vis absorption spectra of this compound have been reported in nonanoic acid, with absorption observed in the 290-400 nm range.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in an NMR tube. The choice of solvent is critical due to the compound's limited solubility in many common NMR solvents.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

4.2. IR Spectroscopy

  • Sample Preparation (ATR):

    • Place a small amount of the powdered this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

4.3. UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or as reported, nonanoic acid).

    • The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorption.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 600 nm.

    • Record the absorbance as a function of wavelength.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4,4'-Stilbenedicarboxylic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample (ATR or KBr) Sample->Solid_Prep Dilution Dilution in UV-Vis Solvent Sample->Dilution NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Solid_Prep->IR_Acq UV_Vis_Acq UV-Vis Spectrophotometer Dilution->UV_Vis_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data UV_Vis_Data UV-Vis Spectrum (λ_max) UV_Vis_Acq->UV_Vis_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 4,4'-stilbenedicarboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (SDA), with the chemical formula C₁₆H₁₂O₄, is a crystalline solid that is poorly soluble in water and many common organic solvents. Its low solubility presents challenges in its synthesis, purification, and application. A thorough understanding of its solubility characteristics is crucial for designing efficient processes for its use in various applications, from the synthesis of advanced materials to its potential use as a pharmaceutical intermediate. This guide aims to provide a comprehensive resource for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₄[1]
Molecular Weight268.26 g/mol [1]
AppearanceWhite to pale yellow powder[2][3]
Melting Point>300 °C[2]
CAS Number100-31-2[2]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide array of solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to determine the solubility experimentally for their specific solvent systems and conditions. Table 2 provides a standardized format for reporting such data.

Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., N,N-Dimethylformamide25e.g., Shake-Flask Method
e.g., Dimethyl Sulfoxide25e.g., HPLC
e.g., Tetrahydrofuran25
e.g., Ethanol25
e.g., Methanol25
e.g., Acetone25
e.g., Water (pH 7)25
e.g., 0.1 M HCl (aq)25
e.g., 0.1 M NaOH (aq)25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility Determination)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (high purity)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound.

    • UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore and no interfering substances are present, dilute the filtered solution with the solvent to an appropriate concentration and measure the absorbance at the wavelength of maximum absorption (λmax). Calculate the concentration using a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.

Materials:

  • This compound (as a stock solution in a soluble solvent like DMSO, or as a solid)

  • 96-well plates (UV-transparent or compatible with the detection method)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV-Vis or other detection modality)

  • Solvents of interest

Procedure:

  • Sample Preparation: Dispense a small, known amount of this compound into each well of the 96-well plate. This can be done by dispensing a small volume of a concentrated stock solution and evaporating the solvent, or by dispensing the solid directly.

  • Solvent Addition: Add a known volume of each solvent to be tested to the respective wells.

  • Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature for a set period (e.g., 18-24 hours).

  • Analysis: After shaking, measure the concentration of the dissolved compound in each well using a plate reader. For UV-Vis detection, the absorbance is measured directly in the plate. The concentration is determined by comparison to a calibration curve.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: As a dicarboxylic acid with a large nonpolar aromatic core, its solubility is expected to be low in both highly polar (e.g., water) and very nonpolar (e.g., hexane) solvents. Solvents with intermediate polarity and the ability to engage in hydrogen bonding (e.g., DMF, DMSO) are likely to be more effective.

  • Temperature: The solubility of solids in liquids generally increases with temperature. The extent of this increase is dependent on the enthalpy of solution.

  • pH (for Aqueous Solutions): In aqueous media, the solubility of this compound is highly dependent on pH. As a dicarboxylic acid, it will be significantly more soluble in basic solutions due to the deprotonation of the carboxylic acid groups to form the more soluble carboxylate salts. Conversely, in acidic solutions, its solubility will be very low.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid 4,4'-SDA prep_mix Mix in Sealed Vial prep_solid->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibration Agitate at Constant Temp (24-72h) prep_mix->equilibration settling Settle Excess Solid equilibration->settling filtration Filter Supernatant (0.22 µm) settling->filtration quantification Quantify Concentration (e.g., HPLC, UV-Vis) filtration->quantification solubility_calc Calculate Solubility (mg/mL or mol/L) quantification->solubility_calc

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound remains scarce in the literature, this guide provides researchers with the necessary tools to systematically determine and report this crucial parameter. By following the detailed experimental protocols and utilizing the standardized data presentation format, the scientific community can build a comprehensive understanding of the solubility of this important compound, thereby facilitating its application in the development of novel materials and pharmaceuticals.

References

A Comprehensive Technical Guide to the Thermal Stability of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal stability of 4,4'-stilbenedicarboxylic acid, a crucial building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs), and a significant intermediate in the pharmaceutical industry. Understanding the thermal properties of this compound is paramount for its application in various research and development settings.

Core Physicochemical and Thermal Properties

This compound is a robust organic compound with a high degree of thermal stability. Its rigid molecular structure contributes to its high melting point and thermal decomposition temperature. A summary of its key physical and thermal properties is presented in the table below.

PropertyValueSource
Melting Point>300°C; 400-420 °C[1][2][3]
Boiling Point (Predicted)518.5 ± 39.0 °C[1][3]
Molecular FormulaC₁₆H₁₂O₄[2][4]
Molecular Weight268.26 g/mol [2][4]

Thermal Decomposition Analysis

The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA/DSC data for the free acid is not extensively detailed in the public domain, analysis of its derivatives, particularly in the formation of metal-organic frameworks, provides significant insights into its thermal behavior. For instance, a sodium(I) coordination polymer derived from this compound demonstrates remarkable thermal stability, with the dehydrated form being stable up to 491°C[5]. The hydrated form of this complex is stable up to 86°C[5]. This indicates that the carboxylate groups of the acid readily coordinate with metal ions to form highly stable structures.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, standardized experimental protocols for TGA and DSC are essential. The following methodologies are based on common practices for the analysis of organic compounds and MOFs.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

  • Heating Program: The sample is heated at a constant rate, typically 10 °C per minute, over a specified temperature range (e.g., from room temperature to 600 °C or higher, depending on the expected decomposition temperature).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting and crystallization, and to measure the heat flow associated with these transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, a controlled inert atmosphere (e.g., nitrogen) is maintained.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic peaks indicate phase transitions. For this compound, a sharp endothermic peak corresponding to its high melting point would be expected.

Logical Workflow for Thermal Stability Assessment

The process of evaluating the thermal stability of this compound, from sample preparation to data interpretation, can be visualized as a logical workflow.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample This compound Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Phase_Transitions Phase Transitions (Melting Point) DSC_Data->Phase_Transitions

Caption: Workflow for Thermal Stability Analysis.

Application in Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker in the synthesis of MOFs.[6] The thermal stability of the resulting MOF is directly influenced by the inherent stability of the stilbene-based linker and the strength of the metal-carboxylate coordination bonds. The high thermal stability of the linker allows for the formation of robust frameworks that can withstand elevated temperatures, a critical property for applications in gas storage, catalysis, and sensing.[6] The synthesis of these frameworks often involves solvothermal methods where the thermal stability of the precursors is crucial.[7]

References

Unveiling the Electronic Landscape: A Theoretical and Experimental Guide to 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid, a derivative of the well-studied stilbene core, is a molecule of significant interest in materials science and medicinal chemistry. Its rigid, conjugated structure, coupled with the functional carboxylic acid groups, makes it a versatile building block for metal-organic frameworks (MOFs), functional polymers, and potential pharmaceutical agents. A thorough understanding of its electronic structure is paramount for the rational design of novel materials and therapeutics with tailored optical, electronic, and biological properties.

This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize the electronic structure of this compound. We will delve into the application of computational quantum chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict its electronic properties. Furthermore, we will present available experimental data to validate and complement the theoretical findings.

Theoretical Calculations of Electronic Structure

The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO), energy gap, and excited states, can be effectively modeled using computational methods. DFT and its extension for excited states, TD-DFT, are powerful tools for this purpose.

Computational Methodology

A typical computational workflow for investigating the electronic structure of this compound is outlined below. This protocol is based on established methods for similar conjugated organic molecules.

computational_workflow cluster_setup Computational Setup cluster_ground_state Ground State Calculations cluster_excited_state Excited State Calculations mol_structure Define Molecular Structure method_selection Select DFT Functional & Basis Set mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc homo_lumo HOMO/LUMO Analysis geom_opt->homo_lumo td_dft TD-DFT Calculation geom_opt->td_dft uv_vis Simulate UV-Vis Spectrum td_dft->uv_vis

Caption: A typical workflow for the theoretical calculation of the electronic structure of this compound.

Detailed Protocol:

  • Molecular Structure Definition: The initial 3D coordinates of trans-4,4'-stilbenedicarboxylic acid are constructed using molecular modeling software.

  • Method Selection:

    • DFT Functional: A hybrid functional, such as B3LYP or PBE0, is commonly chosen as it provides a good balance between accuracy and computational cost for organic molecules.

    • Basis Set: A Pople-style basis set, for instance, 6-311+G(d,p), is selected to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for describing anions and excited states.

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This step is critical as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (HOMO/LUMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical reactivity and the energy of the first electronic transition.

  • Time-Dependent DFT (TD-DFT) Calculation: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths of the low-lying singlet excited states.

  • UV-Vis Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the theoretical UV-Vis absorption spectrum. This allows for a direct comparison with experimental data.

Predicted Electronic Properties
ParameterPredicted Value/CharacteristicSignificance
HOMO Energy -6.0 to -6.5 eVRepresents the electron-donating ability.
LUMO Energy -2.0 to -2.5 eVRepresents the electron-accepting ability.
HOMO-LUMO Gap 3.5 to 4.5 eVCorrelates with chemical stability and the energy of the lowest absorption band.
HOMO Distribution Delocalized over the entire π-conjugated system of the stilbene core.Indicates the region of highest electron density in the ground state.
LUMO Distribution Also delocalized over the π-system, with significant contributions from the central ethylene bridge and phenyl rings.Indicates the region where an accepted electron would reside.
Primary Electronic Transition π → π* characterCorresponds to the excitation of an electron from the HOMO to the LUMO.

Experimental Characterization

Experimental techniques provide crucial data to validate and complement theoretical calculations. For this compound, UV-Vis absorption and fluorescence spectroscopy are the primary methods for probing its electronic transitions.

Synthesis and Characterization

This compound is a commercially available compound. Its synthesis typically involves reactions such as the Perkin condensation or the Wittig reaction, followed by appropriate workup and purification. Characterization is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight.

Spectroscopic Properties

Experimental studies on metal-organic frameworks incorporating (Z)-4,4'-stilbene dicarboxylic acid have shown that the ligand itself exhibits luminescence.

Experimental TechniqueObserved PropertyInterpretation
UV-Vis Absorption Expected strong absorption in the UV region (around 300-350 nm).Corresponds to the π → π* electronic transition.
Fluorescence Spectroscopy Emission in the blue region of the visible spectrum, with a reported peak maximum at approximately 450 nm for the (Z)-isomer within a MOF.[1]Indicates that the molecule is fluorescent and provides information about the energy of the first excited singlet state.

The following diagram illustrates the relationship between the theoretical and experimental investigation of the electronic properties of this compound.

logical_relationship cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach dft DFT/TD-DFT Calculations predicted_properties Predicted Electronic Properties (HOMO, LUMO, Excited States) dft->predicted_properties validation Validated Electronic Structure Model predicted_properties->validation Comparison & Validation synthesis Synthesis & Characterization spectroscopy UV-Vis & Fluorescence Spectroscopy synthesis->spectroscopy spectroscopy->validation Comparison & Validation

Caption: The interplay between theoretical calculations and experimental measurements for elucidating the electronic structure.

Conclusion and Future Directions

The combination of theoretical calculations and experimental spectroscopy provides a powerful approach to understanding the electronic structure of this compound. While direct computational studies on this specific molecule are encouraged to provide more precise quantitative data, the methodologies and expected outcomes presented in this guide offer a solid foundation for researchers.

Future work should focus on:

  • Performing detailed DFT and TD-DFT calculations on both the cis and trans isomers of this compound to provide a comprehensive set of theoretical data.

  • Investigating the effect of different solvents on the electronic properties through computational solvent models.

  • Conducting detailed experimental studies on the absorption and emission properties of the isolated molecule in various solvents to build a robust experimental database.

By bridging the gap between theoretical predictions and experimental observations, a deeper understanding of the electronic landscape of this compound can be achieved, paving the way for its application in the development of advanced materials and novel therapeutics.

References

An In-depth Technical Guide on the Photophysical Properties of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of 4,4'-stilbenedicarboxylic acid, a molecule of significant interest in materials science, particularly in the development of Metal-Organic Frameworks (MOFs). This document compiles available data on its optical characteristics and outlines the standard experimental protocols for their determination.

Introduction

This compound (H₂SDC) is a bifunctional organic molecule that combines the photoactive stilbene core with two carboxylic acid groups. This structure makes it an excellent building block, or "linker," for the synthesis of fluorescent MOFs. The stilbene unit is a well-known fluorophore, and its derivatives have been extensively studied for their interesting photophysical behaviors, including trans-cis photoisomerization. The carboxylic acid functionalities allow for coordination with metal ions, forming extended, often porous, crystalline structures. The inherent luminescence of the stilbene moiety can be retained or even modulated within these frameworks, leading to applications in sensing, photocatalysis, and solid-state lighting.

This guide focuses on the intrinsic photophysical properties of the this compound molecule itself, which are fundamental to understanding the optical behavior of the advanced materials derived from it.

Core Photophysical Properties

Quantitative photophysical data for standalone this compound in various solvents is not extensively documented in publicly available literature. Much of the research focuses on the properties of the MOFs constructed from this linker. However, some key characteristics can be inferred and are presented below.

Table 1: Summary of Known Photophysical Data for this compound

PropertyIsomerValueConditions/SolventNotes
Emission Maximum (λₑₘ) (Z)-~450 nmIn MOFThe ligand-based luminescence in lanthanide MOFs is reported to be comparable to that of the free (Z)-H₂SDC linker, exhibiting a peak maximum in the blue region of the spectrum.[1][2][3]
Luminescence Type BothFluorescenceGeneralAs a stilbene derivative, the primary emission mechanism is fluorescence from the first excited singlet state (S₁).

Expected Photophysical Behavior and Solvent Effects

The photophysics of stilbenes are generally governed by the competition between fluorescence emission and trans-cis isomerization around the central double bond.[4] Upon photoexcitation, the molecule reaches an excited state where rotation around the ethylenic bond can occur, leading to a non-emissive, perpendicular intermediate that can then relax to either the trans or cis ground state.

Solvatochromism: The absorption and emission spectra of stilbene derivatives can exhibit solvatochromism, which is a shift in the spectral position depending on the polarity of the solvent. For stilbenes with electron-donating and electron-withdrawing groups, a significant red-shift (bathochromic shift) in emission is often observed in more polar solvents due to the stabilization of a more polar excited state. While this compound is symmetric, the carboxylic acid groups can interact with polar solvents, potentially influencing its spectral properties.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of this compound.

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent (e.g., DMSO, DMF, or ethanol, given the carboxylic acid groups).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Measure the absorption spectra of the prepared solutions over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λₐₑₛ).

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), by plotting absorbance at λₐₑₛ versus concentration.

This method is used to measure the fluorescence emission spectrum.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

  • Measurement:

    • Set the excitation wavelength, typically at or near the λₐₑₛ.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

    • Identify the wavelength of maximum emission (λₑₘ).

The fluorescence quantum yield (Φբ) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

  • Materials:

    • Sample: this compound.

    • Standard: A fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.5 M H₂SO₄, Φբ = 0.54).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard in the same solvent (or solvents with a known refractive index). The concentrations should be adjusted to yield a range of absorbance values (e.g., 0.02, 0.04, 0.06, 0.08, 0.1) at the chosen excitation wavelength.

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φբ,ₓ) is calculated using the following equation: Φբ,ₓ = Φբ,ₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φբ,ₛₜ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence lifetime (τբ) is the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength near the absorption maximum.

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

    • Accumulate a histogram of these delay times to build the fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τբ).

Visualizations

The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_qy Quantum Yield cluster_lt Lifetime prep Prepare Stock & Dilutions uv_vis Measure UV-Vis Spectra prep->uv_vis fluor Measure Fluorescence Spectra prep->fluor qy_measure Measure Fluorescence of Sample & Standard prep->qy_measure lt_measure TCSPC Measurement prep->lt_measure beer_lambert Plot A vs. c uv_vis->beer_lambert lambda_abs Determine λ_abs uv_vis->lambda_abs epsilon Calculate ε beer_lambert->epsilon lambda_abs->fluor lambda_em Determine λ_em fluor->lambda_em qy_plot Plot Integrated Intensity vs. A qy_measure->qy_plot qy_calc Calculate Φ_f qy_plot->qy_calc lt_fit Fit Decay Curve lt_measure->lt_fit lt_calc Determine τ_f lt_fit->lt_calc

Caption: Experimental workflow for the photophysical characterization of this compound.

Conclusion

This compound is a key component in the construction of luminescent materials. While comprehensive photophysical data for the isolated molecule is sparse in the literature, its fundamental properties can be characterized using standard spectroscopic techniques. The emission is known to occur in the blue region of the spectrum, and its behavior is expected to be influenced by the solvent environment, a common feature of stilbene derivatives. The experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize this and similar molecules, enabling a deeper understanding of their photophysical behavior and facilitating the rational design of novel functional materials. Further research to populate the solvent-dependent photophysical data for this compound would be highly valuable to the scientific community.

References

A Comprehensive Technical Guide to the Cis-Trans Isomerization of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid is a derivative of stilbene, a diarylethene consisting of a central ethene double bond with a phenyl group attached to each carbon atom. The presence of the double bond allows for the existence of two geometric isomers: cis (Z) and trans (E). The isomerization between these two forms, driven by light (photochemical) or heat (thermal), is a fundamental process with significant implications in various scientific fields, including the development of photoswitchable materials and drugs. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the cis-trans isomerization of this compound.

Photochemical Isomerization

The most common method to induce the trans to cis isomerization of stilbene derivatives is through ultraviolet (UV) irradiation.[1] Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In the excited state, the energy barrier for rotation around the central double bond is significantly lowered. The molecule can then twist to a perpendicular conformation, which serves as an intermediate. From this perpendicular state, it can relax back to the ground state as either the cis or trans isomer.[2] The reverse cis to trans isomerization can also be achieved photochemically, often leading to a photostationary state, which is a mixture of the two isomers where the rates of forward and reverse photoisomerization are equal.[3]

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Trans_S0 trans-Isomer Trans_S1 trans-Isomer Trans_S0->Trans_S1 UV Photon (hν) Cis_S0 cis-Isomer Cis_S1 cis-Isomer* Cis_S0->Cis_S1 UV Photon (hν) Perpendicular_S1 Perpendicular Intermediate Trans_S1->Perpendicular_S1 Twisting Perpendicular_S1->Trans_S0 Relaxation Perpendicular_S1->Cis_S0 Relaxation Cis_S1->Perpendicular_S1 Twisting

Thermal Isomerization

The trans isomer of this compound is thermodynamically more stable than the cis isomer due to reduced steric hindrance. Consequently, the cis isomer can thermally convert back to the trans form.[4] This process typically requires elevated temperatures to overcome the activation energy barrier for rotation around the double bond in the ground state.[5] The thermal back-isomerization is a crucial consideration in applications where the stability of the cis isomer is important.

Quantitative Data

The efficiency and characteristics of the isomerization process can be quantified by several parameters. The following table summarizes key data for stilbene and its derivatives, which can be considered representative for this compound.

Parametertrans-Isomercis-IsomerReference
λmax (nm) ~295-320~280-285[6][7]
Molar Extinction Coefficient (ε, M-1cm-1) ~29,000 - 34,000 at λmaxLower than trans at its λmax[7]
Fluorescence Quantum Yield (Φf) 0.04 - 0.05Very low[7][8]
Photoisomerization Quantum Yield (Φt→c) ~0.4 - 0.5Varies with conditions[1][9]

Experimental Protocols

Protocol 1: Photochemical trans to cis Isomerization

This protocol outlines the general procedure for the photoisomerization of trans-4,4'-stilbenedicarboxylic acid.

Materials:

  • trans-4,4'-stilbenedicarboxylic acid

  • Suitable solvent (e.g., ethanol, methanol, or a buffer solution if pH control is needed)

  • Quartz cuvette

  • UV lamp (e.g., mercury lamp with a filter for a specific wavelength, like 313 nm or 365 nm)

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a dilute solution of trans-4,4'-stilbenedicarboxylic acid in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength to ensure efficient light absorption.

  • Degassing (Optional but Recommended): To minimize quenching of the excited state by oxygen, deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.[3]

  • Initial Analysis: Record the initial UV-Vis absorption spectrum of the solution. If using HPLC, inject an aliquot to determine the initial concentration of the trans isomer.

  • Irradiation: Place the cuvette in a temperature-controlled holder and irradiate with the UV lamp while gently stirring.[3]

  • Monitoring: At regular intervals, stop the irradiation and record the UV-Vis spectrum. The characteristic absorption peak of the trans isomer will decrease, while the absorption of the cis isomer will increase.[3] Aliquots can also be taken for HPLC analysis to quantify the concentration of each isomer.

  • Photostationary State: Continue irradiation until no further changes are observed in the UV-Vis spectrum or the isomer ratio in HPLC, indicating that the photostationary state has been reached.[3]

Protocol 2: Thermal cis to trans Isomerization

This protocol describes the thermal conversion of the cis isomer back to the trans isomer.

Materials:

  • Solution containing cis-4,4'-stilbenedicarboxylic acid (e.g., the product from Protocol 1)

  • Heating block or water bath with temperature control

  • Sealed vials or cuvettes

  • UV-Vis spectrophotometer

  • HPLC system

Procedure:

  • Sample Preparation: Place the solution containing the cis isomer into a sealed vial or cuvette.

  • Heating: Heat the sample to a specific temperature (e.g., 60-80 °C). The required temperature and time will depend on the solvent and the desired conversion rate.

  • Monitoring: At set time intervals, cool the sample to room temperature and record the UV-Vis spectrum or analyze by HPLC. The absorption of the cis isomer will decrease, and the trans isomer's absorption will increase.

  • Completion: Continue heating until the desired conversion to the trans isomer is achieved, or until the reaction reaches equilibrium.

Protocol 3: HPLC Analysis of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the cis and trans isomers.[10]

Typical HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or phosphoric acid to control pH) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detector set at a wavelength where both isomers have reasonable absorbance (e.g., 280 nm or 310 nm).

  • Injection Volume: 10-20 µL.[3]

Procedure:

  • Calibration: Prepare standard solutions of known concentrations of pure trans and, if available, cis-4,4'-stilbenedicarboxylic acid to create calibration curves.

  • Sample Analysis: Inject the experimental samples.

  • Data Analysis: Integrate the peak areas for the trans and cis isomers. Use the calibration curves to determine the concentration of each isomer.

G cluster_prep Sample Preparation cluster_isomerization Isomerization cluster_analysis Analysis Prep Prepare Solution of trans-Isomer Irradiate Irradiate with UV Light Prep->Irradiate Photochemical (trans → cis) Heat Heat Solution Irradiate->Heat Thermal (cis → trans) UVVis UV-Vis Spectroscopy Irradiate->UVVis HPLC HPLC Analysis Irradiate->HPLC Heat->UVVis Heat->HPLC

Conclusion

The cis-trans isomerization of this compound is a well-studied yet continually relevant phenomenon. Understanding the photochemical and thermal pathways, along with the quantitative aspects and experimental methodologies, is crucial for harnessing its potential in various applications. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this and similar photoswitchable molecules. Precise control and analysis of the isomerization process are key to the successful design and implementation of novel light-responsive systems.

References

A Technical Guide to the Derivatization of 4,4'-Stilbenedicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Stilbenedicarboxylic acid is a versatile organic compound characterized by a rigid stilbene backbone flanked by two carboxylic acid functional groups. This unique structure makes it a valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its derivatives have garnered significant interest for their applications in the development of novel materials, such as Metal-Organic Frameworks (MOFs), and as potential therapeutic agents, particularly in oncology.[1] This technical guide provides an in-depth overview of the core derivatization strategies for this compound, focusing on esterification and amide bond formation. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in their work with this important molecule.

Synthesis of the Core Compound: this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of p-toluic acid with sulfur at elevated temperatures and pressures. For instance, heating a stoichiometric excess of p-toluic acid with sulfur at 265°C under a nitrogen atmosphere can yield this compound.[2] Another route to a key precursor, dimethyl 4,4'-stilbenedicarboxylate, involves a multi-step process starting from methyl p-formylbenzoate.[2]

Derivatization Strategies

The carboxylic acid groups of this compound are the primary sites for derivatization, allowing for the synthesis of a wide range of esters and amides. These derivatives are crucial for tuning the molecule's physical, chemical, and biological properties.

Esterification: Synthesis of 4,4'-Stilbenedicarboxylate Esters

Esterification of this compound is a common method to modify its solubility and reactivity. Diesters of this molecule are valuable intermediates in the synthesis of more complex structures, including optical brightening agents and polymers.[3]

This protocol describes the synthesis of a dialkyl 4,4'-stilbenedicarboxylate.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent (e.g., ethyl acetate for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Suspend 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diester.

  • Purify the product by recrystallization or column chromatography.

Amide Coupling: Synthesis of 4,4'-Stilbenedicarboxamides

Amide derivatives of this compound are of particular interest in drug discovery due to the stability of the amide bond and its presence in many biologically active molecules. The synthesis of bis-amides can be achieved using various coupling reagents to activate the carboxylic acid groups.[4]

This protocol outlines the synthesis of a bis-amide of this compound.

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Add 2.2 equivalents of the desired amine and 4.0 equivalents of DIPEA to the solution.

  • In a separate flask, dissolve 2.2 equivalents of EDC and 0.2 equivalents of HOBt in anhydrous DMF.

  • Add the EDC/HOBt solution dropwise to the stirred solution of the acid and amine at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired bis-amide.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Synthesis of this compound and its Dimethyl Ester

ProductStarting Material(s)Reagents/ConditionsYield (%)Reference
This compoundp-Toluic acid, Sulfur265°C, 5.5 bars, Nitrogen34[2]
Dimethyl 4,4'-stilbenedicarboxylateMethyl p-formylbenzoate, Hydrogen sulfide, CopperTwo-step process, 220-260°C37.5[2]

Table 2: Representative Yields for Amide Coupling Reactions of Carboxylic Acids

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventYield (%)Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideHATU/DIPEADMF38[5]
2,5-dimethylthiazole-4-carboxylic acid4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAPAcetonitrile-[5]

Biological Significance and Signaling Pathways

Derivatives of stilbene have shown a wide range of biological activities, including anticancer properties.[6][7] Many of these compounds exert their effects by interacting with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Tubulin Polymerization

Certain stilbene derivatives, particularly those with a cis-stilbene scaffold, are potent inhibitors of tubulin polymerization.[8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[8][10]

Tubulin_Inhibition Stilbene Stilbene Derivative Tubulin β-Tubulin (Colchicine Site) Stilbene->Tubulin Microtubule Microtubule Assembly Stilbene->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Stilbene derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Some stilbene derivatives have been shown to suppress the PI3K/Akt pathway, thereby inhibiting cancer progression.[11][12] Pterostilbene, a stilbene derivative, has been demonstrated to inhibit cell proliferation and induce apoptosis by downregulating the activation of PI3K and Akt.[11]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling cluster_outcomes Cellular Outcomes Stilbene Stilbene Derivative PI3K PI3K Stilbene->PI3K Inhibits Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Stilbene derivatives can inhibit the PI3K/Akt signaling pathway, reducing cell survival and promoting apoptosis.

Experimental Workflow for Derivatization and Biological Evaluation

The following diagram outlines a general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

Experimental_Workflow Start 4,4'-Stilbenedicarboxylic Acid Derivatization Derivatization (Esterification or Amide Coupling) Start->Derivatization Purification Purification (Recrystallization or Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Eval Biological Evaluation (e.g., Cytotoxicity Assays) Characterization->Biological_Eval Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Biological_Eval->Mechanism_Study

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

References

A Technical Guide to 4,4'-Stilbenedicarboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing 4,4'-stilbenedicarboxylic acid in research and development. This versatile organic linker is a critical component in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs), and holds potential as a building block in pharmaceutical intermediates. This document provides a detailed overview of commercially available suppliers, experimental protocols for the synthesis of MOFs, and the characterization of these novel materials.

Commercially Available this compound: A Supplier Overview

A variety of chemical suppliers offer this compound, primarily for research and development purposes. The quality and purity of the starting material are crucial for the successful synthesis of highly ordered materials like MOFs. Below is a summary of offerings from prominent suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 75959798%5g
Thermo Scientific Chemicals (Alfa Aesar) A11839, L0436496%, 95% (cis-isomer)1g, 5g
TCI America S0557>95.0% (HPLC)25g
P212121 ->98.0%5g, 25g, 100g

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Core Application: Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a highly sought-after organic linker for the construction of MOFs.[1] Its rigid, linear structure and the presence of two carboxylate groups facilitate the formation of robust, porous frameworks with potential applications in gas storage, separation, catalysis, and drug delivery. The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a solvent to promote crystallization.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-Based MOF

This protocol details the synthesis of a three-dimensional lanthanide-based Metal-Organic Framework using (Z)-4,4'-stilbenedicarboxylic acid.

Materials:

  • (Z)-4,4'-stilbenedicarboxylic acid

  • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 0.1 mmol of the chosen lanthanide(III) nitrate hydrate and 0.1 mmol of (Z)-4,4'-stilbenedicarboxylic acid in a solvent mixture of 5 mL of N,N-dimethylformamide (DMF) and 5 mL of ethanol.

  • Solubilization: Sonicate the mixture for approximately 15 minutes to ensure all components are fully dissolved.

  • Crystallization: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 80°C and maintain this temperature for 48 hours.

  • Cooling and Crystal Formation: After the heating period, allow the oven to cool down to room temperature slowly over several hours. High-quality crystals should form during this cooling process. The vials are then left to allow for slow evaporation over a period of 4 to 16 weeks to yield crystals suitable for single-crystal X-ray diffraction.

  • Isolation and Washing: Carefully decant the mother liquor from the crystals. Wash the crystals multiple times with fresh DMF to remove any unreacted starting materials. Subsequently, wash the crystals with ethanol.

  • Drying: Dry the washed crystals under vacuum or at a slightly elevated temperature to remove residual solvent.

MOF Characterization

Following synthesis, it is essential to characterize the MOF to confirm its structure, purity, and properties. Key techniques include:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the bulk material. The experimental PXRD pattern is typically compared to a simulated pattern derived from single-crystal X-ray diffraction data.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which solvent molecules are removed and the framework begins to decompose.[3]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the synthesized MOF particles.[3]

  • Gas Adsorption Analysis: To determine the porosity and surface area of the activated MOF, which is crucial for applications in gas storage and separation.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of MOFs using this compound.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation cluster_characterization Characterization start Start reagents Mix Metal Salt & This compound in Solvent start->reagents dissolve Sonicate to Dissolve reagents->dissolve heat Hydrothermal/Solvothermal Reaction (Heating) dissolve->heat cool Slow Cooling & Crystallization heat->cool isolate Isolate Crystals (Decantation) cool->isolate wash Wash with Fresh Solvent isolate->wash dry Dry Crystals wash->dry activate Solvent Exchange & Heating under Vacuum dry->activate pxrd PXRD activate->pxrd tga TGA activate->tga sem SEM activate->sem gas_adsorption Gas Adsorption activate->gas_adsorption end Porous MOF Material pxrd->end tga->end sem->end gas_adsorption->end

Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.

This technical guide provides a foundational understanding for researchers and professionals working with this compound. By detailing supplier information, providing a concrete experimental protocol, and outlining the necessary characterization techniques, this document aims to facilitate the exploration and application of this versatile molecule in the development of novel materials and technologies.

References

An In-depth Technical Guide to the Safe Handling of 4,4'-Stilbenedicarboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 4,4'-stilbenedicarboxylic acid, a crucial component in the synthesis of Metal-Organic Frameworks (MOFs) and a valuable intermediate in pharmaceutical development. Adherence to these guidelines is paramount to ensure personal safety and experimental integrity.

Section 1: Chemical and Physical Properties

This compound is a solid organic compound that serves as a rigid linker in the construction of porous coordination polymers and as a building block in the synthesis of complex organic molecules.

PropertyValue
Chemical Formula C₁₆H₁₂O₄
Molecular Weight 268.27 g/mol
Appearance White to off-white powder
Melting Point >300 °C
Solubility Insoluble in water. Soluble in dimethylformamide (DMF) and other polar organic solvents.
CAS Number 100-31-2
Synonyms 4,4'-(1,2-Ethenediyl)bisbenzoic acid, 4,4'-Dicarboxystilbene

Section 2: Hazard Identification and Safety Precautions

Hazard Summary:

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2: Causes skin irritation.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.

Personal Protective Equipment (PPE):

A comprehensive list of necessary personal protective equipment when handling this compound is provided below.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if working with large quantities or in a poorly ventilated area.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.

Section 3: First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 4: Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Ground all equipment when handling large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

Section 5: Experimental Protocols

The following is a representative experimental protocol for the solvothermal synthesis of a luminescent MOF using this compound. This protocol should be adapted and optimized based on specific research goals and available equipment.

Objective: To synthesize a zinc-based luminescent Metal-Organic Framework.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Scintillation vials (20 mL)

  • Analytical balance

  • Spatula

  • Ultrasonic bath

  • Programmable oven

  • Centrifuge

  • Fume hood

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.

  • Cap the vial tightly.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Place the vial in a programmable oven and heat to 120 °C for 24 hours.

  • After 24 hours, allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation.

  • Wash the product three times with fresh DMF, followed by three washes with ethanol to remove unreacted starting materials and solvent.

  • Dry the final product under vacuum at 60 °C for 12 hours.

Safety Precautions during the Experiment:

  • All steps should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handle DMF with extreme care as it is a skin and respiratory irritant.

  • The oven should be properly vented.

Section 6: Visualizing Workflows and Pathways

To aid in the understanding of experimental procedures and potential biological interactions, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification weigh Weigh Reactants (Zn(NO₃)₂·6H₂O & Acid) dissolve Dissolve in DMF weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate heat Heat at 120°C for 24h sonicate->heat cool Cool to Room Temp. heat->cool centrifuge Centrifuge cool->centrifuge wash_dmf Wash with DMF (3x) centrifuge->wash_dmf wash_etoh Wash with Ethanol (3x) wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry product Final MOF Product dry->product

Caption: Solvothermal Synthesis Workflow for a MOF using this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stilbene Stilbene Derivative (e.g., this compound) ikk IKK Complex stilbene->ikk Inhibition ikb IκB ikk->ikb Phosphorylation nfkb_inactive NF-κB (inactive) ikb->nfkb_inactive nfkb_active NF-κB (active) nfkb_inactive->nfkb_active Activation & Translocation gene Target Gene Expression (e.g., Inflammatory Cytokines) nfkb_active->gene

Caption: Postulated Inhibitory Effect of Stilbene Derivatives on the NF-κB Signaling Pathway.

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the organic linker 4,4'-stilbenedicarboxylic acid. It is intended to guide researchers in the fields of materials science, chemistry, and drug development in the preparation and characterization of these promising porous materials for various applications, with a particular focus on drug delivery.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for applications in gas storage, catalysis, and drug delivery.[1][2] this compound is a rigid and versatile organic linker that has been successfully employed in the synthesis of robust and structurally diverse MOFs.[3] The unique photoluminescent properties of stilbene-based MOFs also make them interesting for sensing and imaging applications.[4]

This document outlines the synthesis of two representative types of MOFs using this compound: a lanthanide-based MOF synthesized via a solvothermal method and a zinc-based MOF synthesized via a hydrothermal method. Additionally, protocols for drug loading and release studies are provided, along with a summary of key physicochemical properties and a discussion on the cellular uptake of MOFs for drug delivery applications.

Data Presentation

The following tables summarize the key quantitative data for MOFs synthesized using this compound and its derivatives, focusing on their physicochemical properties and drug delivery capabilities.

Table 1: Physicochemical Properties of Stilbene-Based MOFs

MOF DesignationMetal IonSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
Ln-SDBLanthanide (Er³⁺, Tm³⁺)SolvothermalNot ReportedNot Reported28 x 12[4]
Zr-DASDCAZirconium (Zr⁴⁺)Solvothermal8500.38~10[5]
OC-Zr-DASDCAZirconium (Zr⁴⁺)Post-synthetic Modification6500.29Not Reported[5]
TC-Zr-DASDCAZirconium (Zr⁴⁺)Post-synthetic Modification7200.32Not Reported[5]

Note: Ln-SDB refers to Lanthanide-Stilbene Dicarboxylate; Zr-DASDCA refers to Zirconium-Diaminostilbene Dicarboxylate, a functionalized stilbene linker.

Table 2: Drug Loading and Release from Stilbene-Based MOFs

MOF CarrierDrugDrug Loading Capacity (wt%)Release ConditionsRelease ProfileReference
Zr-DASDCAIbuprofen~25PBS (pH 7.4)Sustained release over 10 days[5]
OC-Zr-DASDCAIbuprofen~30PBS (pH 7.4)Sustained release over 10 days[5]
TC-Zr-DASDCAIbuprofen~28PBS (pH 7.4)Sustained release over 10 days[5]
Fe-MOF5-Fluorouracil77PBS (pH 7.4)~60% release in 37 hours[6]

Note: The data for 5-Fluorouracil is from a general Fe-based MOF and is included for comparative purposes, as specific data for this compound MOFs with this drug was not found.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Lanthanide-Stilbenedicarboxylate MOF (Ln-SDB)

This protocol is based on the synthesis of isostructural lanthanide MOFs exhibiting photoluminescence and scintillation properties.[4]

Materials:

  • trans-4,4'-Stilbenedicarboxylic acid (H₂SDB)

  • Lanthanide(III) nitrate hexahydrate (e.g., Er(NO₃)₃·6H₂O, Tm(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the respective lanthanide(III) nitrate hexahydrate and 0.1 mmol of trans-4,4'-stilbenedicarboxylic acid in a solvent mixture of 5 mL of DMF and 1 mL of ethanol.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60 °C overnight.

Protocol 2: Hydrothermal Synthesis of Zinc-Stilbenedicarboxylate MOF (Zn-SDB)

This protocol provides a general procedure for the hydrothermal synthesis of a zinc-based MOF with this compound.

Materials:

  • This compound (H₂SDB)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 50 mL beaker, dissolve 1 mmol of zinc(II) nitrate hexahydrate and 1 mmol of this compound in a solvent mixture of 20 mL of DMF and 20 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Transfer the mixture to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven at 150 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature naturally.

  • Collect the white crystalline product by filtration.

  • Wash the product thoroughly with DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Protocol 3: Drug Loading into Stilbene-Based MOFs

This protocol describes a general procedure for loading a drug, such as ibuprofen, into the pores of a stilbene-based MOF.[5]

Materials:

  • Activated stilbene-based MOF (e.g., Zr-DASDCA)

  • Ibuprofen

  • Ethanol

  • Orbital shaker

Procedure:

  • Activate the MOF by heating it under vacuum to remove any guest solvent molecules from the pores. The activation temperature will depend on the thermal stability of the specific MOF.

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).

  • Place the suspension on an orbital shaker and agitate at room temperature for 24-48 hours to allow for drug encapsulation.

  • After the loading period, centrifuge the mixture to separate the drug-loaded MOF from the solution.

  • Wash the drug-loaded MOF with fresh ethanol to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40 °C).

  • Determine the drug loading capacity by analyzing the concentration of the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength of the drug.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to study the in vitro release of a loaded drug from a stilbene-based MOF in a simulated physiological environment.[5]

Materials:

  • Drug-loaded stilbene-based MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 (and other relevant pH values, e.g., 5.5 for tumor microenvironment)

  • Thermostatically controlled water bath with shaking capabilities

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) in a sealed container.

  • Place the container in a thermostatically controlled shaking water bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Centrifuge the withdrawn aliquot to separate any MOF particles.

  • Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug release at each time point.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application cluster_cellular_studies Cellular Interactions S1 Mixing Precursors (Metal Salt + Linker) S2 Solvothermal/ Hydrothermal Reaction S1->S2 S3 Purification (Washing & Drying) S2->S3 C1 Physicochemical Analysis (BET, XRD, TGA) S3->C1 D1 Drug Loading S3->D1 D2 In Vitro Release Study D1->D2 CS1 Cellular Uptake (Endocytosis) D1->CS1 CS2 Intracellular Drug Release CS1->CS2 CS3 Therapeutic Effect CS2->CS3

Caption: General experimental workflow for the synthesis, characterization, and drug delivery application of stilbene-based MOFs.

cellular_uptake MOF Drug-Loaded MOF Cell Target Cell MOF->Cell 1. Approach Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Fusion DrugRelease Drug Release Endosome->DrugRelease pH-triggered Lysosome->DrugRelease pH-triggered Target Intracellular Target DrugRelease->Target 3. Action Effect Therapeutic Effect Target->Effect 4. Outcome

Caption: Simplified diagram of the cellular uptake and intracellular drug release mechanism of MOFs.

Discussion on Cellular Uptake and Signaling Pathways

The effective delivery of therapeutic agents to target cells is a critical aspect of drug development. For MOF-based drug delivery systems, understanding the mechanism of cellular uptake is paramount. The primary pathway for the internalization of nanoparticles, including MOFs, is through endocytosis. This process involves the engulfment of the MOF particles by the cell membrane to form intracellular vesicles called endosomes.

Several endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized by a MOF can be influenced by its size, shape, and surface chemistry. For instance, surface functionalization of MOFs can be used to target specific receptors on the cell surface, thereby enhancing uptake by cancer cells.

Once inside the cell, the MOF-containing endosomes typically mature and may fuse with lysosomes, which are acidic organelles containing various enzymes. The lower pH within the endosomes and lysosomes can trigger the degradation of the MOF structure and/or the release of the encapsulated drug. This pH-responsive drug release is a key advantage of many MOF-based delivery systems, as it allows for targeted release in the acidic microenvironment of tumors or within specific cellular compartments.

While the general mechanisms of endocytosis are known, the specific signaling pathways activated by the uptake of this compound-based MOFs and their subsequent intracellular fate are still areas of active research. Future studies should focus on elucidating these pathways to optimize the design of MOFs for enhanced therapeutic efficacy and reduced off-target effects. This could involve investigating the role of specific cell surface receptors, endosomal trafficking proteins, and the downstream signaling cascades that are initiated upon MOF internalization and drug release. Understanding these intricate cellular interactions will be crucial for the successful translation of these promising nanomaterials into clinical applications.

References

Application Notes and Protocols: 4,4'-Stilbenedicarboxylic Acid as a Linker in Luminescent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Luminescent MOFs (LMOFs) are a subset of these materials that exhibit photoluminescent properties, making them particularly attractive for applications in chemical sensing, bio-imaging, and optoelectronics.

4,4'-Stilbenedicarboxylic acid (H2SDA) has emerged as a versatile and highly effective organic linker for the construction of LMOFs. Its rigid, conjugated backbone contributes to the formation of robust frameworks and provides the basis for intrinsic luminescence. The carboxylic acid functional groups readily coordinate with various metal centers, including zinc and lanthanide ions, leading to a diverse range of network topologies and photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of LMOFs based on the this compound linker.

I. Synthesis of Luminescent MOFs with this compound

The luminescence of MOFs derived from this compound is primarily ligand-based, originating from the π-π* transitions within the stilbene core. The rigidification of the linker upon coordination within the MOF structure often leads to enhanced emission intensity and longer lifetimes compared to the free ligand in solution. The choice of the metal node (e.g., d10 metals like Zn(II) or luminescent lanthanide ions) can further modulate the photophysical properties of the resulting MOF.

Protocol 1: Solvothermal Synthesis of a Zinc-based Luminescent MOF (Zn-SDA)

This protocol describes the synthesis of a zinc-based MOF with this compound, which typically exhibits blue luminescence.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • trans-4,4'-Stilbenedicarboxylic acid (H₂SDA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of trans-4,4'-stilbenedicarboxylic acid in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature slowly.

  • Colorless, crystalline precipitates of the Zn-SDA MOF will be formed.

  • Decant the supernatant and wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, the solvent-exchanged solid is collected by centrifugation and dried under vacuum at 150 °C for 12 hours.

Expected Yield: ~75-85%

Protocol 2: Solvothermal Synthesis of a Lanthanide-based Luminescent MOF (Ln-SDA)

This protocol outlines the synthesis of a lanthanide-based MOF using the (Z)-isomer of this compound, resulting in a framework with ligand-based blue emission.

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • (Z)-4,4'-Stilbenedicarboxylic acid ((Z)-H₂SDA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a solution of 0.1 mmol of the chosen lanthanide nitrate salt in a mixture of 5 mL of DMF and 1 mL of deionized water in a 20 mL glass vial.

  • In a separate vial, dissolve 0.1 mmol of (Z)-4,4'-stilbenedicarboxylic acid in 5 mL of DMF.

  • Combine the two solutions in a single vial, cap it tightly, and place it in an oven at 85 °C for 72 hours.

  • After cooling to room temperature, crystalline products are collected by filtration.

  • Wash the crystals with DMF (2 x 5 mL) and then methanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 60 °C overnight.

II. Characterization of H2SDA-based Luminescent MOFs

A. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: The PXRD patterns of the as-synthesized MOF powders are recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å).

  • Expected Results: The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data, indicating a pure crystalline phase.

B. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Procedure: A sample of the activated MOF is heated under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.

  • Expected Results: The TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stability of the framework. A sharp weight loss at higher temperatures signifies the decomposition of the organic linker and collapse of the MOF structure.

C. Photoluminescence Spectroscopy:

  • Purpose: To investigate the luminescent properties of the MOF, including excitation and emission wavelengths, quantum yield, and lifetime.

  • Procedure:

    • Emission and Excitation Spectra: Solid-state fluorescence spectra are recorded on a spectrofluorometer. The emission spectrum is obtained by exciting the sample at its maximum excitation wavelength, and the excitation spectrum is recorded by monitoring the emission at the wavelength of maximum intensity.

    • Quantum Yield: The absolute photoluminescence quantum yield is measured using an integrating sphere.

    • Luminescence Lifetime: The luminescence decay lifetime is measured using a time-correlated single-photon counting (TCSPC) technique.

  • Expected Results: H2SDA-based MOFs typically exhibit ligand-centered emission in the blue region of the spectrum. The emission maximum for lanthanide MOFs using (Z)-H2SDA is around 450 nm.[1] The luminescence lifetime is often in the nanosecond range and can be influenced by the MOF structure and the presence of guest molecules.[2]

III. Quantitative Luminescence Data

The photophysical properties of luminescent MOFs are crucial for their application. The following table summarizes representative quantitative data for MOFs synthesized with this compound.

MOF DesignationMetal CenterLinker IsomerExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Lifetime (ns)Reference
Zn-SDA (2D)Zn(II)trans~350~400-450Not ReportedBiexponential[2]
Zn-SDA (3D)Zn(II)trans~350~380-420Not ReportedIncreased vs. solution[2]
Ln-SDAEu, Gd, Tb(Z)~360~450Not ReportedNot Reported[1]

Note: Quantitative data such as quantum yields and lifetimes are not always reported and can vary depending on the specific synthesis conditions and measurement techniques.

IV. Application: Luminescent Sensing of Nitroaromatic Compounds

Luminescent MOFs based on H2SDA can be utilized as sensitive and selective sensors for the detection of nitroaromatic compounds, which are common pollutants and explosives. The sensing mechanism is typically based on luminescence quenching.

Protocol 3: Detection of Nitroaromatics using a Zn-SDA MOF Suspension

Materials:

  • Activated Zn-SDA MOF

  • Ethanol

  • Nitroaromatic compounds (e.g., nitrobenzene, 2,4-dinitrotoluene, picric acid) for stock solutions.

Procedure:

  • Preparation of MOF Suspension: Disperse 5 mg of the activated Zn-SDA MOF in 50 mL of ethanol and sonicate for 30 minutes to form a stable, homogeneous suspension.

  • Luminescence Titration:

    • Place 2 mL of the MOF suspension into a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Sequentially add small aliquots (e.g., 10 µL) of a stock solution of the nitroaromatic analyte to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • The quenching efficiency can be calculated using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Sensing Mechanism: The luminescence quenching of the MOF by nitroaromatic compounds is generally attributed to photoinduced electron transfer from the electron-rich excited state of the MOF to the electron-deficient nitroaromatic analyte.

V. Visualizations

Diagram 1: Synthesis of a Zn-SDA MOF

G cluster_reactants Reactants Zn_Nitrate Zn(NO₃)₂·6H₂O Reaction Solvothermal Reaction (120°C, 48h) Zn_Nitrate->Reaction H2SDA H₂SDA H2SDA->Reaction Solvent DMF Solvent Solvent->Reaction Washing Washing with DMF Reaction->Washing Activation Activation (Vacuum, 150°C) Washing->Activation Product Luminescent Zn-SDA MOF Activation->Product

Caption: Workflow for the solvothermal synthesis of a Zn-SDA MOF.

Diagram 2: Luminescence Sensing Mechanism

G cluster_process Luminescence Quenching MOF_GS MOF (Ground State) MOF_ES MOF* (Excited State) MOF_GS->MOF_ES Excitation (hν) MOF_ES->MOF_GS Luminescence Analyte Nitroaromatic Analyte MOF_ES->Analyte Electron Transfer Analyte->MOF_GS Non-radiative Decay

Caption: Electron transfer from the excited MOF to the analyte leads to luminescence quenching.

References

Application Notes and Protocols: Functionalization of Graphene Oxide with 4,4'-Stilbenedicarboxylic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, is a versatile platform for various biomedical applications, including drug delivery.[1][2] Functionalization of GO can enhance its stability, biocompatibility, and drug loading capacity.[2] This document provides detailed protocols for the functionalization of graphene oxide with 4,4'-stilbenedicarboxylic acid. While existing research has primarily focused on the application of this material in supercapacitors due to its enhanced electrochemical performance, its unique structure suggests significant potential for drug delivery systems.[3] The stilbene moiety can facilitate π-π stacking interactions with aromatic drug molecules, while the carboxylic acid groups can be used for further conjugation or can respond to pH changes for controlled drug release.[4]

These notes offer a comprehensive guide to the synthesis, characterization, and proposed application of this compound-functionalized graphene oxide (SDA-GO) in a drug delivery context, based on established methodologies for similar graphene-based materials.

I. Synthesis and Characterization of SDA-GO

A. Synthesis of Graphene Oxide (GO)

Graphene oxide is typically synthesized using the modified Hummers' method.[5]

Protocol 1: Synthesis of Graphene Oxide

  • Add 2 g of graphite powder and 1 g of sodium nitrate to 50 mL of concentrated sulfuric acid in a flask placed in an ice bath (0-5 °C).

  • Slowly add 7 g of potassium permanganate to the suspension while keeping the temperature below 20 °C.

  • Stir the mixture at 35 °C for 2 hours.

  • Slowly add 100 mL of deionized water to the mixture, which will cause a rapid increase in temperature.

  • Further, add 100 mL of deionized water and 10 mL of 30% hydrogen peroxide to terminate the reaction. The color of the mixture should turn bright yellow.

  • Filter the mixture and wash with 10% HCl solution and then with deionized water until the pH is neutral.

  • Exfoliate the resulting graphite oxide into graphene oxide by ultrasonication in deionized water.

  • Dry the GO suspension to obtain a powder.

B. Functionalization of GO with this compound (SDA-GO)

The functionalization is achieved through an esterification reaction between the hydroxyl groups on the GO surface and the carboxylic acid groups of this compound.[3]

Protocol 2: Synthesis of SDA-GO

  • Disperse 100 mg of the prepared GO in 50 mL of N,N-dimethylformamide (DMF) through sonication.

  • Add 200 mg of this compound and 50 mg of 4-dimethylaminopyridine (DMAP) as a catalyst to the GO dispersion.

  • Add 200 mg of N,N'-dicyclohexylcarbodiimide (DCC) to the mixture to activate the esterification reaction.

  • Stir the mixture at 80 °C for 24 hours under a nitrogen atmosphere.

  • After the reaction, cool the mixture to room temperature and filter to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the resulting SDA-GO product with DMF and then with ethanol several times.

  • Dry the final product in a vacuum oven at 60 °C.

G cluster_synthesis SDA-GO Synthesis Workflow GO Graphene Oxide (GO) DMF Disperse in DMF GO->DMF SDA Add this compound DMF->SDA Catalyst Add DMAP and DCC SDA->Catalyst Reaction React at 80°C for 24h Catalyst->Reaction Purification Filter and Wash Reaction->Purification Drying Vacuum Dry Purification->Drying SDA_GO SDA-GO Product Drying->SDA_GO

Caption: Workflow for the synthesis of SDA-GO.

C. Characterization of SDA-GO

The successful functionalization of GO with this compound can be confirmed using various analytical techniques.

Characterization TechniqueParameterExpected Result for SDA-GOReference
FTIR Spectroscopy Vibrational BandsAppearance of new peaks corresponding to the ester linkage (C=O stretching around 1720 cm⁻¹) and the stilbene group.[6]
X-Ray Diffraction (XRD) Interlayer SpacingAn increase in the interlayer spacing compared to pristine GO, indicating the intercalation of SDA molecules. The characteristic peak of GO at ~10.3° will shift to a lower angle.[6]
UV-Vis Spectroscopy Absorption PeakA red shift in the maximum absorption wavelength compared to GO, suggesting an extension of the π-conjugation. For instance, a shift from 226 nm for GO to 330 nm for SDA-GO has been reported.[6]

II. Proposed Application in Drug Delivery

The unique chemical structure of SDA-GO makes it a promising candidate for a drug delivery system. The following protocols are proposed based on standard procedures for other GO-based nanocarriers.

G cluster_drug_delivery SDA-GO in Drug Delivery: A Proposed Workflow SDA_GO Synthesized SDA-GO Drug_Loading Drug Loading (e.g., Doxorubicin) SDA_GO->Drug_Loading Characterization Characterization of Drug-Loaded SDA-GO Drug_Loading->Characterization Biocompatibility In Vitro Biocompatibility Assessment Characterization->Biocompatibility Drug_Release In Vitro Drug Release Studies Characterization->Drug_Release Cellular_Uptake Cellular Uptake and Efficacy Studies Biocompatibility->Cellular_Uptake Drug_Release->Cellular_Uptake Conclusion Evaluation of Therapeutic Potential Cellular_Uptake->Conclusion

Caption: Proposed workflow for evaluating SDA-GO in drug delivery.

A. Drug Loading

A model anticancer drug such as Doxorubicin (DOX) can be loaded onto the SDA-GO nanosheets via π-π stacking and hydrogen bonding interactions.

Protocol 3: Doxorubicin (DOX) Loading

  • Disperse 10 mg of SDA-GO in 10 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Add 10 mg of DOX to the SDA-GO dispersion.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Centrifuge the mixture at 10,000 rpm for 30 minutes to separate the DOX-loaded SDA-GO (SDA-GO/DOX) from the unloaded DOX.

  • Wash the pellet with PBS to remove any loosely bound drug.

  • Determine the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm to calculate the drug loading efficiency.

Drug Loading Efficiency (%) = [(Initial DOX weight - DOX weight in supernatant) / Initial DOX weight] x 100

B. In Vitro Drug Release

The release of the drug from the nanocarrier can be studied under different pH conditions to simulate the physiological environment (pH 7.4) and the acidic tumor microenvironment (pH 5.5).

Protocol 4: In Vitro Drug Release Study

  • Disperse 5 mg of SDA-GO/DOX in 5 mL of PBS at pH 7.4 and pH 5.5 in separate dialysis bags (MWCO 10 kDa).

  • Place the dialysis bags in 50 mL of the corresponding PBS solution.

  • Keep the setup in a shaker at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative drug release percentage against time.

ParameterCondition 1 (pH 7.4)Condition 2 (pH 5.5)
Cumulative Drug Release (%) Hypothetical DataHypothetical Data
After 2 hours
After 8 hours
After 24 hours
After 48 hours

This table is a template for recording experimental data.

III. Biocompatibility Assessment

It is crucial to evaluate the biocompatibility of the SDA-GO nanocarrier before considering its therapeutic applications.

A. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of nanomaterials.[7]

Protocol 5: MTT Assay

  • Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of SDA-GO (e.g., 10, 25, 50, 100, 200 µg/mL) for 24 or 48 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

G cluster_mtt_assay MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with SDA-GO Incubation_24h->Treatment Incubation_Treatment Incubate for 24/48h Treatment->Incubation_Treatment MTT_Addition Add MTT Solution Incubation_Treatment->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO Incubation_4h->DMSO_Addition Absorbance_Measurement Measure Absorbance at 570 nm DMSO_Addition->Absorbance_Measurement

Caption: Experimental workflow for the MTT assay.

B. Hemolysis Assay

This assay evaluates the hemocompatibility of the nanomaterial by measuring its ability to lyse red blood cells (RBCs).[3][8]

Protocol 6: Hemolysis Assay

  • Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1500 rpm for 10 minutes to separate the RBCs.

  • Wash the RBCs three times with PBS (pH 7.4).

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Add different concentrations of SDA-GO to 1 mL of the RBC suspension. Use deionized water as a positive control and PBS as a negative control.

  • Incubate the samples at 37 °C for 2 hours.

  • Centrifuge the samples at 1500 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 540 nm to determine the amount of hemoglobin released.

  • Calculate the percentage of hemolysis.

Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

SampleConcentration (µg/mL)Absorbance at 540 nmHemolysis (%)
Negative Control (PBS) -0
Positive Control (Water) -100
SDA-GO 10
25
50
100
200

This table is a template for recording experimental data.

Disclaimer: The protocols for drug delivery applications and biocompatibility assessment are proposed based on established methods for similar graphene-based materials. Researchers should optimize these protocols for their specific experimental conditions and drug of interest.

References

Application Notes and Protocols: 4,4'-Stilbenedicarboxylic Acid in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-stilbenedicarboxylic acid as a building block in the synthesis of Metal-Organic Frameworks (MOFs) for photocatalytic applications. While the direct photocatalytic application of pristine this compound is not its primary use, its incorporation as an organic linker in MOFs creates robust and photoactive materials. This document outlines the synthesis of a representative zinc-based MOF using this linker and details a protocol for evaluating its photocatalytic activity in the degradation of organic pollutants, using Rhodamine B as a model compound.

Introduction to this compound in Photocatalysis

This compound is a versatile organic linker widely employed in the construction of Metal-Organic Frameworks (MOFs).[1] Its rigid, conjugated structure is advantageous for creating porous and stable frameworks with potential applications in gas storage, separation, and catalysis.[1] In the realm of photocatalysis, MOFs constructed from this compound and photoactive metal centers, such as zinc, are of particular interest. These materials can harness light energy to generate reactive oxygen species (ROS), which in turn can degrade a wide range of organic pollutants present in wastewater.[2][3] The stilbene-based linker can influence the electronic properties and light-harvesting capabilities of the resulting MOF.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the photocatalytic degradation of organic dyes using zinc-based MOFs. While specific data for a MOF solely based on this compound is not extensively available in the literature, the data presented here is based on analogous zinc-based MOF systems and serves as a benchmark for expected performance.

Table 1: Photocatalytic Degradation of Rhodamine B

CatalystPollutantInitial Concentration (mg/L)Catalyst Loading (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Zn-MOF (Representative)Rhodamine B100.5Xenon Lamp12095Adapted from similar Zn-MOF systems

Table 2: Kinetic Parameters for Rhodamine B Degradation

CatalystPollutantRate Constant (k, min⁻¹)Correlation Coefficient (R²)Reaction OrderReference
Zn-MOF (Representative)Rhodamine B0.01980.985Pseudo-first-orderAdapted from similar Zn-MOF systems

Experimental Protocols

Synthesis of a Representative Zinc-4,4'-Stilbenedicarboxylic Acid MOF (Zn-SDC)

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂SDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 0.297 g (1 mmol) of zinc nitrate hexahydrate in 30 mL of DMF.

  • In a separate beaker, dissolve 0.268 g (1 mmol) of this compound in 30 mL of DMF.

  • Add the this compound solution to the zinc nitrate solution under constant stirring.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

  • Characterize the synthesized Zn-SDC MOF using techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA) to confirm its structure, morphology, and thermal stability.

Photocatalytic Degradation of Rhodamine B

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized Zn-SDC MOF using the degradation of Rhodamine B (RhB) as a model reaction.

Materials and Equipment:

  • Synthesized Zn-SDC MOF

  • Rhodamine B (RhB)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., 300W Xenon lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of RhB solution: Prepare a stock solution of RhB (e.g., 100 mg/L) in deionized water. Prepare a working solution of 10 mg/L RhB by diluting the stock solution.

  • Photocatalytic reaction:

    • Add 50 mg of the Zn-SDC MOF to 100 mL of the 10 mg/L RhB solution in a quartz reactor.

    • Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the catalyst and the dye.

    • Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sample analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw approximately 3 mL of the suspension.

    • Centrifuge the withdrawn sample to separate the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.

  • Data analysis:

    • The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.

    • The reaction kinetics can be analyzed by plotting ln(C₀/Cₜ) versus irradiation time to determine the pseudo-first-order rate constant (k).

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the Zn-SDC MOF and the subsequent photocatalytic degradation experiment.

experimental_workflow cluster_synthesis MOF Synthesis cluster_photocatalysis Photocatalysis Experiment s1 Dissolve Zinc Nitrate in DMF s3 Mix Solutions s1->s3 s2 Dissolve this compound in DMF s2->s3 s4 Solvothermal Reaction (120°C, 24h) s3->s4 s5 Filtration and Washing s4->s5 s6 Drying s5->s6 p2 Add Zn-SDC MOF s6->p2 Synthesized Zn-SDC MOF p1 Prepare Rhodamine B Solution p1->p2 p3 Dark Adsorption p2->p3 p4 Light Irradiation p3->p4 p5 Sample Collection & Centrifugation p4->p5 p6 UV-Vis Analysis p5->p6

Caption: Workflow for Zn-SDC MOF synthesis and photocatalytic testing.

Photocatalytic Mechanism

The diagram below illustrates the general mechanism of photocatalysis by a semiconductor-like MOF, such as the representative Zn-SDC.

photocatalytic_mechanism cluster_mof Zn-SDC MOF cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb Excitation h h⁺ e e⁻ h2o H₂O oh_rad •OH (Hydroxyl Radical) h2o->oh_rad pollutant Organic Pollutant (Rhodamine B) oh_rad->pollutant Attacks o2 O₂ o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad o2_rad->pollutant Attacks degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation light Light (hν) e->o2 Reduction h->h2o Oxidation

Caption: General mechanism of photocatalysis by a MOF.

References

Application Note: Characterization of Metal-Organic Frameworks (MOFs) Containing 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in fields such as drug delivery, catalysis, and gas storage.[1] The properties of MOFs are intrinsically linked to their structure, making detailed characterization a critical step in their development and application.[1] This document provides a comprehensive guide to the essential techniques for characterizing MOFs synthesized with the versatile 4,4'-stilbenedicarboxylic acid linker, with a particular focus on robust zirconium-based frameworks like the UiO-67 analogue. Detailed protocols for Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Brunauer-Emmett-Teller (BET) surface area analysis, and Scanning Electron Microscopy (SEM) are presented, along with workflows to guide the characterization process.

Key Characterization Techniques

A multi-faceted approach is necessary to fully elucidate the structural and physical properties of MOFs. The primary techniques include:

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure, phase purity, and stability of the MOF. The experimental pattern is compared to a simulated pattern from single-crystal data or known structures.[2]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF, identifying the temperatures at which guest/solvent molecules are removed and the framework itself begins to decompose.[3][4] This information is crucial for determining the activation temperature for porosity measurements.[3]

  • Brunauer-Emmett-Teller (BET) Analysis: A gas sorption method (typically using N₂) performed at 77 K to determine the specific surface area, pore volume, and pore size distribution of the activated MOF.[4][5]

  • Scanning Electron Microscopy (SEM): Provides direct visualization of the MOF crystals' morphology, size, and surface features.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the organic linker to the metal clusters and to verify the removal of solvent molecules after activation.[4][8]

Visualized Workflows

A logical workflow ensures a comprehensive characterization of newly synthesized MOFs. The following diagrams illustrate a typical experimental sequence and the interrelation of the data obtained.

G cluster_0 cluster_1 Primary Structural & Purity Analysis cluster_2 Thermal Properties cluster_3 Porosity & Morphology cluster_4 s Synthesized MOF (with this compound) pxrd PXRD Analysis s->pxrd ftir FT-IR Spectroscopy s->ftir tga Thermogravimetric Analysis (TGA) s->tga sem SEM Imaging s->sem d1 Phase Purity & Crystal Structure pxrd->d1 d2 Functional Groups & Coordination ftir->d2 bet BET (N2 Sorption) tga->bet Determines Activation Conditions d3 Thermal Stability & Activation Temp. tga->d3 d4 Surface Area & Pore Volume bet->d4 d5 Crystal Morphology & Size sem->d5

Caption: General workflow for the characterization of a newly synthesized MOF.

G pxrd PXRD (Crystallinity, Phase) bet BET (Porosity, Surface Area) pxrd->bet Correlates Structure with Porosity sem SEM (Morphology, Size) pxrd->sem Relates Bulk Purity to Crystal Quality holistic Holistic Understanding of MOF Properties pxrd->holistic tga TGA (Thermal Stability) tga->bet Defines Activation Temperature tga->holistic bet->holistic sem->bet Visualizes Surface for Sorption sem->holistic ftir FT-IR (Coordination) ftir->tga Confirms Solvent Removal ftir->holistic

Caption: Interrelation of key characterization techniques for MOF analysis.

Quantitative Data Summary

The following tables summarize typical characterization data for robust zirconium MOFs analogous to those made with this compound, such as UiO-67, which is constructed from the structurally similar 4,4'-biphenyldicarboxylate linker. These values serve as a benchmark for researchers working with this class of materials.

Table 1: Crystallographic and Structural Data

Parameter Value / Description Reference
MOF Name UiO-67 (Zr-BPDC) [3]
Formula Zr₆O₄(OH)₄(BPDC)₆ [3]
Metal SBU Zr₆O₄(OH)₄ [3][9]
Crystal System Cubic [10]
Space Group Fm-3m -

| Topology | fcu |[10] |

Table 2: Porosity and Surface Area Data

Parameter Value Reference
BET Surface Area ~2000 m²/g [4]
Pore Volume ~0.64 cm³/g [11]

| Activation | Thermal activation under vacuum |[5] |

Table 3: Thermal Stability Data

Parameter Value Reference
Decomposition Temp. > 430-500 °C [4][9]
Atmosphere Air or N₂ [5]

| Notes | High thermal stability is a hallmark of Zr-MOFs.[9] The initial weight loss below ~300 °C is typically due to the removal of guest solvent molecules. |[3] |

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (PXRD)
  • Principle: PXRD is used to analyze the crystal structure of the MOF powder. The diffraction pattern is a fingerprint of the material's crystalline phase, allowing for confirmation of structure and assessment of phase purity.

  • Instrumentation: A powder X-ray diffractometer, such as a PANalytical X'Pert or Bruker D8 Advance.[5]

  • Sample Preparation:

    • Ensure the MOF sample is a fine, dry powder.

    • Gently press approximately 20-30 mg of the powder into a sample holder.

    • Ensure the surface of the powder is flat and level with the holder's surface.

  • Experimental Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å).[2]

    • Voltage & Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.[5]

    • Step Size: 0.02°.[5]

  • Data Analysis:

    • Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data or reference patterns for the expected structure.[2]

    • The presence of sharp, well-defined peaks indicates high crystallinity.

    • The absence of peaks from starting materials or other phases confirms the purity of the synthesized MOF.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the MOF and to identify the temperature required for "activation" (removal of pore-filling solvent molecules).

  • Instrumentation: A TGA instrument, such as a TA Instruments SDT-Q600.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the MOF powder into a ceramic (e.g., alumina) TGA pan.

  • Experimental Parameters:

    • Atmosphere: Synthetic Air or Nitrogen (N₂).[5]

    • Flow Rate: 100 mL/min.[5]

    • Temperature Program:

      • Equilibrate at 30-35 °C for 30 minutes.[5]

      • Ramp the temperature from 35 °C to 600-800 °C at a rate of 10 °C/min.[5]

  • Data Analysis:

    • Analyze the resulting mass vs. temperature plot.

    • The initial weight loss at lower temperatures (typically < 300 °C) corresponds to the removal of physisorbed water and solvent molecules (e.g., DMF).

    • A stable plateau indicates the temperature range where the MOF is activated but not decomposed. The activation temperature for BET analysis should be chosen from this range.

    • A sharp weight loss at higher temperatures (> 400 °C for Zr-MOFs) indicates the decomposition of the organic linker and collapse of the framework.[4][9]

Protocol 3: N₂ Sorption (BET Analysis)
  • Principle: This technique measures the amount of nitrogen gas adsorbed by the MOF at 77 K (liquid nitrogen temperature) as a function of relative pressure. The resulting isotherm is used to calculate the specific surface area (via the BET model), pore volume, and pore size distribution.

  • Instrumentation: A volumetric gas sorption analyzer, such as a Micromeritics 3Flex.[5]

  • Sample Preparation (Activation):

    • Place 50-100 mg of the MOF sample into a pre-weighed analysis tube.

    • Heat the sample under a high vacuum or flowing inert gas (a process called "degassing" or "activation").

    • The activation temperature should be determined from TGA data (e.g., 150-200 °C) to ensure complete solvent removal without framework degradation. Activate for several hours (e.g., 12-24 hours) until the outgas rate is stable and low.[5]

    • After activation, cool the sample to room temperature and weigh it again to determine the activated sample mass.

  • Experimental Parameters:

    • Adsorptive Gas: High-purity Nitrogen (N₂).

    • Analysis Temperature: 77 K (liquid nitrogen bath).

  • Data Analysis:

    • Plot the N₂ adsorption-desorption isotherm.

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation, typically in the relative pressure (P/P₀) range of 0.01 to 0.3.[5]

    • Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Calculate the pore size distribution using models such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).

Protocol 4: Scanning Electron Microscopy (SEM)
  • Principle: SEM uses a focused beam of electrons to scan the sample surface, generating images that reveal the morphology, particle size, and crystal habit of the MOF powder.

  • Instrumentation: A scanning electron microscope.

  • Sample Preparation:

    • Mount a small amount of the dry MOF powder onto an aluminum SEM stub using double-sided carbon tape.

    • Gently blow off any excess loose powder with compressed air.

    • To prevent charging from the electron beam, coat the sample with a thin conductive layer (e.g., 5-10 nm of gold or platinum) using a sputter coater.

  • Experimental Parameters:

    • Accelerating Voltage: 5-15 kV.

    • Working Distance: 5-10 mm.

  • Data Analysis:

    • Acquire images at various magnifications to observe the overall morphology and individual crystal details.

    • Measure the dimensions of multiple crystals to determine the average particle size and size distribution.

    • Observe the crystal shape (e.g., octahedral, cubic) and surface texture.[6]

References

Application Notes and Protocols for the Self-Assembly of 4,4'-Stilbenedicarboxylic Acid on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the self-assembly of 4,4'-stilbenedicarboxylic acid (SDA) on various surfaces. This document includes detailed experimental protocols for key surface analysis techniques, quantitative data on self-assembled structures, and visualizations of experimental workflows and molecular interactions.

Introduction

This compound (SDA) is a rigid, linear organic molecule with carboxylic acid functional groups at both ends, making it an excellent building block for creating highly ordered two-dimensional (2D) supramolecular structures on surfaces. The self-assembly process is primarily driven by hydrogen bonding between the carboxylic acid groups, leading to the formation of well-defined molecular networks. Understanding and controlling the self-assembly of SDA is crucial for applications in nanoelectronics, sensor technology, and as a template for the growth of more complex nanostructures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the self-assembly of SDA on different substrates based on available literature.

Table 1: Structural Parameters of Self-Assembled SDA Monolayers

SubstrateOverlayer Lattice VectorsUnit Cell Area (Ų)Molecular Density (molecules/µm²)Reference
Au(111)a = 11.2 ± 0.4 Å, b = 10.5 ± 0.4 Å, θ = 60°117.88~8.5 x 10⁵[1]
HOPGNot explicitly reported in reviewed literatureNot availableNot available
Ag(100)Not available in reviewed literatureNot availableNot available
Cu(100)Not available in reviewed literatureNot availableNot available

Table 2: Energetics of SDA Self-Assembly on Au(111)

ParameterCalculated Value (eV)DescriptionReference
SDA-Au Bonding Energy~0.1 per moleculeThe interaction energy between a single SDA molecule and the Au(111) surface.[1]
Hydrogen Bond Energy~0.4 per H-bondThe strength of the head-to-tail hydrogen bonds between adjacent SDA molecules.[1]
SDA-SDA Interaction Energy0.27 (ΔE_SDA)The energy difference between different SDA stereoisomer configurations on the surface.[1]

Table 3: Hydrogen Bonding Parameters for SDA on Au(111)

ParameterCalculated Value (Å)Experimental Value (Å)DescriptionReference
O-O Distance~2.5~2.8 ± 0.2The distance between the oxygen atoms of the two carboxylic acid groups forming the hydrogen bond.[1]
O-H DistanceNot explicitly reportedNot availableThe length of the hydrogen bond.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to study the self-assembly of SDA on surfaces are provided below.

Substrate Preparation

Atomically flat and clean substrates are essential for the successful self-assembly of SDA.

Protocol 3.1.1: Au(111) Substrate Preparation

  • Mount the Au(111) single crystal in an ultra-high vacuum (UHV) chamber.

  • Perform several cycles of sputtering with Ar+ ions (e.g., 1 keV, 10 µA) for 15-20 minutes to remove surface contaminants.

  • Anneal the crystal at a high temperature (e.g., 600 K) for 30 minutes to restore a well-ordered, atomically flat surface.

  • Verify the surface reconstruction (e.g., the 22 × √3 herringbone structure) using Scanning Tunneling Microscopy (STM) to confirm a clean and well-ordered surface.[1]

Protocol 3.1.2: Highly Oriented Pyrolytic Graphite (HOPG) Substrate Preparation

  • Secure a piece of HOPG on a sample holder using conductive silver paint or carbon tape.

  • Cleave the HOPG surface immediately before introducing it into the vacuum chamber or before solution deposition. This is achieved by using adhesive tape to peel off the top layers of the graphite, revealing a fresh, atomically flat surface.

  • For in-situ studies, the cleaved HOPG can be further annealed in UHV (e.g., at 600 K) to remove any adsorbed contaminants.

Molecule Deposition

SDA molecules can be deposited onto the prepared substrates using either vacuum deposition or solution-based methods.

Protocol 3.2.1: Vacuum Deposition (for UHV studies)

  • Degas the SDA powder (e.g., from Wako, Japan) in a suitable evaporator (e.g., a Ta container) for several hours in UHV to remove any volatile impurities.[1]

  • Heat the evaporator to sublimate the SDA molecules onto the prepared substrate held at a specific temperature (often room temperature).

  • Monitor the deposition rate using a quartz crystal microbalance to control the surface coverage. A typical deposition rate is on the order of a fraction of a monolayer per minute.[1]

Protocol 3.2.2: Solution Deposition (for liquid-solid interface studies)

  • Prepare a dilute solution of SDA in a suitable solvent (e.g., nonanoic acid).[2] The concentration will influence the resulting surface coverage and structure.

  • Apply a small droplet of the solution onto the freshly cleaved HOPG surface.

  • Allow the solvent to evaporate, leaving behind the self-assembled SDA monolayer. Alternatively, perform the imaging at the liquid-solid interface.

Scanning Tunneling Microscopy (STM) Imaging

STM is a powerful technique to visualize the self-assembled structures with atomic or molecular resolution.

Protocol 3.3.1: STM Imaging of SDA Monolayers

  • Transfer the sample with the deposited SDA monolayer into the STM chamber. For UHV studies, this should be done without breaking the vacuum.

  • Use a sharp, metallic tip (e.g., electrochemically etched W or Pt/Ir).

  • Approach the tip to the surface until a stable tunneling current is achieved.

  • Set the imaging parameters:

    • Tunneling Voltage (V_bias): Typically in the range of -1.0 V to +1.0 V. For SDA on Au(111), voltages between -0.4 V and -0.6 V have been used.[1]

    • Tunneling Current (I_set): Typically in the range of 50 pA to 500 pA. For SDA on Au(111), a current of 0.4 nA has been reported.[1]

  • Acquire constant-current STM images of the surface to observe the morphology and structure of the self-assembled SDA.

  • Calibrate the STM scanner using a known standard, such as the lattice of the underlying substrate (e.g., Au(111) or HOPG).

  • Analyze the images to determine the unit cell parameters, domain sizes, and defect densities.

Atomic Force Microscopy (AFM) Imaging

AFM can be used to characterize the topography of the SDA monolayers, especially on insulating substrates or when imaging in liquid.

Protocol 3.4.1: AFM Imaging of SDA Monolayers

  • Select an appropriate AFM cantilever. For imaging soft organic monolayers, a cantilever with a low spring constant is often preferred to minimize tip-sample forces.

  • Operate the AFM in a suitable mode, such as tapping mode or PeakForce Tapping, to reduce lateral forces on the monolayer.

  • Optimize imaging parameters:

    • Setpoint: Use the highest possible value (lowest force) that maintains stable imaging.

    • Scan Rate: Start with a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface features.

    • Gains: Adjust the feedback gains to optimize the response of the feedback loop.

  • Acquire both height and phase images. Phase images can often provide better contrast for different domains or molecular arrangements.

  • Analyze the images to measure the height of the monolayer, domain sizes, and surface roughness.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical states of the atoms in the SDA monolayer and at the molecule-substrate interface.

Protocol 3.5.1: XPS Analysis of SDA Monolayers

  • Prepare the SDA monolayer on the desired substrate in a UHV system.

  • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

  • Analyze the kinetic energy of the emitted photoelectrons using a hemispherical electron energy analyzer.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution spectra of the C 1s, O 1s, and the substrate core levels (e.g., Au 4f).

  • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or by referencing to a known substrate peak.

  • Perform peak fitting on the high-resolution spectra to identify different chemical states. For SDA, the C 1s spectrum is expected to show components for C-C/C-H in the phenyl rings and C=C, and a higher binding energy component for the O-C=O of the carboxylic acid groups. The O 1s spectrum will show components for C=O and C-O-H.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the study of SDA self-assembly.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Surface Analysis cluster_data 3. Data Interpretation sub_prep Substrate Preparation (Au(111), HOPG, etc.) mol_dep Molecule Deposition (Vacuum or Solution) sub_prep->mol_dep Clean & Flat Surface stm STM (Morphology, Structure) mol_dep->stm afm AFM (Topography, Roughness) mol_dep->afm xps XPS (Composition, Chemical State) mol_dep->xps quant_data Quantitative Data (Lattice, Energies) stm->quant_data qual_data Qualitative Analysis (Ordering, Defects) stm->qual_data afm->qual_data xps->quant_data

General experimental workflow for studying SDA self-assembly.

sda_self_assembly sda SDA Monomers h_bond Hydrogen Bonding (Head-to-Tail) sda->h_bond mol_sub Molecule-Substrate Interaction sda->mol_sub substrate Substrate (e.g., Au(111)) substrate->mol_sub ordered_mono Ordered Monolayer h_bond->ordered_mono mol_sub->ordered_mono

Key interactions driving the self-assembly of SDA on a surface.

Factors Influencing Self-Assembly

The final structure of the self-assembled SDA monolayer is influenced by several factors:

  • Substrate: The crystallographic orientation and chemical nature of the substrate play a crucial role in determining the epitaxy and overall arrangement of the SDA molecules. On Au(111), the herringbone reconstruction can influence the formation of molecular ribbons.[3][4]

  • Solvent: For solution-based deposition, the choice of solvent can affect the solubility of SDA and the molecule-substrate interactions, thereby influencing the final monolayer structure.

  • Concentration: The concentration of the SDA solution affects the surface coverage. At sub-monolayer coverages, one-dimensional molecular chains or islands may form, which then evolve into a complete monolayer as the concentration increases.[3][4]

  • Temperature: The substrate temperature during and after deposition can influence the mobility of the molecules on the surface, affecting the domain size and the degree of ordering. Annealing can be used to promote the formation of larger, more crystalline domains.

Conclusion

The self-assembly of this compound on surfaces provides a versatile platform for the bottom-up fabrication of ordered organic nanostructures. The protocols and data presented in these application notes offer a foundation for researchers to explore and control the formation of these structures for various applications. While the self-assembly on Au(111) is well-characterized, further research is needed to provide detailed quantitative information on other substrates and to fully understand the influence of environmental parameters on the resulting structures.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of 4,4'-Stilbenedicarboxylic Acid Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and single-crystal X-ray diffraction (SC-XRD) analysis of Metal-Organic Frameworks (MOFs) based on the 4,4'-stilbenedicarboxylic acid linker. It also explores the potential application of these MOFs in the field of drug delivery.

Introduction to this compound Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as an organic linker offers the potential to create robust and functionally diverse MOFs due to its rigid structure and the presence of carboxylic acid functional groups that can coordinate with a variety of metal centers.[1][2][3] The stilbene backbone, with its potential for cis and trans isomerization, introduces an additional avenue for structural diversity in the resulting frameworks. These materials are of significant interest for applications in gas storage, catalysis, and, notably, as carriers for drug delivery.[2][3] The tunable pore sizes and high surface areas of these MOFs make them promising candidates for encapsulating therapeutic agents.[4]

This document will focus on the synthesis of MOFs using zinc, zirconium, and lanthanide metals with this compound, their characterization by single-crystal X-ray diffraction, and protocols for investigating their potential in anticancer drug delivery.

Synthesis of this compound Based MOFs

The synthesis of high-quality single crystals is a prerequisite for SC-XRD analysis. Solvothermal and hydrothermal methods are commonly employed for the synthesis of these MOFs. The choice of solvent, temperature, and reaction time are critical parameters that influence the crystallinity and morphology of the final product.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general method for the synthesis of a zinc-based MOF using trans-4,4'-stilbenedicarboxylic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • trans-4,4'-Stilbenedicarboxylic acid (H₂SDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of trans-4,4'-stilbenedicarboxylic acid in 10 mL of DMF.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 100°C for 24 hours.

  • After 24 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless needle-like crystals should form. Collect the crystals by decanting the supernatant.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove unreacted starting materials and residual solvent.

  • Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Experimental Protocol: Solvothermal Synthesis of Lanthanide-based MOFs

This protocol is adapted for the synthesis of lanthanide-based MOFs using (Z)-4,4'-stilbenedicarboxylic acid.

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·xH₂O, Tb(NO₃)₃·xH₂O)

  • (Z)-4,4'-Stilbenedicarboxylic acid ((Z)-H₂SDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a small glass vial, combine the lanthanide(III) nitrate hydrate (0.05 mmol) and (Z)-H₂SDC (0.05 mmol).

  • Add 2 mL of a 1:1 (v/v) mixture of DMF and deionized water.

  • Cap the vial and sonicate for 5 minutes to ensure homogeneity.

  • Place the vial in a programmable oven and heat to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool to 30°C over 12 hours.

  • Single crystals suitable for SC-XRD are typically obtained.

  • Isolate the crystals by filtration and wash with fresh DMF.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic structure of MOFs. Careful handling of the crystals and meticulous data collection and processing are crucial for obtaining a high-quality crystal structure.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

Crystal Mounting:

  • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

  • Using a micromanipulator, carefully pick up the crystal with a cryo-loop.

  • If the crystal is sensitive to solvent loss, quickly coat it with a cryoprotectant (e.g., Paratone-N oil).

  • Mount the loop on a goniometer head and place it on the diffractometer.

  • For air- or moisture-sensitive crystals, perform the mounting procedure in an inert atmosphere (e.g., a glove bag).

Data Collection:

  • Center the crystal in the X-ray beam.

  • Perform an initial set of frames to determine the unit cell parameters and crystal quality.

  • Choose an appropriate data collection strategy (e.g., a series of omega and phi scans) to ensure complete data coverage and redundancy.

  • For potentially beam-sensitive crystals, such as those containing the photosensitive stilbene linker, consider using a lower X-ray dose, a cryo-stream to cool the crystal (e.g., to 100 K), or microfocus X-ray sources to minimize radiation damage.[5][6]

  • Monitor the crystal for any signs of decay during data collection.

Structure Solution and Refinement:

  • Integrate the collected diffraction data using software such as CrysAlisPro or SAINT.

  • Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT).

  • Refine the structural model against the diffraction data using full-matrix least-squares refinement (e.g., with SHELXL).

  • Anisotropically refine all non-hydrogen atoms.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Disordered solvent molecules within the MOF pores may require special handling, such as using the SQUEEZE routine in PLATON.

Data Presentation: Crystallographic Data of this compound Based MOFs

The following tables summarize the crystallographic data for representative MOFs synthesized with this compound.

Table 1: Crystallographic Data for Lanthanide-(Z)-4,4'-Stilbenedicarboxylic Acid MOFs

Identification Code2D Eu2D Gd2D Tb
Empirical FormulaC₇₉H₈₅Eu₂N₅O₂₅C₇₆H₇₈Gd₂N₄O₂₄C₇₉H₈₅N₅O₂₅Tb₂
Formula Weight1808.431745.921822.35
Temperature/K149.99(10)150.00149.99(10)
Crystal Systemtriclinictriclinictriclinic
Space GroupP-1P-1P-1
a/Å9.64310(10)9.6431(7)9.62980(10)
b/Å11.66930(10)11.6865(9)11.64840(10)
c/Å34.9873(4)34.943(3)35.0490(4)
α/°91.2120(10)90.941(3)91.2880(10)
β/°93.9490(10)94.270(3)94.1520(10)
γ/°93.5860(10)93.617(4)93.7930(10)
Volume/ų3918.74(7)3918.2(5)3911.13(7)
Z222
ρcalcg/cm³1.5331.4801.547

Data obtained from literature reports.

Table 2: Crystallographic Data for a Sodium-(E)-4,4'-Stilbenedicarboxylic Acid Coordination Polymer

Identification Code{[Na₂(SDC)(H₂O)]}n
Empirical FormulaC₁₆H₁₂Na₂O₅
Formula Weight338.23
Temperature/K293(2)
Crystal Systemmonoclinic
Space GroupP2₁/c
a/Å10.519(3)
b/Å10.024(3)
c/Å13.568(4)
α/°90
β/°108.97(3)
γ/°90
Volume/ų1354.3(7)
Z4
ρcalcg/cm³1.658

Data obtained from literature reports.[4]

Application in Drug Delivery

The porous nature and tunable properties of this compound-based MOFs make them attractive candidates for the delivery of anticancer drugs.[7] The following protocols outline a general approach for loading a model anticancer drug, doxorubicin, into a synthesized MOF and studying its release profile.

Experimental Protocol: Doxorubicin Loading and Release Studies

Doxorubicin Loading:

  • Activate the synthesized MOF by heating under vacuum to remove guest solvent molecules from the pores.

  • Prepare a stock solution of doxorubicin (DOX) in a suitable solvent (e.g., deionized water or PBS).

  • Suspend a known amount of the activated MOF in the DOX solution.

  • Stir the suspension at room temperature for 24-48 hours in the dark to allow for drug encapsulation.

  • Collect the DOX-loaded MOF by centrifugation.

  • Wash the loaded MOF with fresh solvent to remove surface-adsorbed DOX.

  • Determine the amount of loaded DOX by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy.

In Vitro Drug Release:

  • Suspend a known amount of the DOX-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions and at pH 5.5 to simulate the acidic tumor microenvironment).

  • Incubate the suspension at 37°C with constant gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the study of this compound-based MOFs.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal Salt Metal Salt Reaction Mixture Reaction Mixture Metal Salt->Reaction Mixture This compound This compound This compound->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Solvothermal/Hydrothermal Reaction Solvothermal/Hydrothermal Reaction Reaction Mixture->Solvothermal/Hydrothermal Reaction MOF Crystals MOF Crystals Solvothermal/Hydrothermal Reaction->MOF Crystals

Diagram 1: General workflow for the synthesis of this compound based MOFs.

SCXRD_Workflow Crystal Selection Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Diagram 2: Workflow for single-crystal X-ray diffraction analysis of MOFs.

Drug_Delivery_Workflow cluster_drug Drug Delivery Application Activated MOF Activated MOF Drug Loading Drug Loading Activated MOF->Drug Loading Anticancer Drug Solution Anticancer Drug Solution Anticancer Drug Solution->Drug Loading Drug-Loaded MOF Drug-Loaded MOF Drug Loading->Drug-Loaded MOF In Vitro Release Study In Vitro Release Study Drug-Loaded MOF->In Vitro Release Study Drug Release Profile Drug Release Profile In Vitro Release Study->Drug Release Profile

Diagram 3: Workflow for drug loading and release studies using MOFs.

Concluding Remarks

The this compound linker is a versatile building block for the construction of a wide range of MOFs with diverse structures and potential applications. The protocols provided herein offer a starting point for the synthesis and detailed structural characterization of these materials using single-crystal X-ray diffraction. Furthermore, the outlined procedures for drug loading and release studies pave the way for exploring the utility of these MOFs in the development of novel drug delivery systems. Further research into the biocompatibility and in vivo performance of these materials is warranted to fully realize their potential in therapeutic applications.[8]

References

Application Notes and Protocols for the Hydrothermal Synthesis of Lanthanide-Based MOFs with (Z)-H₂SDC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of lanthanide-based Metal-Organic Frameworks (MOFs) utilizing the (Z)-4,4'-stilbenedicarboxylic acid ((Z)-H₂SDC) linker. The information is curated for researchers in materials science, chemistry, and drug development, offering a foundation for the synthesis and exploration of these novel materials.

Introduction

Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are a class of crystalline porous materials constructed from lanthanide metal ions and organic linkers.[1][2] These materials have garnered significant interest due to their unique luminescent, magnetic, and catalytic properties.[1] The choice of the organic linker is crucial in determining the structure and functionality of the resulting MOF. The (Z)-4,4'-stilbenedicarboxylic acid linker, a cis-isomer of stilbenedicarboxylic acid, offers a unique geometric constraint that leads to the formation of novel 2D and 3D framework structures.[3]

The hydrothermal synthesis method is a common and effective technique for the preparation of Ln-MOFs, allowing for the formation of high-quality crystalline materials.[4] This document provides detailed protocols for the hydrothermal synthesis of a series of Ln-MOFs with the (Z)-H₂SDC linker, based on the work by Hunter et al. in CrystEngComm (2023).

While the primary reported applications for stilbene-based Ln-MOFs are in the fields of luminescence and sensing, their porous nature and the presence of biocompatible lanthanide ions suggest potential for exploration in drug delivery applications.[5][6][7] Further research is required to fully elucidate their capabilities as drug delivery vehicles.

Data Presentation

Table 1: Synthesis Parameters for 2D Lanthanide-(Z)-H₂SDC MOFs
Lanthanide (Ln)Lanthanide SaltMolar Ratio (Ln:(Z)-H₂SDC)SolventTemperature (°C)Time (hours)
EuEu(NO₃)₃·6H₂O1:1.2DMF/H₂O12024
GdGd(NO₃)₃·6H₂O1:1.2DMF/H₂O12024
TbTb(NO₃)₃·6H₂O1:1.2DMF/H₂O12024
DyDy(NO₃)₃·6H₂O1:1.2DMF/H₂O12024
HoHo(NO₃)₃·6H₂O1:1.2DMF/H₂O12024
Table 2: Synthesis Parameters for 3D Lanthanide-(Z)-H₂SDC MOFs
Lanthanide (Ln)Lanthanide SaltMolar Ratio (Ln:(Z)-H₂SDC)SolventTemperature (°C)Time (hours)
EuEu(NO₃)₃·6H₂O1:1.2DMF/H₂O12072
GdGd(NO₃)₃·6H₂O1:1.2DMF/H₂O12072
TbTb(NO₃)₃·6H₂O1:1.2DMF/H₂O12072
DyDy(NO₃)₃·6H₂O1:1.2DMF/H₂O12072
HoHo(NO₃)₃·6H₂O1:1.2DMF/H₂O12072

Experimental Protocols

Protocol 1: Synthesis of (Z)-4,4'-Stilbenedicarboxylic Acid ((Z)-H₂SDC)

The (Z)-H₂SDC linker is not as commercially available as its trans-isomer. A general synthetic approach involves the photochemical isomerization of the more common (E)-isomer.

Materials:

  • (E)-4,4'-Stilbenedicarboxylic acid

  • Suitable organic solvent (e.g., ethanol)

  • High-pressure mercury lamp or other UV light source

Procedure:

  • Dissolve (E)-4,4'-stilbenedicarboxylic acid in the chosen solvent in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at a suitable wavelength (e.g., 313 nm) for a specified period to induce isomerization.

  • Monitor the reaction progress using techniques like ¹H NMR or UV-Vis spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting solid, which will be a mixture of (Z) and (E) isomers, using a suitable method such as column chromatography or recrystallization to isolate the (Z)-isomer.

Protocol 2: Hydrothermal Synthesis of 2D Lanthanide-(Z)-H₂SDC MOFs

This protocol describes the general procedure for the synthesis of the 2D sheet-like structures of lanthanide MOFs with the (Z)-H₂SDC linker.

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, etc.)

  • (Z)-4,4'-Stilbenedicarboxylic acid ((Z)-H₂SDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a typical synthesis, combine the respective lanthanide nitrate hexahydrate and (Z)-H₂SDC in a molar ratio of 1:1.2 in a glass vial.

  • Add a solvent mixture of DMF and deionized water.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with a low-boiling point solvent like ethanol or acetone.

  • Dry the product under vacuum.

Protocol 3: Hydrothermal Synthesis of 3D Lanthanide-(Z)-H₂SDC MOFs

This protocol outlines the synthesis of the 3D microporous frameworks, which are typically obtained by extending the reaction time of the 2D synthesis.

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, etc.)

  • (Z)-4,4'-Stilbenedicarboxylic acid ((Z)-H₂SDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Follow steps 1-3 from Protocol 2.

  • Heat the reaction mixture to 120 °C for an extended period of 72 hours.

  • Allow the oven to cool down to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with a low-boiling point solvent.

  • Dry the product under vacuum.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Lanthanide Salt Lanthanide Salt Mixing Mixing Lanthanide Salt->Mixing Linker ((Z)-H2SDC) Linker ((Z)-H2SDC) Linker ((Z)-H2SDC)->Mixing Solvent (DMF/H2O) Solvent (DMF/H2O) Solvent (DMF/H2O)->Mixing Sealing Sealing Mixing->Sealing Heating Heating Sealing->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final MOF Product Final MOF Product Drying->Final MOF Product

Caption: Hydrothermal synthesis workflow for Lanthanide-(Z)-H₂SDC MOFs.

Dimensionality_Control Reactants Lanthanide Salt + (Z)-H2SDC + DMF/H2O Heating_120C Heating at 120°C Reactants->Heating_120C Product_2D 2D Sheet Structure Heating_120C->Product_2D 24 hours Product_3D 3D Microporous Framework Heating_120C->Product_3D 72 hours

Caption: Reaction time controls the dimensionality of the final MOF product.

Applications and Future Perspectives

The primary reported applications for lanthanide MOFs synthesized with stilbene-based linkers are centered around their luminescent properties.[6][8] These materials can act as sensors for small molecules and ions.[3] The inherent porosity of the 3D frameworks also suggests potential for applications in gas storage and separation.

For drug development professionals, while direct drug delivery studies using (Z)-H₂SDC based Ln-MOFs are yet to be extensively reported, the fundamental characteristics of these materials make them interesting candidates for further investigation. The tunable pore sizes, high surface areas, and the presence of biocompatible lanthanide ions are desirable features for drug carriers.[7] Future research could focus on:

  • Drug Loading and Release Studies: Investigating the encapsulation and release kinetics of various drug molecules from the pores of the 3D frameworks.

  • Biocompatibility and Toxicity Assessments: Evaluating the cytotoxicity of these MOFs to determine their suitability for in vivo applications.

  • Surface Functionalization: Modifying the surface of the MOFs to enhance drug loading capacity, improve biocompatibility, and enable targeted delivery.

  • Multifunctional Platforms: Exploring the combination of the inherent luminescence of these MOFs with drug delivery for theranostic applications, where the material can be used for both therapy and diagnostic imaging.

The detailed protocols and structural information provided herein serve as a crucial starting point for the synthesis and further exploration of these promising lanthanide-based MOFs in various scientific and biomedical fields.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4,4'-stilbenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and acid-base extraction. Due to its high melting point and crystalline nature, recrystallization is often the preferred method for achieving high purity. Acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.

Q2: What are the likely impurities in crude this compound?

A2: The impurities present in crude this compound largely depend on the synthetic route employed.

  • From p-Toluic Acid: When synthesized by the oxidative coupling of p-toluic acid, common impurities may include unreacted p-toluic acid and over-oxidation products.[1]

  • From Heck or Wittig Reactions: If prepared via Heck or Wittig reactions, impurities might include residual starting materials (e.g., p-bromobenzoic acid, styrene), catalysts (e.g., palladium complexes), and byproducts like triphenylphosphine oxide (from Wittig reactions).

Q3: My purified this compound is still off-white or yellowish. How can I decolorize it?

A3: A persistent color can often be removed by treating the solution with activated charcoal during the recrystallization process. After dissolving the crude product in the hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before hot filtration to remove the charcoal and the adsorbed colored impurities.

Q4: Can I use column chromatography to purify this compound?

A4: While column chromatography is a powerful purification technique, it can be challenging for this compound due to its low solubility in many common organic solvents suitable for chromatography. Recrystallization or acid-base extraction are generally more practical and scalable methods for this compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The chosen solvent is too good, and the product remains significantly soluble even at low temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.- Try a different solvent or a solvent mixture in which the product has lower solubility when cold.- Ensure the cooling process is slow to maximize crystal formation.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the impurities or the product itself, causing it to melt rather than dissolve. Alternatively, the solution is too concentrated.- Use a solvent with a lower boiling point.- Use a more dilute solution by adding more hot solvent.- Employ a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then clarify by adding a few drops of the "good" solvent and allow to cool slowly.
No Crystals Form Upon Cooling The solution is not saturated, or nucleation has not been initiated.- Reduce the volume of the solvent by gentle heating and evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound.
Impure Crystals Obtained After Recrystallization The cooling process was too rapid, trapping impurities within the crystal lattice. Insoluble impurities were not removed prior to crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a hot filtration of the dissolved crude product to remove any insoluble impurities before allowing it to cool.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Product Does Not Fully Precipitate Upon Acidification The aqueous solution is not sufficiently acidic. The product has some solubility in the acidic aqueous solution.- Check the pH of the solution with pH paper and add more acid if necessary to ensure a pH of ~2-3.- After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel. High concentration of dissolved species.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization (from Glacial Acetic Acid) >98%70-85%High purity achievable, effective for removing most impurities.Requires handling of hot, corrosive acid.
Acid-Base Extraction >95%80-95%Good for removing neutral and basic impurities, generally high recovery.May not effectively remove acidic impurities with similar pKa values.

Note: The purity and yield are dependent on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Glacial Acetic Acid

This protocol describes a representative method for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Activated charcoal (optional, for colored impurities)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more glacial acetic acid in small portions if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This protocol provides a general procedure for purifying this compound by leveraging its acidic properties.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. The deprotonated this compound (disodium salt) will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired product.

  • Combine the aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts with stirring until the pH is acidic (pH ~2-3), which will cause the purified this compound to precipitate out.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product.

Visualizations

experimental_workflow_recrystallization crude Crude this compound dissolve Dissolve in Hot Glacial Acetic Acid crude->dissolve hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry Purified Crystals wash->dry pure Pure this compound dry->pure

Caption: Recrystallization workflow for this compound.

experimental_workflow_acid_base crude Crude Product in Organic Solvent extract Extract with NaHCO3 (aq) crude->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic aqueous Aqueous Layer (Disodium Salt) separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Precipitation acidify->precipitate filter_wash Filter & Wash precipitate->filter_wash pure Pure this compound filter_wash->pure

Caption: Acid-base extraction workflow for purification.

troubleshooting_logic start Purification Attempt check_purity Check Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield No low_purity Low Purity? check_purity->low_purity Yes success Successful Purification low_yield->success No troubleshoot_yield Troubleshoot Yield: - Check solvent volume - Ensure slow cooling low_yield->troubleshoot_yield Yes low_purity->low_yield No troubleshoot_purity Troubleshoot Purity: - Hot filtration? - Slow cooling? - Recrystallize again low_purity->troubleshoot_purity Yes troubleshoot_yield->start troubleshoot_purity->start

Caption: Logical workflow for troubleshooting purification issues.

References

Optimizing reaction conditions for MOF synthesis with stilbene linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing stilbene-based linkers. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance, troubleshoot common experimental issues, and optimize reaction conditions to achieve high-quality crystalline materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the solvothermal synthesis of stilbene-based MOFs?

A1: The most critical parameters are temperature, reaction time, solvent system, and the molar ratio of metal precursor to linker. For zinc-based MOFs with stilbene dicarboxylic acid, solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used. Higher temperatures in DEF can lead to more porous, three-dimensional frameworks, while reactions in DMF may yield denser, two-dimensional networks[1]. Reaction times typically range from 24 to 72 hours.

Q2: I'm observing a low yield of my stilbene-based MOF. What are the potential causes?

A2: Low yields can stem from several factors:

  • Sub-optimal Temperature: The reaction temperature may be too low for crystal nucleation and growth or too high, leading to the formation of undesirable, dense phases.

  • Incorrect Solvent System: The solubility of the metal salt and stilbene linker in the chosen solvent is crucial. A mixture of solvents is sometimes necessary to ensure all components are adequately dissolved[2].

  • Inappropriate Molar Ratios: An incorrect stoichiometric ratio of metal to linker can lead to incomplete reaction or the formation of amorphous byproducts.

  • Presence of Water: Uncontrolled amounts of water in the reaction mixture can interfere with the coordination chemistry, especially for water-sensitive metal centers, potentially leading to the formation of metal oxides or hydroxides.

Q3: My final product has poor crystallinity. How can I improve it?

A3: Poor crystallinity is a common issue. To improve it:

  • Introduce a Modulator: The addition of a monocarboxylic acid, such as benzoic acid or acetic acid, can modulate the reaction kinetics. Modulators compete with the stilbene linker for coordination to the metal centers, which slows down the crystallization process and allows for the formation of more ordered, larger crystals[3][4].

  • Optimize Temperature and Time: Systematically screen a range of temperatures and reaction times. Slower crystallization at a slightly lower temperature for a longer duration can sometimes improve crystal quality. Without proper modulation, solvothermally synthesized MOFs can result in agglomerates of small particles with low crystallinity[5].

  • Control Solvent Ratios: The polarity and coordination ability of the solvent can significantly impact crystal growth. Experiment with different solvents or solvent mixtures[6].

Q4: Can the stilbene linker itself cause problems during synthesis?

A4: Yes. Stilbene linkers are photo-responsive and can undergo trans-cis isomerization upon exposure to light. While this property is desirable for creating photo-switchable materials, unintended isomerization during synthesis (if exposed to light) could potentially lead to defects or the formation of different phases. It is advisable to protect the reaction mixture from light, especially if the trans isomer is specifically required for the desired framework topology.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of stilbene-based MOFs, using a zinc/trans-4,4'-stilbene dicarboxylic acid system as a representative example.

Problem Potential Cause Suggested Solution
No Crystal Formation / Amorphous Precipitate 1. Reaction temperature is too low. 2. Reactants are not fully dissolved. 3. Incorrect pH of the reaction mixture.1. Increase the reaction temperature in increments of 10-20°C. 2. Use sonication to aid dissolution or switch to a more suitable solvent system (e.g., from DMF to DEF for higher solubility at elevated temperatures). 3. The addition of modulators like benzoic or acetic acid can help tune the acidity and improve crystallinity.
Low Product Yield 1. Reaction time is too short for complete crystal growth. 2. Framework is partially soluble in the mother liquor. 3. Product loss during washing steps.1. Extend the reaction time (e.g., from 24h to 48h or 72h). 2. After the reaction, allow the vessel to cool down slowly to room temperature to maximize precipitation. 3. Use centrifugation instead of filtration to collect fine crystals and wash with a solvent in which the MOF is insoluble[2].
Formation of an Interpenetrated Framework 1. High reactant concentrations. 2. Use of long, linear linkers like stilbene dicarboxylate.1. Decrease the concentration of the metal salt and linker in the reaction mixture. Highly dilute conditions can disfavor interpenetration[7]. 2. Introduce a bulkier co-linker or a modulator that can sterically hinder the formation of a second interwoven framework.
Poor Porosity / Low Surface Area 1. Incomplete solvent removal from the pores (activation). 2. Framework collapse upon solvent removal. 3. Formation of a dense, non-porous phase.1. After washing with the synthesis solvent, perform a solvent exchange with a more volatile solvent (e.g., acetone or chloroform) before heating under vacuum[8]. 2. Use a gentler activation method, such as supercritical CO₂ drying, to prevent pore collapse[7]. 3. Re-evaluate the synthesis conditions. Using DEF at higher temperatures has been shown to produce more porous 3D frameworks with stilbene linkers compared to DMF[1].
Crystal Degradation After Synthesis 1. Instability of the framework in air or moisture. 2. Loss of coordinated solvent molecules that stabilize the structure.1. Handle and store the synthesized MOF under an inert atmosphere (e.g., in a glovebox). 2. If single-crystal analysis is the goal, mount the crystal quickly or keep it in the mother liquor to prevent degradation.

Quantitative Data on Reaction Conditions

Optimizing the synthesis of stilbene-based MOFs often involves the use of modulators. The following table summarizes the effect of adding a modulator (benzoic acid) on the synthesis of a representative zirconium-based MOF, UiO-67, which can be constructed with stilbene-dicarboxylate analogous linkers. The data illustrates how modulator concentration impacts crystal size and surface area.

LinkerModulatorModulator EquivalentsSynthesis Temp. (°C)Crystal Size (nm)BET Surface Area (m²/g)
Biphenyl-dicarboxylate (analogue)Benzoic Acid0120~200~1500
Biphenyl-dicarboxylate (analogue)Benzoic Acid20120~500~2100
Biphenyl-dicarboxylate (analogue)Benzoic Acid50120~1000~2500

Data compiled from studies on modulator effects in analogous UiO-series MOFs. Increasing modulator concentration generally leads to larger crystals and higher surface area due to slower, more controlled crystal growth and a potential increase in linker deficiencies.[3][4]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-Stilbene MOF

This protocol describes a general method for synthesizing a 3D porous framework from zinc nitrate and trans-4,4'-stilbene dicarboxylic acid (H₂sdc) in N,N-diethylformamide (DEF).

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • trans-4,4'-stilbene dicarboxylic acid (H₂sdc)

  • N,N-diethylformamide (DEF)

  • Methanol (for washing)

Procedure:

  • In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (e.g., 0.075 g, 0.25 mmol) and trans-4,4'-stilbene dicarboxylic acid (e.g., 0.034 g, 0.125 mmol) in 10 mL of DEF.

  • Cap the vial tightly.

  • Place the vial in a programmable oven and heat to 100-120°C for 24-48 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless, block-shaped crystals should be visible.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL) to exchange the solvent.

  • To activate the MOF, heat the solvent-exchanged sample under a dynamic vacuum at 120-150°C to remove the guest methanol molecules from the pores.

Visualizing Workflows and Logic

General MOF Synthesis Workflow

The following diagram illustrates the typical workflow for the solvothermal synthesis and activation of a stilbene-based MOF.

A Reactant Preparation (Metal Salt + Stilbene Linker + Solvent) B Solvothermal Reaction (Heating in Sealed Vessel) A->B Dissolve & Mix C Cooling & Crystallization B->C Controlled Heating D Product Isolation (Filtration / Centrifugation) C->D Slow Cooling E Washing & Solvent Exchange D->E Remove Impurities F Activation (Heating under Vacuum) E->F Prepare for Porosity G Characterization (PXRD, SEM, Gas Sorption) F->G Final Product

Caption: General workflow for solvothermal synthesis of stilbene-based MOFs.

Troubleshooting Logic for Low Crystallinity

This decision-making diagram provides a logical path for addressing issues of low crystallinity in your synthesis.

start Low Crystallinity Observed check_temp Is Temperature Optimized? start->check_temp adjust_temp Adjust Temperature (e.g., ± 20°C) & Time check_temp->adjust_temp No check_modulator Is a Modulator Used? check_temp->check_modulator Yes adjust_temp->check_modulator add_modulator Add Modulator (e.g., Benzoic Acid) check_modulator->add_modulator No adjust_modulator Vary Modulator Concentration check_modulator->adjust_modulator Yes end Improved Crystallinity add_modulator->end check_solvent Review Solvent System (e.g., DMF vs. DEF) adjust_modulator->check_solvent adjust_modulator->end check_solvent->end

Caption: Troubleshooting workflow for improving MOF crystallinity.

References

Technical Support Center: Synthesis of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4,4'-stilbenedicarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section is organized by the synthetic method used.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a popular method for synthesizing (E)-stilbenes with high stereoselectivity.[1]

Frequently Asked Questions (FAQs):

  • Q1: What are the main advantages of using the HWE reaction for this compound synthesis?

    • A1: The HWE reaction offers high (E)-alkene selectivity, mild reaction conditions, and high yields (typically 83-93%). A significant advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the Wittig reaction.[1][2]

  • Q2: My HWE reaction is not proceeding, or the yield is very low. What are the possible causes?

    • A2: Several factors could be at play:

      • Ineffective Deprotonation: The phosphonate may not be fully deprotonated. Ensure your base (e.g., NaH, KHMDS) is fresh and the solvent is anhydrous.

      • Aldehyde Reactivity: The aldehyde starting material (p-formylbenzoic acid) might be of poor quality.

      • Reaction Temperature: The reaction may require gentle warming to proceed.

      • Steric Hindrance: While less of an issue with aldehydes, severe steric hindrance can impede the reaction.

  • Q3: I am observing significant amounts of a byproduct that is not the desired stilbene. What could it be?

    • A3: A common side reaction, especially with strong bases, is the Cannizzaro reaction of the starting aldehyde (p-formylbenzoic acid). This disproportionation reaction results in the formation of the corresponding alcohol and carboxylic acid.

  • Q4: How can I ensure high (E)-selectivity in my HWE reaction?

    • A4: The HWE reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.[3] To maximize this, ensure the reaction is allowed to reach thermodynamic equilibrium. Longer reaction times can sometimes improve the E/Z ratio.

Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis.

Frequently Asked Questions (FAQs):

  • Q1: My Wittig reaction resulted in a mixture of (E)- and (Z)-isomers of this compound. How can I improve the stereoselectivity?

    • A1: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to give the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[3] For this compound, using a stabilized ylide is recommended for higher (E)-selectivity.

  • Q2: I am having difficulty purifying my product from triphenylphosphine oxide. What are the best methods for removal?

    • A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[2] Purification can be achieved by:

      • Column Chromatography: This is often the most effective method.

      • Recrystallization: If the solubility of your product and the byproduct are sufficiently different, recrystallization can be effective.

      • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent.

  • Q3: The yield of my Wittig reaction is low. What are some potential reasons?

    • A3: Low yields can result from:

      • Incomplete Ylide Formation: Ensure the base used is strong enough to deprotonate the phosphonium salt and that the reaction is carried out under anhydrous conditions.

      • Ylide Decomposition: The ylide may be unstable and decompose before reacting with the aldehyde. Preparing the ylide in situ can sometimes mitigate this.

      • Side Reactions of the Aldehyde: The presence of acidic protons on the starting materials can quench the ylide.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs):

  • Q1: What are the common side reactions in the Heck synthesis of this compound?

    • A1: Potential side reactions include the formation of regioisomeric byproducts like 1,1-diarylethylene, homocoupling of the aryl halide, and catalyst deactivation.[4][5]

  • Q2: My Heck reaction is giving a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

    • A2: While the Heck reaction generally favors the more stable (E)-isomer, the stereoselectivity can be influenced by reaction conditions. The choice of catalyst, ligand, base, and solvent can all play a role. Careful optimization of these parameters is often necessary.

  • Q3: I am experiencing low or no product yield. What should I troubleshoot?

    • A3: Low yields in a Heck reaction can be due to:

      • Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, the reaction conditions must facilitate its reduction to the active Pd(0) species.

      • Catalyst Deactivation: The catalyst may be poisoned by impurities.

      • Reagent Quality: The aryl halide and alkene starting materials must be pure.

      • Reaction Conditions: Ensure the solvent is anhydrous and degassed, and that the temperature is optimal for the specific catalytic system.

McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl compounds.

Frequently Asked Questions (FAQs):

  • Q1: When is the McMurry reaction a suitable choice for synthesizing this compound?

    • A1: The McMurry reaction is primarily used for the synthesis of symmetrical alkenes.[6] It is an effective method for the homocoupling of p-formylbenzoic acid to form this compound.

  • Q2: What are the potential side reactions or complications with the McMurry reaction?

    • A2: The reaction can sometimes be stopped at the pinacol (1,2-diol) intermediate stage without proceeding to the alkene. The low-valent titanium reagent is also sensitive to certain functional groups, which may be reduced under the reaction conditions.[6]

  • Q3: The reaction is sluggish or incomplete. What can I do to improve it?

    • A3: The activity of the low-valent titanium reagent is crucial. Ensure that the reducing agent (e.g., zinc, lithium aluminum hydride) is of high quality and that the reaction is performed under strictly inert and anhydrous conditions. The reaction is often performed in THF, which helps to solubilize the intermediate complexes.[6]

Quantitative Data Summary

Synthetic MethodTypical YieldsStereoselectivity (E/Z Ratio)Key ReagentsCommon Byproducts
Horner-Wadsworth-Emmons 83-93%[1]Excellent (Predominantly E)[1]4-(Diethylphosphoryl)benzoic acid, Aldehyde, Base (e.g., NaH)Dialkylphosphate salt (water-soluble)
Wittig Reaction 48-99% (for general stilbenes)[5]Variable, dependent on ylide stabilityPhosphonium salt, Aldehyde, Strong Base (e.g., n-BuLi)Triphenylphosphine oxide
Heck Reaction Good to Excellent[5]Generally favors (E)-isomerAryl halide (e.g., 4-bromobenzoic acid), Styrene derivative, Palladium catalyst, BaseRegioisomers (e.g., 1,1-diarylethylene), Homocoupled products
McMurry Reaction VariableNot applicable for symmetrical productsAldehyde (e.g., p-formylbenzoic acid), Low-valent titanium reagent (e.g., TiCl₃/LiAlH₄)Pinacol intermediate, Titanium oxides

Detailed Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-4,4'-Stilbenedicarboxylic Acid

This protocol is adapted from a general procedure for stilbene-4-carboxylic acid derivatives.[1]

Materials:

  • 4-(Diethylphosphoryl)benzoic acid (1.0 equivalent)

  • p-Formylbenzoic acid (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-(diethylphosphoryl)benzoic acid in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-formylbenzoic acid in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired (E)-4,4'-stilbenedicarboxylic acid.

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

HWE_Workflow reagents 1. Reagents - 4-(Diethylphosphoryl)benzoic acid - p-Formylbenzoic acid - NaH, Anhydrous THF reaction 2. Reaction - Ylide formation (0°C to RT) - Aldehyde addition (0°C) - Stirring (RT, 12-24h) reagents->reaction workup 3. Work-up - Quench with water - Acidify with HCl - Extract with Ethyl Acetate reaction->workup purification 4. Purification - Recrystallization or - Column Chromatography workup->purification product (E)-4,4'-Stilbenedicarboxylic Acid purification->product

Caption: Workflow for the HWE synthesis of this compound.

Troubleshooting Logic: Low Yield in Heck Reaction

Heck_Troubleshooting start Low or No Yield in Heck Reaction catalyst_check Is the Palladium catalyst active? start->catalyst_check reagent_check Are the reagents (aryl halide, alkene) pure? start->reagent_check conditions_check Are the reaction conditions (anhydrous, degassed solvent, temperature) optimal? start->conditions_check catalyst_solution Solution: - Use fresh catalyst - Ensure reduction of Pd(II) to Pd(0) - Check for catalyst poisons catalyst_check->catalyst_solution No reagent_solution Solution: - Purify starting materials - Use fresh reagents reagent_check->reagent_solution No conditions_solution Solution: - Use anhydrous, degassed solvent - Optimize reaction temperature conditions_check->conditions_solution No

Caption: Decision tree for troubleshooting low yields in the Heck reaction.

References

Technical Support Center: Synthesis of Non-Interpenetrated MOFs with 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-stilbenedicarboxylic acid. The focus is on preventing the common issue of framework interpenetration to achieve materials with higher porosity and accessible surface areas.

Frequently Asked Questions (FAQs)

Q1: What is interpenetration in the context of MOFs?

A1: Interpenetration is a phenomenon where two or more independent MOF networks grow through each other, filling the void spaces. While this can sometimes enhance the stability of the framework, it often leads to a significant reduction in porosity and surface area, which can be detrimental for applications such as gas storage, separation, and catalysis.[1][2]

Q2: Why is this compound a linker prone to forming interpenetrated MOFs?

A2: The linear and rigid nature of the this compound linker, especially the trans or (E)-isomer, can lead to the formation of large open frameworks. To increase the thermodynamic stability, the framework may favor interpenetration to fill the large voids and maximize van der Waals interactions between the networks.

Q3: What are the key experimental parameters that influence interpenetration in MOFs synthesized with this compound?

A3: The primary factors that control the degree of interpenetration are the choice of solvent, reaction temperature, concentration of reactants, and the use of modulators.[1] Each of these parameters can influence the kinetics and thermodynamics of the crystallization process, thereby directing the formation of either an interpenetrated or a non-interpenetrated phase.

Q4: Can the isomer of this compound affect interpenetration?

A4: Yes, the isomer of the linker plays a crucial role. For instance, the use of the cis or (Z)-isomer of this compound has been shown to produce non-interpenetrating 2D and 3D frameworks with lanthanide metals.[3][4] The bent nature of the (Z)-isomer can sterically hinder the formation of interpenetrated structures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of non-interpenetrated MOFs with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Observed Interpenetration in the Final Product High reaction temperature or concentration favoring the thermodynamically stable interpenetrated phase.[1]- Lower the reaction temperature. - Decrease the concentration of the metal salt and linker. - Introduce a modulator to the reaction mixture.
Inappropriate solvent system.- Experiment with different solvents or solvent mixtures. For example, with a zinc-based MOF using (E)-4,4'-stilbenedicarboxylic acid, DMF has been observed to yield a dense 2D network while DEF at a higher temperature produced an interpenetrated 3D framework.
Low Porosity and Surface Area Interpenetration of the framework.- Confirm interpenetration using techniques like single-crystal X-ray diffraction or powder X-ray diffraction (PXRD). - Follow the recommendations for preventing interpenetration.
Incomplete activation of the MOF.- Ensure complete removal of solvent molecules from the pores by employing a thorough solvent exchange process followed by heating under vacuum.
Formation of a Dense, Non-porous Phase Reaction conditions favoring a kinetically stable, non-porous product.- Increase the reaction temperature or prolong the reaction time to favor the formation of a more thermodynamically stable porous phase. - Adjust the solvent system.
Poor Crystallinity of the Product Reaction kinetics are too fast or too slow.- Optimize the reaction temperature and time. - Consider using a modulator, such as a monocarboxylic acid, which can improve crystallinity by controlling the nucleation and growth rate.

Experimental Protocols

Protocol 1: Generalized Solvothermal Synthesis of a Non-Interpenetrated MOF

This protocol provides a general starting point for the synthesis of non-interpenetrated MOFs using this compound and can be adapted for different metal ions.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • (E)-4,4'-stilbenedicarboxylic acid

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., acetic acid, benzoic acid)

  • Washing solvent (e.g., Methanol, Ethanol)

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of DMF.

    • In a separate vial, dissolve (E)-4,4'-stilbenedicarboxylic acid (0.5 mmol) in 10 mL of DMF. Sonication may be necessary to achieve complete dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • If using a modulator, add it to the reaction mixture. The amount of modulator can vary significantly (from a few equivalents to a large excess) and needs to be optimized for the specific system.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 24-72 hours). Lower temperatures are generally more favorable for avoiding interpenetration.

  • Isolation and Purification:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Activation:

    • To remove the solvent molecules occluded within the pores, immerse the crystals in a volatile solvent like methanol or ethanol.

    • Replace the solvent every 24 hours for a total of 3 days.

    • Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for at least 12 hours.[5]

Data Presentation

The following table summarizes hypothetical comparative data for an interpenetrated and a non-interpenetrated MOF synthesized with this compound to illustrate the impact of interpenetration on material properties.

Property Interpenetrated MOF Non-Interpenetrated MOF
BET Surface Area (m²/g) 800 - 12002500 - 3500
Pore Volume (cm³/g) 0.4 - 0.61.2 - 1.8
Dominant Pore Size (Å) 5 - 810 - 15
Crystal System TetragonalCubic
Space Group I4₁/amdFm-3m
Density (g/cm³) ~1.2~0.8

Visualizations

Experimental Workflow for Preventing Interpenetration

experimental_workflow cluster_synthesis MOF Synthesis cluster_analysis Analysis & Troubleshooting Reactants Metal Salt + 4,4'-SDA Linker Solvent Select Solvent (e.g., DMF, DEF) Reactants->Solvent Modulator Add Modulator (e.g., Monocarboxylic Acid) Solvent->Modulator Reaction_Conditions Optimize Temperature & Concentration Modulator->Reaction_Conditions Solvothermal_Reaction Solvothermal Reaction Reaction_Conditions->Solvothermal_Reaction Characterization PXRD, BET Analysis Solvothermal_Reaction->Characterization Interpenetration_Check Interpenetration Observed? Characterization->Interpenetration_Check Non_Interpenetrated_MOF Non-Interpenetrated MOF Interpenetration_Check->Non_Interpenetrated_MOF No Adjust_Parameters Adjust Synthesis Parameters Interpenetration_Check->Adjust_Parameters Yes Adjust_Parameters->Solvent Adjust_Parameters->Modulator Adjust_Parameters->Reaction_Conditions

Caption: A workflow illustrating the key steps and decision points for synthesizing non-interpenetrated MOFs.

Logical Relationship of Factors Influencing Interpenetration

logical_relationship cluster_factors Controlling Factors Goal Prevent Interpenetration Temperature Lower Temperature Temperature->Goal Kinetics Kinetics Temperature->Kinetics slower Concentration Lower Concentration Concentration->Goal Concentration->Kinetics slower Solvent Appropriate Solvent Choice Solvent->Goal Modulator Use of Modulators Modulator->Goal Modulator->Kinetics controlled Linker_Isomer Linker Isomer Selection ((Z)-isomer favored) Linker_Isomer->Goal Steric_Hindrance Steric_Hindrance Linker_Isomer->Steric_Hindrance

Caption: Key factors and their relationships in controlling and preventing interpenetration in MOF synthesis.

References

Technical Support Center: Controlling MOF Porosity with 4,4'-Stilbenedicarboxylic Acid Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling the porosity of Metal-Organic Frameworks (MOFs) by modifying 4,4'-stilbenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for modifying this compound in MOF synthesis?

A1: The primary motivation is to gain precise control over the porosity, including pore size, shape, and overall surface area of the resulting MOF.[1][2] Modifications to the this compound linker, such as introducing functional groups or using different isomers (e.g., cis vs. trans), can alter the linker's geometry and connectivity with the metal nodes, leading to different framework topologies and pore environments.[1][3] This tailored porosity is crucial for applications like gas storage, separation, catalysis, and drug delivery.[3]

Q2: How do different isomers of this compound, such as (E)- and (Z)-, affect MOF structure and porosity?

A2: The trans or (E)-isomer of this compound is a linear and rigid linker that has been extensively studied and tends to form robust, porous frameworks.[3][4] In contrast, the cis or (Z)-isomer is a non-linear linker.[4] The use of this less-explored isomer can lead to the formation of new and often unpredictable framework topologies. For instance, studies have shown that the (Z)-isomer can produce both 2D sheet-like structures and 3D microporous frameworks with one-dimensional pore channels.[3][4] The non-linearity of the (Z)-linker can prevent the high symmetry packing often seen with the (E)-isomer, potentially leading to smaller, more intricate pore structures.

Q3: What are common functional groups that can be added to this compound to modify MOF porosity?

A3: Common functional groups that can be introduced to the stilbene backbone include alkyl groups, halogens, nitro groups, and amino groups. These functional groups can influence the MOF's properties in several ways:

  • Steric Hindrance: Bulky functional groups can prevent the formation of highly dense or interpenetrated frameworks, thereby preserving or even increasing the pore volume.

  • Electronic Effects: The electronic properties of the functional groups can alter the coordination environment of the metal centers, potentially influencing the framework's stability and crystal growth.[5]

  • Pore Environment Modification: Functional groups lining the pores can change the surface chemistry, affecting the MOF's affinity for specific guest molecules.

Q4: Can post-synthetic modification be used to alter the porosity of MOFs made with this compound?

A4: Yes, post-synthetic modification (PSM) is a powerful technique. For MOFs synthesized with a functionalizable derivative of this compound (e.g., with an amino or bromo group), further chemical reactions can be performed on the intact framework. This allows for the introduction of new functionalities that can tune the pore size and surface properties without altering the underlying framework topology.

Troubleshooting Guides

Issue 1: Low Porosity and Surface Area in the Synthesized MOF
Possible Cause Troubleshooting Step Explanation
Framework Interpenetration Modify the synthesis conditions: a) Use a bulkier derivative of the linker. b) Increase the concentration of the reactants. c) Lower the reaction temperature.Interpenetration, where multiple frameworks grow through each other, significantly reduces the accessible pore volume. Using bulkier linkers can sterically hinder this process. Modifying reaction kinetics can also favor the formation of a single, non-interpenetrated framework.
Pore Collapse Upon Solvent Removal a) Employ supercritical CO2 drying instead of conventional heating under vacuum. b) Exchange the synthesis solvent with a lower surface tension solvent (e.g., acetone or chloroform) before activation.High surface tension of the solvent can cause the framework to collapse as it is removed from the pores. Supercritical drying avoids the liquid-gas phase transition, thus preserving the framework's integrity.[6]
Formation of a Dense, Non-porous Phase a) Carefully control the reaction temperature and time. b) Use a modulator, such as a monocarboxylic acid (e.g., acetic acid), during synthesis.The reaction kinetics can favor the thermodynamic product, which may be a dense, non-porous phase. Modulators compete with the linker for coordination to the metal centers, slowing down the reaction and allowing for the formation of the desired porous kinetic product.[7]
Use of the "Wrong" Isomer Verify the isomer of the this compound used. The (Z)-isomer, due to its bent nature, may lead to less porous structures compared to the linear (E)-isomer in some systems.The geometry of the linker is fundamental to the resulting framework topology. Ensure you are using the intended isomer for your target porosity.[3][4]
Issue 2: Poor Crystallinity or Amorphous Product
Possible Cause Troubleshooting Step Explanation
Reaction Rate is Too Fast a) Lower the reaction temperature. b) Reduce the concentration of the reactants. c) Introduce a modulator to slow down crystal nucleation and growth.Rapid precipitation can lead to the formation of amorphous material or poorly crystalline powders. Slower reaction rates promote the growth of larger, higher-quality crystals.[7]
Impure Linker or Metal Precursor Ensure the purity of the this compound derivative and the metal salt.Impurities can interfere with the crystallization process, leading to defects or the formation of amorphous byproducts.[1]
Incorrect Solvent System Experiment with different solvents or solvent mixtures.The solubility of the linker and metal salt, as well as their interaction with the solvent, can significantly impact the crystallization process.
pH of the Reaction Mixture is Not Optimal Adjust the pH of the reaction mixture. The addition of a small amount of acid or base can sometimes promote crystallization.The deprotonation of the carboxylic acid groups is a critical step in the coordination process. The pH can influence this equilibrium and, consequently, the rate and quality of crystal formation.

Quantitative Data Presentation

Table 1: Comparison of Porosity in MOFs Synthesized with (E)- and (Z)-4,4'-stilbenedicarboxylic Acid

MOFLinker IsomerMetal IonPore Dimensions (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Representative MOF-A(E)-4,4'-stilbenedicarboxylic acidZn(II)~15 x 151200 - 15000.6 - 0.8Hypothetical Data
Representative MOF-B(Z)-4,4'-stilbenedicarboxylic acidLn(III)~5.2 (1D channels)300 - 5000.2 - 0.3Based on[3][4]

Note: The data for "Representative MOF-A" is hypothetical to illustrate the typical high porosity achieved with the linear (E)-isomer. The data for "Representative MOF-B" is based on reported findings for MOFs synthesized with the (Z)-isomer.

Experimental Protocols

Detailed Methodology for the Synthesis of a MOF using (Z)-4,4'-stilbenedicarboxylic Acid

This protocol is adapted from the synthesis of lanthanide-based MOFs with (Z)-4,4'-stilbenedicarboxylic acid.

Materials:

  • (Z)-4,4'-stilbenedicarboxylic acid

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 0.1 mmol of (Z)-4,4'-stilbenedicarboxylic acid and 0.1 mmol of the lanthanide(III) nitrate hexahydrate in a solvent mixture of 5 mL of DMF, 2 mL of ethanol, and 1 mL of deionized water.

  • Solvothermal Synthesis: Cap the vial tightly and place it in a preheated oven at 120 °C for 72 hours.

  • Isolation of the Product: After cooling the vial to room temperature, decant the mother liquor.

  • Washing: Wash the crystalline product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the product under vacuum at room temperature.

Visualizations

Logical Workflow for Troubleshooting Low Porosity in MOF Synthesis

troubleshooting_low_porosity start Low Porosity/Surface Area Observed in MOF check_interpenetration Check for Framework Interpenetration (PXRD) start->check_interpenetration interpenetrated Interpenetration Confirmed check_interpenetration->interpenetrated Yes check_collapse Check for Pore Collapse (Compare PXRD before/after activation) check_interpenetration->check_collapse No action_interpenetration Action: - Use bulkier linker - Adjust concentration/temp interpenetrated->action_interpenetration end Porosity Optimized action_interpenetration->end collapse Collapse Confirmed check_collapse->collapse Yes check_phase Check for Dense Phase (Compare PXRD with simulated patterns) check_collapse->check_phase No action_collapse Action: - Use supercritical drying - Solvent exchange collapse->action_collapse action_collapse->end dense_phase Dense Phase Confirmed check_phase->dense_phase Yes check_isomer Verify Linker Isomer check_phase->check_isomer No action_dense_phase Action: - Use modulators - Adjust reaction kinetics dense_phase->action_dense_phase action_dense_phase->end wrong_isomer Incorrect Isomer Used check_isomer->wrong_isomer Yes check_isomer->end No, other issue action_isomer Action: - Synthesize with correct isomer wrong_isomer->action_isomer action_isomer->end experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization reagents 1. Mix Linker, Metal Salt, & Solvent solvothermal 2. Solvothermal Reaction (e.g., 120°C, 72h) reagents->solvothermal isolation 3. Isolate Crystals solvothermal->isolation washing 4. Wash with DMF & Ethanol isolation->washing drying 5. Dry under Vacuum washing->drying solvent_exchange 6. Solvent Exchange (Optional) drying->solvent_exchange supercritical 7. Supercritical CO2 Drying solvent_exchange->supercritical pxrd PXRD (Crystallinity & Phase Purity) supercritical->pxrd gas_sorption Gas Sorption (N2, 77K) (BET Surface Area, Pore Volume) pxrd->gas_sorption sem SEM (Morphology) gas_sorption->sem

References

Technical Support Center: Overcoming Solubility Challenges of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during reactions with 4,4'-stilbenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid that is sparingly soluble in water and many common organic solvents at room temperature. Its rigid, planar structure and the presence of two carboxylic acid groups contribute to strong intermolecular hydrogen bonding in the solid state, making it difficult to dissolve. Solubility is generally higher in polar aprotic solvents and can be significantly increased by raising the temperature or by deprotonating the carboxylic acid groups with a base.

Q2: In which organic solvents does this compound exhibit the best solubility?

Polar aprotic solvents are generally the most effective for dissolving this compound. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

Heating the mixture will further enhance solubility in these solvents. For instance, while it may be sparingly soluble at room temperature, its solubility in DMF and DMSO increases significantly upon heating, which is a common practice for reactions such as the synthesis of Metal-Organic Frameworks (MOFs).

Q3: How can I improve the solubility of this compound in a given solvent?

There are several effective methods to enhance the solubility of this compound:

  • pH Adjustment (Base Addition): The most common and effective method is to deprotonate the carboxylic acid groups by adding a base. This forms a more soluble carboxylate salt. Suitable bases include inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for aqueous solutions, and organic bases like triethylamine (TEA) or pyridine for organic solvents.

  • Heating: Increasing the temperature of the solvent can significantly improve the solubility of this compound. This is a widely used technique in the synthesis of polymers and MOFs.

  • Co-solvency: Using a mixture of solvents can sometimes improve solubility. A small amount of a highly polar co-solvent in which the acid is more soluble can be added to the primary solvent.

  • Sonication: Applying ultrasonic energy can help to break down the crystal lattice and accelerate the dissolution process.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen organic solvent at room temperature.
  • Solution 1: Increase the Temperature.

    • Gradually heat the mixture while stirring. Many reactions involving this compound, such as polyester and polyamide synthesis, are carried out at elevated temperatures (e.g., 80-200 °C) to ensure the dissolution of the diacid.

  • Solution 2: Add a Base.

    • For reactions where the carboxylate salt can be used, add a suitable organic base such as triethylamine or pyridine dropwise while stirring until the solid dissolves. The formation of the salt increases polarity and solubility.

  • Solution 3: Utilize a more polar aprotic solvent.

    • If the reaction conditions permit, switch to a solvent known for its higher solvating power for dicarboxylic acids, such as DMF, DMSO, or NMP.

Issue 2: My reaction requires a neutral or acidic environment, so I cannot use a base to aid dissolution. How can I dissolve the diacid?
  • Solution 1: High-Temperature Dissolution.

    • Dissolve the this compound in a high-boiling point polar aprotic solvent (e.g., NMP or DMSO) at an elevated temperature. Ensure your subsequent reaction is compatible with these conditions.

  • Solution 2: Co-solvent System.

    • Experiment with a co-solvent system. For example, if your primary solvent is THF, try adding a small percentage of DMF or DMSO to increase the overall polarity and solvating power of the solvent mixture.

  • Solution 3: Sonication with Heating.

    • Combine moderate heating with sonication to provide the necessary energy to break the crystal lattice and facilitate dissolution.

Issue 3: After dissolving this compound at a high temperature, it precipitates out upon cooling.
  • Solution 1: Maintain Elevated Temperature.

    • Ensure that the subsequent reaction steps are carried out at a temperature where the diacid remains in solution. This may involve pre-heating the solutions of other reactants before mixing.

  • Solution 2: Hot Addition/Filtration.

    • If the reaction can be performed quickly, add the hot solution of the diacid to the reaction mixture. If insoluble impurities are suspected, a hot filtration step can be performed.

  • Solution 3: Use of a Co-solvent to Maintain Solubility at Lower Temperatures.

    • Investigate the addition of a co-solvent that can help keep the diacid in solution at a lower temperature.

Quantitative Data

Table 1: Solubility of Terephthalic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)
N,N-Dimethylformamide (DMF)256.7
Dimethyl sulfoxide (DMSO)2520.0
N-Methyl-2-pyrrolidone (NMP)90~10.0 (estimated)
Water250.0017
Water1000.038

Data for terephthalic acid is provided as a qualitative reference for this compound due to structural similarities.

Experimental Protocols

Protocol 1: Dissolution of this compound in DMF for MOF Synthesis
  • Preparation: In a clean, dry reaction vessel, add the desired amount of this compound.

  • Solvent Addition: Add the calculated volume of N,N-dimethylformamide (DMF).

  • Heating and Stirring: Place the vessel on a magnetic stir plate and begin stirring. Heat the mixture to 80-120 °C.

  • Observation: Continue heating and stirring until all the solid has dissolved, resulting in a clear solution. This may take from 30 minutes to several hours depending on the concentration.

  • Sonication (Optional): If dissolution is slow, the vessel can be placed in an ultrasonic bath at an elevated temperature to accelerate the process.

  • Use in Reaction: Once fully dissolved, the hot solution is ready to be used for the MOF synthesis by combining it with the metal salt solution.

Protocol 2: Dissolution of this compound via Salt Formation for Amide Coupling Reactions
  • Suspension: Suspend the this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at room temperature in a reaction flask equipped with a magnetic stirrer.

  • Base Addition: Slowly add 2.2 equivalents of an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the suspension.

  • Stirring: Stir the mixture at room temperature. The solid should gradually dissolve as the dicarboxylate salt is formed.

  • Activation: Once a clear solution is obtained, the carboxylate can be activated for amide coupling using standard coupling reagents (e.g., HATU, HOBt/EDC).

  • Amine Addition: Add the desired amine to the reaction mixture to form the corresponding diamide.

Visualizations

experimental_workflow cluster_dissolution Dissolution of this compound cluster_reaction Use in Subsequent Reaction start Start with solid This compound add_solvent Add polar aprotic solvent (e.g., DMF, DMSO) start->add_solvent heat_stir Heat and Stir (80-150 °C) add_solvent->heat_stir sonicate Optional: Sonicate heat_stir->sonicate dissolved Clear Solution of This compound heat_stir->dissolved sonicate->dissolved reaction Proceed with Reaction (e.g., MOF synthesis, Polymerization) dissolved->reaction

Caption: Experimental workflow for dissolving this compound in a polar aprotic solvent.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions solubility_issue Solubility Issue: This compound Precipitates or Fails to Dissolve low_temp Low Temperature solubility_issue->low_temp wrong_solvent Inappropriate Solvent Choice solubility_issue->wrong_solvent neutral_pH Neutral/Acidic pH solubility_issue->neutral_pH increase_temp Increase Temperature low_temp->increase_temp change_solvent Use Polar Aprotic Solvent (DMF, DMSO, NMP) wrong_solvent->change_solvent use_cosolvent Use a Co-solvent System wrong_solvent->use_cosolvent add_base Add Base to Form Soluble Salt (e.g., TEA, NaOH) neutral_pH->add_base

Caption: Troubleshooting logic for addressing solubility issues with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4,4'-stilbenedicarboxylic acid for research purposes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the synthesis of this compound?

A1: For the synthesis of this compound, several methods can be employed. The most common and scalable routes include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, the Perkin condensation, the Heck reaction, and the Suzuki-Miyaura coupling. Each method offers distinct advantages and faces unique challenges in terms of yield, stereoselectivity, and purification.

Q2: Which geometric isomer of this compound is typically desired, and how can its formation be controlled?

A2: The (E)-isomer (trans-isomer) of this compound is generally the more thermodynamically stable and desired product for applications such as the formation of metal-organic frameworks (MOFs).[1][2] Stereochemical control is a critical aspect of the synthesis. The Horner-Wadsworth-Emmons reaction is highly favored for producing the (E)-alkene with excellent selectivity.[1][3] While standard Wittig reactions can produce a mixture of (E) and (Z) isomers, modifications and specific reaction conditions can favor the trans product.[1] Palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings also generally yield the (E)-stilbene with high stereoselectivity.[1][3]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety considerations when scaling up the synthesis of this compound include:

  • Handling of hazardous reagents: Strong bases such as sodium hydride (NaH) and potassium tert-butoxide, which are often used in Wittig and HWE reactions, are corrosive and can react violently with water.[1]

  • Solvent safety: Many organic solvents like dichloromethane and DMF are volatile, flammable, and may have associated health risks.[1][4]

  • Reaction exotherms: Acid-base neutralizations and other reaction steps can be exothermic and require careful monitoring and control, especially on a larger scale.

  • Pressure build-up: Some reactions may evolve gas, necessitating appropriate venting and pressure-rated equipment.

Q4: What are the key applications of this compound?

A4: this compound is a crucial building block in materials science and pharmaceutical research.[2] Its rigid, linear structure makes it an excellent linker for the construction of porous metal-organic frameworks (MOFs) used in gas storage, separation, and catalysis.[2] It also serves as a vital intermediate in the synthesis of complex pharmaceutical compounds.[2]

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Q: My HWE reaction is giving a low yield. What are the potential causes and solutions?

A: Low yields in an HWE reaction can be attributed to several factors:

  • Ineffective deprotonation: The base may not be strong enough to fully deprotonate the phosphonate. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide.

  • Low reaction temperature: The reaction rate might be too slow. While some HWE reactions proceed well at low temperatures, others benefit from being warmed to room temperature or even gentle heating.[5]

  • Steric hindrance: Bulky groups on the aldehyde or phosphonate can impede the reaction.[5] Increasing the reaction time or temperature may help overcome this.

  • Poor quality reagents: Ensure the aldehyde is pure (e.g., free of the corresponding carboxylic acid) and the solvent is anhydrous.

Q: The purification of my product is difficult due to the phosphate byproduct. How can I simplify this?

A: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, which simplifies its removal during aqueous workup.[1] Ensure that the workup procedure includes thorough washing with water or a brine solution to effectively remove this byproduct. If purification issues persist, recrystallization of the crude product is often an effective final purification step.

Wittig Reaction

Q: My Wittig reaction is producing a mixture of (E) and (Z) isomers. How can I improve the selectivity for the (E)-isomer?

A: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides tend to give the (Z)-isomer, while stabilized ylides (like the one derived from a phosphonium salt with an electron-withdrawing group) favor the (E)-isomer. For the synthesis of stilbene derivatives, where an (E) isomer is usually desired, using a stabilized ylide is preferable. If a mixture is obtained, isomerization of the (Z)- to the (E)-isomer can be achieved photochemically, often with a catalytic amount of iodine and exposure to light.[6]

Q: The reaction fails to initiate or proceeds very slowly. What should I check?

A:

  • Inactive base: The base may have degraded due to moisture. Use a fresh, properly stored base.[1]

  • Wet glassware/solvents: Trace amounts of water can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Two-phase reaction issues: If using a two-phase system (e.g., dichloromethane and aqueous NaOH), vigorous stirring is crucial to ensure efficient phase transfer and reaction between the ylide and the aldehyde.[7]

Perkin Condensation

Q: I am observing the formation of dark, resinous byproducts in my Perkin reaction. How can I avoid this?

A: The formation of dark, resinous materials is a common issue in the Perkin reaction, often due to the self-condensation of the aldehyde or other side reactions at high temperatures.[8] To minimize this, ensure the reaction temperature is carefully controlled and not excessively high. Using a slight excess of the anhydride can also be beneficial.

Q: The yield of my Perkin condensation is low. What are the possible causes and solutions?

A: Low yields in a Perkin reaction can be due to:

  • Suboptimal reaction temperature: The Perkin reaction typically requires high temperatures (often >165 °C) to proceed efficiently.[9]

  • Insufficient mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction.[8]

  • Hydrolysis of the anhydride: Ensure anhydrous conditions are maintained to prevent the hydrolysis of the acid anhydride.

Heck Reaction & Suzuki-Miyaura Coupling

Q: My palladium-catalyzed cross-coupling reaction (Heck or Suzuki) is not working or gives a low yield. What should I troubleshoot?

A:

  • Catalyst activity: The palladium catalyst may be deactivated. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[10]

  • Ligand choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For electron-rich aryl halides, sterically bulky phosphine ligands are often effective in Suzuki-Miyaura couplings.[11]

  • Base selection: The base plays a critical role in the catalytic cycle. Ensure the appropriate base is used and that it is of high purity.

  • Reagent quality: The purity of the aryl halide and the boronic acid (or ester) in Suzuki-Miyaura coupling is important. Boronic acids can degrade upon storage.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for Stilbene Derivatives
MethodKey ReagentsPrimary AdvantagesPotential DrawbacksTypical YieldsStereoselectivity
Horner-Wadsworth-Emmons Phosphonate, Aldehyde, BaseHigh (E)-alkene selectivity, Mild conditions, Water-soluble byproductRequires synthesis of the phosphonate reagent83-93%[3]Excellent (Predominantly E)[3]
Wittig Reaction Phosphonium salt, Aldehyde, BaseVersatile for C=C bond formationCan produce E/Z mixtures, Phosphine oxide byproduct can be difficult to remove48-99% (can vary widely)[12]Dependent on ylide stability[1]
Perkin Condensation Aromatic aldehyde, Acid anhydride, BaseUses readily available starting materialsOften requires high temperatures, Can have side reactions[8]~47% for related acrylic acids[12]Generally gives the trans (E) isomer
Heck Reaction Aryl halide, Alkene, Palladium catalyst, BaseAtom-economical, Tolerant of many functional groupsRequires elevated temperatures, Regioselectivity can be an issue[3]54-88%[13]High (E)-selectivity[1]
Suzuki-Miyaura Coupling Aryl halide, Vinyl boronic acid/ester, Palladium catalyst, BaseBroad substrate scope, Commercially available starting materialsPotential for catalyst poisoning, Requires anhydrous conditions[3]Moderate to good[11]High retention of alkene geometry[11]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of (E)-4,4'-Stilbenedicarboxylic Acid via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from general procedures for HWE reactions leading to stilbene derivatives.[3]

Step 1: Synthesis of the Phosphonate Reagent (e.g., Tetraethyl (4,4'-stilbene)bis(phosphonate))

  • This step involves a Michaelis-Arbuzov reaction between a suitable starting material like 4-(bromomethyl)benzoic acid methyl ester and triethyl phosphite. The resulting phosphonate ester is then carried forward.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phosphonate reagent (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil), portion-wise.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Saponification: The resulting diester is then saponified using a base like potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol) under reflux. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to yield the desired (E)-4,4'-stilbenedicarboxylic acid.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Workup & Saponification cluster_step4 Step 4: Purification phosphonate Dissolve Phosphonate in Anhydrous THF cool_0c_1 Cool to 0 °C phosphonate->cool_0c_1 add_base Add Strong Base (e.g., NaH) cool_0c_1->add_base warm_rt_1 Warm to Room Temp (Stir for 1 hr) add_base->warm_rt_1 cool_0c_2 Cool to 0 °C warm_rt_1->cool_0c_2 Ylide Ready add_aldehyde Add Aldehyde Solution cool_0c_2->add_aldehyde warm_rt_2 Warm to Room Temp (Stir for 12-24 hrs) add_aldehyde->warm_rt_2 monitor_tlc Monitor by TLC warm_rt_2->monitor_tlc quench Quench with Water monitor_tlc->quench Reaction Complete acidify Acidify with HCl quench->acidify extract Extract with Organic Solvent acidify->extract saponify Saponify Ester to Acid extract->saponify recrystallize Recrystallize Product saponify->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Horner-Wadsworth-Emmons reaction workflow for this compound.

troubleshooting_tree start Low Yield in Synthesis? hwe HWE Reaction? start->hwe Check Method wittig Wittig Reaction? start->wittig Check Method pd_coupling Pd Coupling (Heck/Suzuki)? start->pd_coupling Check Method hwe_deprotonation Ineffective Deprotonation? hwe->hwe_deprotonation Yes hwe_temp Low Temperature? hwe_deprotonation->hwe_temp No hwe_solution1 Use Stronger Base (e.g., NaH, KOtBu) hwe_deprotonation->hwe_solution1 Yes hwe_solution2 Increase Temperature (RT or gentle heating) hwe_temp->hwe_solution2 Yes wittig_base Inactive Base? wittig->wittig_base Yes wittig_solvent Wet Solvents? wittig_base->wittig_solvent No wittig_solution1 Use Fresh Base wittig_base->wittig_solution1 Yes wittig_solution2 Use Anhydrous Solvents & Dry Glassware wittig_solvent->wittig_solution2 Yes pd_catalyst Catalyst Deactivation? pd_coupling->pd_catalyst Yes pd_reagents Poor Reagent Quality? pd_catalyst->pd_reagents No pd_solution1 Degas Solvents & Use Inert Atmosphere pd_catalyst->pd_solution1 Yes pd_solution2 Purify Starting Materials pd_reagents->pd_solution2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Influence of solvent on the structure of MOFs with 4,4'-stilbenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments involving the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-stilbenedicarboxylic acid (H₂sdc) as an organic linker. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues related to the influence of solvents on the final MOF structure.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of MOFs with this compound.

Issue 1: Poor Crystallinity or Formation of Amorphous Product

Question Potential Causes Troubleshooting Steps
Q1: My final product is an amorphous powder or exhibits very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve crystallinity? 1. Suboptimal Reaction Temperature: The temperature may be too low for crystal nucleation and growth, or too high, leading to rapid precipitation. 2. Inappropriate Solvent System: The solubility of the metal salt and/or the this compound linker may be too high or too low in the chosen solvent, affecting the kinetics of MOF formation. 3. Incorrect Molar Ratios: The stoichiometry of the metal precursor to the linker can influence the formation of a crystalline phase. 4. Presence of Impurities: Impurities in the reactants or solvent can inhibit crystal growth.1. Optimize Reaction Temperature and Time: Systematically vary the reaction temperature (e.g., in 10-20 °C increments) and time (e.g., 12, 24, 48, 72 hours) to find the optimal conditions for crystal growth. 2. Adjust the Solvent System: If using a single solvent like DMF, consider using a co-solvent system (e.g., DMF/ethanol, DMF/water) to modulate the solubility of the reactants. The polarity of the solvent can significantly influence the final structure. 3. Vary Molar Ratios: Experiment with different molar ratios of metal salt to H₂sdc. 4. Ensure High Purity of Reagents: Use high-purity this compound and metal salts. Ensure solvents are anhydrous if water is suspected to interfere with the reaction.

Issue 2: Formation of an Undesired Crystalline Phase or Polymorph

Question Potential Causes Troubleshooting Steps
Q2: I obtained a crystalline product, but it is not the desired phase or topology. How can I target a specific MOF structure? 1. Solvent-Templating Effect: The size, shape, and polarity of the solvent molecules can act as templates, directing the formation of a specific MOF architecture. For example, the synthesis of a zinc-based MOF with trans-4,4'-stilbenedicarboxylic acid in DMF yields a dense 2D network, while using DEF under similar conditions results in a porous 3D framework.[1] 2. Solvent-Mediated Deprotonation: The basicity of the solvent can affect the deprotonation of the carboxylic acid groups on the linker, influencing its coordination mode with the metal center. 3. Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, time, concentration) may favor the formation of a kinetically stable product over the thermodynamically stable one, or vice versa.1. Systematic Solvent Screening: Conduct syntheses in a range of solvents with varying properties (e.g., polarity, boiling point, coordinating ability), such as DMF, DEF, DMAc, ethanol, and water/ethanol mixtures.[2] 2. Utilize Solvent Mixtures: The ratio of solvents in a mixed-solvent system can be a critical parameter for controlling the final structure. For instance, varying the ethanol/water ratio has been shown to result in different zinc-based MOF polymorphs. 3. Adjust Reaction Temperature: Higher temperatures can sometimes overcome the kinetic barrier to the formation of a more stable phase. Conversely, lower temperatures might trap a desired metastable phase.

Issue 3: Crystal Instability and Degradation

Question Potential Causes Troubleshooting Steps
Q3: The synthesized MOF crystals are not stable and degrade upon removal from the mother liquor or during solvent exchange. What can be done to maintain their structural integrity? 1. Loss of Guest/Template Molecules: The solvent molecules within the pores of the MOF can be crucial for maintaining the structural integrity of the framework. Their removal can lead to framework collapse. 2. Hydrolysis: Some MOFs, particularly those with certain metal-ligand bonds, are sensitive to water and can hydrolyze upon exposure to moisture in the air or during washing with protic solvents.1. Gentle Solvent Exchange: Instead of directly drying the crystals from the mother liquor, perform a gradual solvent exchange with a more volatile and less coordinating solvent (e.g., exchanging DMF with chloroform or acetone) before activation. 2. Supercritical Drying: For highly sensitive MOFs, supercritical CO₂ drying is an effective method to remove solvent from the pores without causing framework collapse due to the absence of a liquid-gas surface tension. 3. Work in an Inert Atmosphere: If the MOF is sensitive to air or moisture, handle and store it in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of MOFs with this compound?

A1: The solvent in MOF synthesis is not merely a medium for dissolving the reactants; it can play several critical roles. It can act as a structure-directing agent (template) , where the size and shape of the solvent molecules influence the resulting framework topology.[1][2] Additionally, the solvent's polarity and coordinating ability can affect the solubility and reactivity of the metal precursors and the this compound linker, thereby influencing the nucleation and crystal growth processes. Some solvents, like DMF, can also decompose at high temperatures to generate amines, which can act as bases to deprotonate the linker.

Q2: How does the choice of solvent affect the dimensionality and porosity of the resulting MOF?

A2: The choice of solvent can have a profound impact on the final structure of the MOF. A notable example is the synthesis of a zinc-based MOF with trans-4,4'-stilbenedicarboxylic acid. When synthesized in N,N-dimethylformamide (DMF), a dense, two-dimensional (2D) network is formed. In contrast, using N,N-diethylformamide (DEF) under similar conditions leads to the formation of a porous, three-dimensional (3D) framework with interpenetrating cubic lattices.[1] This demonstrates that a subtle change in the solvent molecule can lead to vastly different dimensionalities and, consequently, different porosities.

Q3: Can mixed-solvent systems be beneficial for controlling the MOF structure?

A3: Yes, mixed-solvent systems offer an additional level of control over MOF synthesis. By tuning the ratio of two or more solvents, it is possible to fine-tune the solubility of the reactants and modulate the reaction kinetics. This can lead to the formation of different polymorphs or morphologies that may not be accessible in single-solvent systems. For example, in the synthesis of certain zinc-based MOFs, varying the ratio of ethanol to water has been shown to be a critical factor in isolating different crystalline phases.

Q4: Are there any common issues associated with using amide solvents like DMF and DEF?

A4: While amide solvents like DMF and DEF are widely used and effective for MOF synthesis, they can present some challenges. At elevated temperatures, these solvents can decompose. For instance, DMF can hydrolyze to form dimethylamine and formic acid. The resulting amine can act as a base, influencing the deprotonation of the linker and potentially being incorporated into the MOF structure as a charge-balancing cation. This can lead to variations in the final product depending on the age and purity of the solvent.

Data Presentation

The following table summarizes the influence of the solvent on the structure of a zinc-based MOF synthesized with trans-4,4'-stilbenedicarboxylic acid, based on the findings by Bauer et al.[1] This serves as a clear example of solvent-directed synthesis.

Table 1: Influence of Solvent on the Structure of a Zinc-4,4'-stilbenedicarboxylate MOF

ParameterSynthesis in DMFSynthesis in DEF
Product Dense 2D NetworkPorous 3D Framework
Metal Coordination Octahedral and Tetrahedral ZnTetrahedral Zn (in Zn₄O clusters)
Topology 2D layered structureInterpenetrating cubic lattices (IRMOF-type)
Porosity Non-porousPorous
Luminescence Shows inter-ligand couplingMonomeric stilbene-like emission

Experimental Protocols

The following are generalized experimental protocols for the solvothermal synthesis of MOFs using this compound, based on reported procedures.[1] Note: These are starting points and may require optimization for specific metal precursors and desired outcomes.

Protocol 1: Synthesis of a Dense 2D Zinc-Stilbenedicarboxylate MOF in DMF

  • Reactant Preparation: In a 20 mL glass vial, combine zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and trans-4,4'-stilbenedicarboxylic acid (H₂sdc) in a 1:1 molar ratio.

  • Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF).

  • Homogenization: Cap the vial and sonicate the mixture for 15-20 minutes to ensure a homogeneous suspension.

  • Solvothermal Reaction: Place the sealed vial in a programmable oven and heat to 100 °C for 24 hours.

  • Cooling and Isolation: Allow the oven to cool to room temperature. Collect the resulting crystalline product by filtration.

  • Washing: Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like chloroform or acetone (3 x 10 mL).

  • Drying: Dry the product under vacuum at room temperature.

Protocol 2: Synthesis of a Porous 3D Zinc-Stilbenedicarboxylate MOF in DEF

  • Reactant Preparation: In a 20 mL glass vial, combine zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and trans-4,4'-stilbenedicarboxylic acid (H₂sdc) in a 1:1 molar ratio.

  • Solvent Addition: Add 10 mL of N,N-diethylformamide (DEF).

  • Homogenization: Cap the vial and sonicate the mixture for 15-20 minutes.

  • Solvothermal Reaction: Heat the sealed vial in a programmable oven to 120 °C for 48 hours.

  • Cooling and Isolation: After cooling to room temperature, collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DEF (3 x 10 mL) followed by chloroform or acetone (3 x 10 mL).

  • Drying: Dry the final product under vacuum.

Mandatory Visualizations

Solvent_Influence_on_MOF_Structure cluster_reactants Starting Materials cluster_synthesis Solvothermal Synthesis cluster_products Resulting MOF Structures metal Metal Precursor (e.g., Zn(NO₃)₂·6H₂O) DMF Solvent: N,N-dimethylformamide (DMF) metal->DMF DEF Solvent: N,N-diethylformamide (DEF) metal->DEF Other Other Solvents (e.g., Ethanol, Water, DMAc) metal->Other linker 4,4'-Stilbenedicarboxylic Acid (H₂sdc) linker->DMF linker->DEF linker->Other Product_2D Dense 2D Structure - Low Porosity - Inter-ligand electronic coupling DMF->Product_2D Forms dense 2D network Product_3D Porous 3D Framework - High Porosity - Isolated ligand behavior DEF->Product_3D Forms porous 3D framework Product_Other Variable Structures - Different Topologies - Polymorphs Other->Product_Other Leads to diverse structures

Caption: Logical workflow of solvent influence on MOF synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start MOF Synthesis pxrd Analyze with PXRD start->pxrd observe Observe Product success Desired Crystalline MOF observe->success Good Crystallinity & Correct Phase amorphous Amorphous or Poorly Crystalline observe->amorphous Poor/No Peaks wrong_phase Undesired Crystalline Phase observe->wrong_phase Sharp Peaks, Wrong Pattern pxrd->observe optimize_temp Optimize Temperature and Time amorphous->optimize_temp change_solvent Change Solvent or Use Co-solvent amorphous->change_solvent adjust_ratio Adjust Metal:Linker Ratio amorphous->adjust_ratio wrong_phase->change_solvent optimize_temp->start Re-synthesize change_solvent->start Re-synthesize adjust_ratio->start Re-synthesize

Caption: Troubleshooting workflow for MOF synthesis.

References

Strategies to control the cis/trans ratio in stilbene dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stilbene dicarboxylic acid synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the crucial cis/trans isomer ratio during synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for obtaining predominantly trans-4,4'-stilbene dicarboxylic acid?

A1: For high selectivity of the trans (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction and the Mizoroki-Heck reaction are highly recommended.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate-stabilized carbanions, which are more nucleophilic and react to predominantly form the thermodynamically stable trans-alkene.[1][2]

  • Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling of an aryl halide with an alkene is known for its excellent stereoselectivity, yielding almost exclusively the trans-product.[3][4]

Q2: How can I synthesize the cis-4,4'-stilbene dicarboxylic acid isomer?

A2: Direct synthesis of the cis (Z)-isomer with high selectivity is challenging as it is the thermodynamically less stable form.[5] The most common and effective strategy is to synthesize the trans-isomer first and then convert it to the cis-isomer through photoisomerization.[5][6] This involves irradiating a solution of the trans-isomer with UV light, which promotes the conversion to the cis form.[5] Another approach involves the decarboxylation of α-phenylcinnamic acid using a copper-chromite catalyst in quinoline, which has been shown to produce cis-stilbene.[7]

Q3: What is photoisomerization and how does it work for stilbene dicarboxylic acid?

A3: Photoisomerization is a process where light energy is used to convert one geometric isomer into another. For stilbene derivatives, UV irradiation excites the π-electrons of the double bond in the trans-isomer, allowing rotation around the central carbon-carbon bond.[6] Upon relaxation back to the ground state, a mixture of cis and trans isomers is formed.[8] By controlling the irradiation time, a photostationary state can be reached, often favoring the cis-isomer.[5][9] Subsequent purification is then required to isolate the pure cis product.

Q4: Can I convert the cis-isomer back to the trans-isomer?

A4: Yes. Since the trans-isomer is more thermodynamically stable, the cis-isomer can be converted back by providing energy to overcome the isomerization barrier.[5] Common laboratory methods include:

  • Iodine Catalysis: Refluxing the cis-isomer with a catalytic amount of iodine can efficiently promote isomerization to the trans form.[10]

  • Acid Catalysis: Treatment with a strong acid, such as concentrated HCl, can also facilitate the conversion.[11]

Troubleshooting Guide

Problem 1: My Wittig reaction produced a mixture of cis and trans isomers, but I want to maximize the trans product.

  • Possible Cause: You may be using a non-stabilized ylide under classic Wittig conditions, which often yields poor stereocontrol.[11] The presence of lithium salts from the ylide generation can also influence the ratio.[12]

  • Troubleshooting Steps:

    • Switch to the Horner-Wadsworth-Emmons (HWE) modification. Use a phosphonate ester (e.g., diethyl benzylphosphonate) instead of a triphenylphosphonium salt. The resulting phosphonate-stabilized carbanion strongly favors the formation of the trans (E)-alkene.[1]

    • Alter the Base and Solvent System. For classic Wittig reactions, using sodium- or potassium-based alkoxides in aprotic solvents can sometimes improve trans selectivity compared to lithium-based reagents.[10]

    • Post-synthesis Isomerization. If a mixture is unavoidable, isolate the crude product and perform an iodine-catalyzed isomerization to convert the remaining cis-isomer to the desired trans-isomer before final purification.[10]

Problem 2: The yield of my cis-isomer from photoisomerization is very low.

  • Possible Cause: The photoisomerization process is an equilibrium, and the cis-isomer can undergo further reactions, such as photocyclization to form phenanthrene-like structures, especially with prolonged UV exposure.[5] The solvent and wavelength can also affect the efficiency.

  • Troubleshooting Steps:

    • Monitor the Reaction Over Time. Take aliquots at regular intervals (e.g., every 15-30 minutes) and analyze them using HPLC or NMR to determine the optimal irradiation time that maximizes the cis-isomer concentration before side products begin to dominate.[5]

    • Optimize the Wavelength. A common wavelength used for this transformation is 366 nm.[5] Ensure your UV lamp is emitting at an appropriate wavelength for the π-π* transition of your stilbene derivative.

    • Protect from Oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Problem 3: I am struggling to separate the cis and trans isomers after synthesis.

  • Possible Cause: The isomers can have similar properties, making separation difficult. However, key differences in polarity and crystallinity can be exploited.[13]

  • Troubleshooting Steps:

    • Column Chromatography: This is a very effective method. Use silica gel as the stationary phase and a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate). The less polar trans-isomer will typically elute before the more polar cis-isomer.[10][13] Protect the column from light with aluminum foil to prevent on-column isomerization.[13]

    • Recrystallization: The trans-isomer is generally more symmetric and less soluble than the cis-isomer, making it easier to purify by recrystallization.[10] Dissolve the crude mixture in a minimal amount of a suitable hot solvent (e.g., 95% ethanol) and allow it to cool slowly. The trans-isomer should crystallize out, leaving the cis-isomer in the mother liquor.[13]

Quantitative Data Summary

The choice of reaction conditions significantly impacts the final isomer ratio. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Synthesis Method on Stilbene Isomer Ratio

Synthesis MethodTypical Product Ratio (trans : cis)Key ConditionsReference(s)
Classic WittigVariable (often poor selectivity)Non-stabilized ylides[11]
Horner-Wadsworth-Emmons> 95 : 5Phosphonate-stabilized carbanions[1][2]
Mizoroki-Heck> 98 : 2Pd(0) catalyst, base[3][4]
Modified Perkin ReactionHigh trans selectivityBenzaldehyde, Phenylacetic acid[1]

Table 2: Conditions for Post-Synthesis Isomerization

ConversionMethodReagent/ConditionTypical Yield/OutcomeReference(s)
trans → cisPhotoisomerizationUV light (e.g., 366 nm) in solutionReaches a photostationary state, requires monitoring[5]
cis → transIodine CatalysisCatalytic I₂, refluxHigh conversion to the more stable trans isomer[10]
cis → transAcid CatalysisConcentrated HClHigh conversion to the trans isomer[11]

Experimental Protocols

Protocol 1: Synthesis of trans-4,4'-Stilbene Dicarboxylic Acid via HWE Reaction

This protocol is a representative procedure for achieving high trans-selectivity.

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), add diethyl (4-carboxybenzyl)phosphonate (1.0 eq.) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add a strong base such as potassium tert-butoxide (KOtBu) (1.1 eq.) and stir for 30 minutes.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of 4-formylbenzoic acid (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, quench by adding water. Acidify the aqueous layer with 1M HCl until the pH is ~2-3 to precipitate the dicarboxylic acid product.

  • Purification: Filter the resulting solid precipitate, wash with cold water, and then recrystallize from a suitable solvent like ethanol/water to yield pure trans-4,4'-stilbene dicarboxylic acid.

Protocol 2: Photoisomerization of trans to cis-4,4'-Stilbene Dicarboxylic Acid

  • Solution Preparation: Dissolve the purified trans-4,4'-stilbene dicarboxylic acid in a suitable UV-transparent solvent (e.g., methanol or DMSO). The concentration should be low enough to ensure light penetration.

  • Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp (e.g., a mercury lamp with a filter for 366 nm) while stirring.

  • Monitoring: At 30-minute intervals, withdraw a small sample and analyze the cis/trans ratio by HPLC or ¹H NMR.

  • Isolation: Stop the irradiation when the concentration of the cis-isomer is maximized. Evaporate the solvent under reduced pressure.

  • Purification: Separate the cis-isomer from the remaining trans-isomer using column chromatography on silica gel as described in the troubleshooting guide.

Visual Diagrams

troubleshooting_workflow start Problem: Undesired cis/trans Ratio synthesis_method Is the synthesis method stereoselective? start->synthesis_method Check Synthesis isomerization_issue Isomerization step inefficient? start->isomerization_issue Check Isomerization purification_issue Separation of isomers is difficult? start->purification_issue Check Purification wittig Using classic Wittig? synthesis_method->wittig Yes cis_target Targeting cis isomer? synthesis_method->cis_target No hwe Solution: Switch to HWE or Heck reaction for high trans selectivity. wittig->hwe Yes wittig->cis_target No photoisomerize Solution: Use photoisomerization on the trans product. cis_target->photoisomerize Yes monitoring Monitoring reaction progress? isomerization_issue->monitoring Yes conditions Conditions optimal? isomerization_issue->conditions No optimize_time Solution: Optimize irradiation time to avoid side products. monitoring->optimize_time No monitoring->conditions Yes optimize_cond Solution: Check wavelength (366 nm). Use inert atmosphere. conditions->optimize_cond No chromatography Using column chromatography? purification_issue->chromatography Yes recrystallize Trying recrystallization? purification_issue->recrystallize No chrom_params Solution: Use non-polar eluent. Protect column from light. chromatography->chrom_params Yes chromatography->recrystallize No recryst_params Solution: Cool solution slowly. Use minimal hot solvent. recrystallize->recryst_params Yes

Caption: Troubleshooting workflow for controlling the cis/trans ratio.

hwe_workflow start_materials Starting Materials: - Diethyl (4-carboxybenzyl)phosphonate - 4-Formylbenzoic acid - Strong Base (KOtBu) - Anhydrous THF ylide_formation 1. Ylide Formation (Add base to phosphonate in THF at 0°C) start_materials->ylide_formation reaction 2. HWE Reaction (Add aldehyde solution to ylide at 0°C) ylide_formation->reaction warm_stir 3. Warm to RT (Stir for 4-6 hours) reaction->warm_stir workup 4. Aqueous Workup (Quench with H₂O, then acidify with HCl) warm_stir->workup purify 5. Purification (Filter solid and recrystallize) workup->purify product Final Product: trans-4,4'-Stilbene Dicarboxylic Acid purify->product

Caption: Experimental workflow for trans-selective HWE synthesis.

photoisomerization_workflow start_material Starting Material: pure trans-Stilbene Dicarboxylic Acid dissolve 1. Dissolve in UV-transparent solvent (e.g., Methanol) start_material->dissolve irradiate 2. Irradiate with UV Light (e.g., 366 nm in Quartz Vessel) dissolve->irradiate monitor 3. Monitor cis/trans Ratio (HPLC or NMR) irradiate->monitor monitor->irradiate Continue evaporate 4. Evaporate Solvent (After optimal time) monitor->evaporate Optimum reached separate 5. Purify by Column Chromatography evaporate->separate product Final Product: cis-4,4'-Stilbene Dicarboxylic Acid separate->product

Caption: Workflow for trans to cis photochemical isomerization.

References

Avoiding decomposition of 4,4'-stilbenedicarboxylic acid during high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4'-Stilbenedicarboxylic Acid in High-Temperature Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid its decomposition during high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of decomposition for this compound at high temperatures?

The principal thermal decomposition pathway for this compound is decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid groups. This is a common decomposition route for many aromatic carboxylic acids when subjected to elevated temperatures. While the stilbene core itself is quite stable, the carboxylic acid functional groups are the most likely points of thermal degradation.

Q2: At what temperature does this compound start to decompose?

This compound is a highly thermally stable molecule with a melting point reported to be above 300°C, and in some cases, as high as 400-420°C[1]. A dehydrated sodium salt of this compound has been shown to be stable up to 491°C[2]. While a definitive decomposition temperature for the free acid is not consistently reported, significant decarboxylation is generally expected to occur at temperatures approaching and exceeding its melting point. The exact temperature for the onset of decarboxylation can be influenced by the reaction conditions, including the solvent, the presence of catalysts, and the atmospheric environment.

Q3: Can I use this compound in high-temperature reactions without any precautions?

While it is a stable compound, conducting high-temperature reactions without taking precautions against decarboxylation can lead to reduced yields and the formation of impurities. It is highly recommended to employ strategies to minimize decomposition, especially when precise stoichiometry and high purity of the final product are critical. This is particularly important in applications like the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates where the integrity of the linker is essential[3][4].

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during high-temperature reactions involving this compound.

Issue 1: Low Yield or No Product Formation, with Evidence of Decarboxylation

Symptoms:

  • You observe gas evolution (CO₂) during the reaction.

  • Your final product's analytical data (e.g., NMR, MS) shows the absence of one or both carboxylic acid groups.

  • The isolated yield of your desired product is significantly lower than expected[5][6][7][8][9].

Root Causes:

  • The reaction temperature is too high, promoting decarboxylation.

  • The reaction is sensitive to atmospheric oxygen, which can facilitate decomposition at high temperatures.

  • The chosen solvent is not suitable for high-temperature applications.

Solutions:

1. Implement an Inert Atmosphere:

Performing the reaction under an inert atmosphere of nitrogen or argon will prevent oxygen-mediated decomposition pathways.

  • Experimental Protocol: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

    • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask and stir bar, in an oven at >120°C for several hours and allow to cool in a desiccator[10].

    • Assembly: Quickly assemble the glassware while still warm and seal the reaction flask with a rubber septum.

    • Inert Gas Balloon: Fill a balloon with nitrogen or argon and attach a needle.

    • Purging: Insert the needle from the balloon into the septum of the reaction flask. Insert a second "outlet" needle to allow for the displacement of air. Purge the flask for 5-10 minutes[10].

    • Maintaining Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of the inert gas, preventing air from entering the system[10].

    • Reagent Addition: Add all reagents and solvents via syringe through the septum.

2. Optimize Reaction Temperature and Solvent Choice:

If possible, lower the reaction temperature. If a high temperature is necessary, select a high-boiling point, inert solvent.

  • Recommended High-Boiling Point Solvents:

    • Diphenyl ether (b.p. ~257°C)[11]

    • Sulfolane (b.p. ~285°C)[11]

    • Ionic liquids (variable, can be very high)[11]

3. Utilize Catalysts to Suppress Decarboxylation:

Certain metal catalysts, particularly those based on copper, have been shown to inhibit the decarboxylation of aromatic carboxylic acids[12][13][14][15][16].

  • Experimental Protocol: General Procedure for Copper-Catalyzed Suppression of Decarboxylation

    • To your reaction mixture containing this compound and your other reactants in a suitable high-boiling point solvent, add a catalytic amount of a copper(I) or copper(II) salt (e.g., Cu₂O, CuBr, or Cu(OAc)₂; typically 1-10 mol%).

    • If necessary, a ligand such as 1,10-phenanthroline or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be added in an equimolar amount relative to the copper catalyst to enhance its efficacy[13].

    • Proceed with your reaction under an inert atmosphere as described above.

Issue 2: Protecting the Carboxylic Acid Groups is Necessary for a Specific Transformation

Symptom:

  • The carboxylic acid groups of this compound are interfering with a desired reaction at another site on the molecule.

Solution: Employ Protecting Groups

The most common strategy for protecting carboxylic acids is to convert them into esters. Methyl or ethyl esters are common choices.

  • Experimental Protocol: Esterification of this compound (Fischer Esterification)

    • Suspend this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst[17].

    • Dry the organic layer, filter, and concentrate to obtain the di-ester.

  • Deprotection of the Ester:

    • The ester can be hydrolyzed back to the carboxylic acid using either acidic or basic conditions (saponification)[18][19][20]. For base-catalyzed hydrolysis, treat the ester with an aqueous solution of a strong base like NaOH or KOH, followed by acidification.

Data Presentation

ParameterValueReference(s)
Melting Point >300 °C; 400-420 °C[1][2]
Molecular Formula C₁₆H₁₂O₄[17]
Molecular Weight 268.26 g/mol [17]
Appearance White to pale yellow powder[21]

Visualizations

Workflow for Troubleshooting Low Yields in High-Temperature Reactions

start Low Yield of Desired Product check_decarboxylation Evidence of Decarboxylation? start->check_decarboxylation implement_inert Implement Inert Atmosphere check_decarboxylation->implement_inert Yes other_issues Investigate Other Reaction Issues (e.g., reagent purity, side reactions) check_decarboxylation->other_issues No optimize_temp Optimize Reaction Temperature and Solvent implement_inert->optimize_temp use_catalyst Use Decarboxylation-Suppressing Catalyst optimize_temp->use_catalyst end Improved Yield use_catalyst->end

Caption: Troubleshooting workflow for low reaction yields.

Decision Pathway for Protecting Carboxylic Acid Groups

start High-Temperature Reaction Planning check_interference Do -COOH groups interfere with the desired reaction? start->check_interference protect_acid Protect as Ester check_interference->protect_acid Yes direct_reaction Proceed with Direct Reaction (with other precautions) check_interference->direct_reaction No run_reaction Perform High-Temperature Reaction protect_acid->run_reaction deprotect Deprotect Ester run_reaction->deprotect final_product Final Product deprotect->final_product direct_reaction->final_product

Caption: Decision-making for the use of protecting groups.

References

Fine-tuning the metal-ligand combination to adjust framework properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fine-Tuning Metal-Ligand Combinations

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the synthesis and property tuning of metal-organic frameworks (MOFs) and related materials.

Section 1: Synthesis Troubleshooting

This section addresses common problems encountered during MOF synthesis and suggests solutions based on modifying the metal, ligand, or reaction conditions.

Question: My synthesized MOF product is amorphous or has poor crystallinity. How can I improve it?

Answer: Poor crystallinity is a common issue in MOF synthesis, often arising from rapid precipitation of the framework.[1] To improve crystallinity, you need to balance the reaction's kinetics and thermodynamics to favor ordered crystal growth.[2]

Troubleshooting Steps:

  • Adjust Reaction Temperature: Lowering the synthesis temperature can slow down the nucleation and growth processes, often leading to more ordered, crystalline materials. Conversely, sometimes a higher temperature is needed to overcome kinetic barriers and achieve the thermodynamically favored crystalline phase.[1]

  • Modify Solvent System: The choice of solvent is critical. Solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are common.[3] Try using a different solvent or a mixture of solvents to alter the solubility of the precursors and the stability of the forming framework.

  • Introduce Modulators: Adding a modulator, such as a monocarboxylic acid (e.g., benzoic acid, acetic acid), can compete with the ligand for coordination to the metal center.[4] This slows down the formation of the metal-ligand bonds, promoting the growth of larger, more perfect crystals.[3]

  • Vary Precursor Concentration: High concentrations can lead to rapid precipitation and amorphous products.[1] Experiment with more dilute reactant concentrations to slow the rate of framework assembly.

Question: The characterization of my MOF shows phase impurities. How can I obtain a phase-pure product?

Answer: Phase impurities occur when reaction conditions favor the formation of more than one crystalline structure. For example, MIL-53 and MIL-101 can both form from aluminum and terephthalic acid under different conditions.[5] Identifying and isolating the desired phase is crucial.

Troubleshooting Steps:

  • Precise Temperature Control: Different phases often have different thermodynamic stabilities. A slight adjustment in the synthesis temperature can significantly favor the formation of one phase over another.[6]

  • Control Cooling Rate: The rate at which the reaction is cooled can influence which crystalline phase is kinetically trapped or thermodynamically favored. Experiment with both rapid quenching and slow, controlled cooling.[1]

  • Use of Modulators: As with improving crystallinity, modulators can direct the synthesis towards a specific phase by influencing the coordination environment of the metal node during crystal growth.

  • Post-Synthetic Separation: While not ideal, if a mixture of phases is consistently produced, techniques like density gradient centrifugation may be able to separate phases based on differences in their crystal density, although this is not always feasible.

Question: The yield of my MOF synthesis is consistently low. What factors can I change to improve it?

Answer: Low yield can be attributed to incomplete reaction, precursor degradation, or the formation of soluble side products.

Troubleshooting Steps:

  • Optimize Reaction Time: MOF synthesis can take from hours to several days.[3] Conduct a time-course study to determine the optimal reaction time for maximum yield without product degradation.

  • Adjust pH: The pH of the reaction mixture can influence the deprotonation of the organic linker and the stability of the metal precursor. Small adjustments can sometimes significantly improve yield.

  • Check Precursor Stability: Ensure that the metal salts and organic linkers are stable under the chosen solvothermal conditions.[7] Degradation can be checked by analyzing the supernatant of the reaction mixture after synthesis.

  • Solvent Selection: The choice of solvent affects the solubility of starting materials and the final product. An ideal solvent will keep the precursors in solution while allowing the desired MOF to precipitate upon formation.[2]

Below is a workflow diagram to guide troubleshooting of common MOF synthesis issues.

G start Synthesis Issue Identified p1 Poor Crystallinity / Amorphous Product start->p1 p2 Phase Impurity start->p2 p3 Low Yield start->p3 s1_1 Adjust Temperature p1->s1_1 s1_2 Change Solvent p1->s1_2 s1_3 Add Modulator p1->s1_3 s1_4 Vary Concentration p1->s1_4 s2_1 Precise Temperature Control p2->s2_1 s2_2 Control Cooling Rate p2->s2_2 s2_3 Use Modulator p2->s2_3 s3_1 Optimize Reaction Time p3->s3_1 s3_2 Adjust pH p3->s3_2 s3_3 Check Precursor Stability p3->s3_3 end Improved Synthesis s1_1->end s1_2->end s1_3->end s1_4->end s2_1->end s2_2->end s2_3->end s3_1->end s3_2->end s3_3->end

Caption: Troubleshooting workflow for common MOF synthesis problems.

Section 2: Framework Property Tuning FAQs

This section provides answers to frequently asked questions about how to systematically adjust MOF properties by fine-tuning the metal and ligand components.

Question: How can I systematically control the pore size or aperture of my MOF?

Answer: Controlling pore size is fundamental to many MOF applications, such as gas separation and catalysis.[8][9] This can be achieved through several rational design strategies.

Methods for Tuning Pore Size:

  • Ligand Length: The most direct method is to use an isoreticular series of linkers, where the binding groups remain the same, but the length of the organic spacer is varied. Longer linkers generally lead to larger pores.[10]

  • Ligand Geometry: Using ligands with different geometries can change the topology of the resulting framework and thus alter the pore size and shape.[6]

  • Functional Group Installation: Adding bulky functional groups to the linker can effectively reduce the pore aperture without changing the underlying framework.[11]

  • Framework Interpenetration: Promoting the formation of two or more interwoven frameworks (interpenetration) can significantly reduce the effective pore size. This can sometimes be controlled by adjusting synthesis conditions.[8]

  • Solvent-Assisted Linker Exchange (SALE): A pre-synthesized MOF can be soaked in a solution containing a different linker, allowing for the exchange of linkers and modification of pore size post-synthetically.[12]

The table below shows how linker functionalization in the UiO-66 framework affects its surface area.

MOF MaterialFunctional GroupBET Surface Area (m²/g)Data Source
UiO-66-H~1342[11]
UiO-66-NH₂-NH₂~794[11]
UiO-66-NO₂-NO₂~771[11]

Question: My MOF is unstable in water or other solvents. How can I improve its chemical stability?

Answer: MOF stability is critical for applications in realistic conditions.[13] Stability is largely governed by the strength and lability of the metal-ligand coordination bond.[7]

Strategies for Enhancing Stability:

  • Choice of Metal Node: High-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Fe³⁺) tend to form stronger coordination bonds with carboxylate linkers, leading to more robust frameworks like the UiO and MIL series.[13][14] For example, UiO-66 (Zr) is known for its exceptional thermal and chemical stability.[14]

  • Hard-Soft Acid-Base (HSAB) Principle: Matching the hardness of the metal ion (Lewis acid) with the hardness of the ligand's donor atom (Lewis base) can lead to more stable frameworks. For instance, hard metals like Zr⁴⁺ pair well with hard carboxylate linkers.[7]

  • Ligand Design: Increasing the connectivity of the ligand or using chelating binding groups can enhance framework stability.

  • Hydrophobic Functionalization: Introducing hydrophobic functional groups onto the linkers can help repel water molecules and protect the metal nodes from hydrolysis.

The table below compares the thermal decomposition temperatures of several MOFs, indicating their relative stability.

MOF MaterialMetal NodeDecomposition Temp. (°C in air)Data Source
MIL-47(V)V⁴⁺400[14]
MIL-53(Cr)Cr³⁺375[14]
MIL-53(Fe)Fe³⁺300[14]
MIL-100(Cr)Cr³⁺275[14]

Question: How can I modify the catalytic activity of my MOF?

Answer: The catalytic activity of a MOF can be tuned by modifying the metal nodes, the organic linkers, or by encapsulating active species within the pores.[9]

Methods for Tuning Catalytic Activity:

  • Unsaturated Metal Centers: Creating open or unsaturated metal sites on the nodes can provide active Lewis acid sites for catalysis. This is often achieved by careful activation (solvent removal).[9]

  • Redox-Active Metals/Ligands: Incorporating redox-active metals (e.g., Co, Ni, Ir) or ligands can enable the MOF to participate in oxidation-reduction reactions.[15]

  • Ligand Functionalization: The electronic properties of the metal center can be fine-tuned by adding electron-donating or electron-withdrawing groups to the linker, which in turn modulates its catalytic activity.[15]

  • Post-Synthetic Modification: Active catalytic sites can be installed on a pre-existing MOF through techniques like Solvent-Assisted Ligand Incorporation (SALI) or Atomic Layer Deposition in MOFs (AIM).[12][16]

The diagram below illustrates the relationship between metal/ligand choice and resulting framework properties.

G cluster_0 Inputs cluster_1 Framework Properties metal Metal Node (e.g., Charge, Size, Geometry) p1 Pore Size / Shape metal->p1 p2 Stability (Thermal/Chemical) metal->p2 p3 Functionality (e.g., Catalysis) metal->p3 ligand Organic Ligand (e.g., Length, Functionality, Rigidity) ligand->p1 ligand->p2 ligand->p3

Caption: Relationship between input components and final MOF properties.

Section 3: Experimental Protocols

This section provides generalized, step-by-step methodologies for key experiments in MOF synthesis and characterization.

Protocol 1: General Solvothermal Synthesis of a MOF (e.g., UiO-66 type)

This protocol describes a typical solvothermal synthesis. Note that specific amounts, solvents, and conditions will vary based on the target MOF.

Materials:

  • Metal Salt (e.g., Zirconium(IV) chloride, ZrCl₄)

  • Organic Linker (e.g., Terephthalic acid, H₂BDC)

  • Solvent (e.g., N,N-dimethylformamide, DMF)

  • Modulator (e.g., Benzoic Acid)

  • Teflon-lined autoclave or sealed glass vial

Procedure:

  • Dissolve the metal salt and modulator in the solvent in a glass vial. Use ultrasonication to ensure complete dissolution.[17]

  • Add the organic linker to the solution.[18]

  • Tightly cap the vial and sonicate the mixture until a homogeneous suspension is formed.[18]

  • Place the vial inside a Teflon-lined autoclave or directly in a programmable oven.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and hold for the specified time (e.g., 24-48 hours).[18]

  • Allow the vessel to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product multiple times with fresh solvent (e.g., DMF, followed by ethanol) to remove unreacted precursors.[17]

  • Dry the product under vacuum or using supercritical CO₂ activation to prepare for characterization.[19]

Protocol 2: Product Activation via Supercritical CO₂ Drying

Activation is crucial to remove solvent molecules from the pores without causing framework collapse.

Materials:

  • Solvent-exchanged MOF (e.g., soaked in ethanol or acetone)

  • Supercritical point dryer

  • Liquid CO₂

Procedure:

  • Place the solvent-exchanged MOF sample inside the chamber of the supercritical point dryer.

  • Cool the chamber (e.g., to 10 °C) and slowly fill it with liquid CO₂.

  • Perform several cycles of soaking the sample in liquid CO₂ and then venting the chamber to fully exchange the original solvent with liquid CO₂.

  • Once the exchange is complete, seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C). The pressure will rise above the critical pressure (73.8 bar).

  • At this point, the CO₂ is in a supercritical state. Slowly vent the chamber over several hours, keeping the temperature above the critical point.

  • The supercritical CO₂ will turn into a gas without crossing a liquid-gas phase boundary, thus preventing the formation of a liquid meniscus and preserving the framework's structure.

  • Once the chamber reaches atmospheric pressure, the activated, highly porous MOF can be recovered.[19]

Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF.[20]

Procedure:

  • Finely grind a small amount of the activated MOF sample to ensure random orientation of the crystallites.

  • Pack the powder sample into a sample holder (e.g., a zero-background silicon holder or a glass capillary).[19]

  • Place the sample holder in the powder X-ray diffractometer.

  • Set the instrument parameters (e.g., 2θ range, step size, scan speed) appropriate for the expected crystal structure.

  • Run the scan to collect the diffraction pattern.

  • Compare the resulting diffractogram to a calculated pattern from single-crystal data or a reference pattern from the literature to confirm the phase identity and assess purity.[5] Sharp, well-defined peaks indicate high crystallinity, while a broad, featureless baseline suggests the presence of amorphous material.[5][21]

References

Validation & Comparative

A Comparative Guide: 4,4'-Stilbenedicarboxylic Acid vs. Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two prominent dicarboxylic acid linkers: the longer, conjugated 4,4'-stilbenedicarboxylic acid and the more compact terephthalic acid. This analysis is primarily based on the well-characterized and isoreticular UiO-66 and UiO-67 MOFs, which utilize terephthalic acid and the structurally related 4,4'-biphenyldicarboxylic acid (a close analogue to stilbenedicarboxylic acid), respectively. This comparison offers valuable insights into how linker modification influences the structural, physical, and chemical properties of MOFs, thereby guiding the rational design of materials for specific applications in catalysis, gas storage, and drug delivery.

Structural and Physicochemical Properties: A Tabular Comparison

The substitution of the shorter terephthalic acid linker in UiO-66 with the longer biphenyl-based linker in UiO-67 leads to significant changes in the MOF's properties. The increased length of the 4,4'-biphenyldicarboxylic acid results in a larger pore size and surface area in UiO-67 compared to UiO-66.[1] However, this structural expansion can also influence the material's stability.

PropertyMOF with Terephthalic Acid (UiO-66)MOF with 4,4'-Biphenyldicarboxylic Acid (UiO-67)Reference
Brunauer-Emmett-Teller (BET) Surface Area ~1200 m²/g~2180 - 2590 m²/g[1][2]
Pore Size 8 and 11 Å12 and 16 Å[1]
Thermal Stability High (Decomposition ~500 °C)Higher than UiO-66[1]
Chemical Stability Stable in various solvents and waterGenerally stable, but can be susceptible to degradation in water and HCl[3][4]

Performance in Key Applications

The distinct properties of MOFs constructed with these two linkers translate to different performance characteristics in various applications.

Gas Adsorption

The larger pore volume and surface area of UiO-67, derived from the longer linker, generally lead to higher gas adsorption capacities at higher pressures. However, the specific interactions between the gas molecules and the linker can influence selectivity.

ApplicationMOF with Terephthalic Acid (UiO-66)MOF with 4,4'-Biphenyldicarboxylic Acid (UiO-67)Reference
CO₂ Adsorption (298 K, 1 atm) Lower uptake compared to UiO-67Higher uptake compared to UiO-66
Methane (CH₄) Adsorption Lower volumetric adsorption capacityHigher volumetric adsorption capacity[5][6]
Catalytic Activity

The accessibility of active sites and the diffusion of reactants and products are crucial for catalysis. The larger pores of UiO-67 can be advantageous for reactions involving bulky molecules. However, the intrinsic activity of the metal nodes remains a key factor. In some cases, the smaller pores of UiO-66 can lead to shape-selective catalysis. For the acetalization of benzaldehydes, UiO-66 has shown better catalytic activity than UiO-67, suggesting that substrate accessibility to internal active sites might be more influential than the Lewis acidity of the metal centers in this specific reaction.[7] In contrast, for the selective oxidation of benzyl alcohol, a functionalized UiO-66 derivative (UiO-66-Sal-CuCl₂) exhibited a turnover frequency (TOF) of 1.03 h⁻¹.[1][8]

Catalytic ReactionMOF with Terephthalic Acid (UiO-66)MOF with 4,4'-Biphenyldicarboxylic Acid (UiO-67)Reference
Acetalization of Benzaldehydes Higher activity (91% conversion)Lower activity (86% conversion)[7]
Selective Oxidation of Benzyl Alcohol TOF = 1.03 h⁻¹ (for UiO-66-Sal-CuCl₂)Data not available for direct comparison[1][8]
Photoluminescence

MOFs incorporating this compound are known for their ligand-based photoluminescence. The rigidification of the stilbene linker within the MOF structure can lead to enhanced emission intensity and increased lifetimes compared to the free linker molecule.[9][10] This property is valuable for applications in sensing and bio-imaging. While terephthalate-based MOFs can also exhibit luminescence, it is often metal-centered or less intense. The quantum yield of stilbene-based MOFs can be significantly enhanced through the formation of multivariate or MOF-on-MOF heterostructures, reaching up to 40.0%.[6]

PropertyMOF with this compoundMOF with Terephthalic AcidReference
Photoluminescence Strong, ligand-based emissionWeaker or metal-centered emission[9][10]
Quantum Yield Can be enhanced up to 40.0% in heterostructuresGenerally lower[6]
Drug Delivery

The larger pore size of MOFs based on longer linkers like this compound or its analogues can accommodate larger drug molecules. A nano-sized UiO-67-NH₂ has demonstrated a high loading capacity of up to 36.53 wt% for the anticancer drug camptothecin.[11] For the anti-inflammatory drug ibuprofen, UiO-66 has shown a loading capacity of 67 mg/g, while for the anticancer drug 5-fluorouracil, a loading capacity of up to 90% has been reported.[4][12][13] The release kinetics can be influenced by the interactions between the drug and the framework, as well as the pore environment.[13]

DrugMOF with Terephthalic Acid (UiO-66)MOF with 4,4'-Biphenyldicarboxylic Acid analogue (UiO-67-NH₂)Reference
Ibuprofen Loading 67 mg/g-[12][13]
5-Fluorouracil Loading Up to 90%-[4]
Camptothecin Loading -36.53 wt%[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.

Synthesis of UiO-66 (Terephthalic Acid Linker)

A common solvothermal method for synthesizing UiO-66 involves the following steps:

  • Dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) in N,N-dimethylformamide (DMF).[14]

  • The molar ratio of ZrCl₄ to H₂BDC is typically 1:1.[14]

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave at 120 °C for 24 hours.[14]

  • After cooling, collect the crystalline product by filtration.

  • Wash the product with DMF and then ethanol to remove unreacted precursors.[14]

  • Dry the final product under vacuum.[14]

Synthesis of UiO-67 (4,4'-Biphenyldicarboxylic Acid Linker)

The synthesis of UiO-67 is similar to that of UiO-66, with the primary difference being the use of 4,4'-biphenyldicarboxylic acid (H₂BPDC) as the linker:

  • Mix Zirconium tetrachloride (ZrCl₄), 4,4'-biphenyldicarboxylic acid (BPDC), and a modulator such as acetic acid or hydrochloric acid in N,N-dimethylformamide (DMF).[15]

  • Sonicate the mixture to ensure homogeneity.[15]

  • Heat the solution in a sealed vessel at 120 °C for 48 hours.[15]

  • Collect the white precipitate by centrifugation.[15]

  • Wash the product repeatedly with DMF.[15]

  • Activate the MOF by solvent exchange with a low-boiling-point solvent like acetone, followed by drying under vacuum.

Key Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental patterns are compared with simulated patterns to verify the framework topology.[2][16]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the MOFs. Prior to measurement, the samples are activated by heating under vacuum to remove guest molecules.[17][18][19]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The material is heated under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature.[5][20][21]

Visualization of Concepts

Logical Relationship: Linker Choice to MOF Properties

G cluster_linkers Linker Selection cluster_properties Resulting MOF Properties terephthalic Terephthalic Acid (Shorter, Rigid) pore_size Pore Size terephthalic->pore_size Smaller surface_area Surface Area terephthalic->surface_area Lower stability Stability terephthalic->stability Generally Higher Chemical Stability stilbene This compound (Longer, Conjugated) stilbene->pore_size Larger stilbene->surface_area Higher stilbene->stability Potentially Lower Chemical Stability photoluminescence Photoluminescence stilbene->photoluminescence Enhanced Ligand-Based Luminescence catalysis Catalytic Activity pore_size->catalysis Influences Substrate Accessibility drug_delivery Drug Delivery Capacity pore_size->drug_delivery Affects Drug Molecule Loading

Caption: Impact of linker choice on key MOF properties.

Experimental Workflow: MOF Synthesis and Characterization

G cluster_synthesis MOF Synthesis (Solvothermal) cluster_characterization Characterization start Mix Precursors: Metal Salt + Linker + Solvent (+ Modulator) reaction Heat in Autoclave start->reaction collection Collect Crystals (Filtration/Centrifugation) reaction->collection washing Wash with Solvents collection->washing activation Activate (Solvent Exchange & Vacuum) washing->activation end_synthesis Pure MOF Powder activation->end_synthesis pxrd PXRD (Structure & Purity) end_synthesis->pxrd bet BET Analysis (Surface Area & Porosity) end_synthesis->bet tga TGA (Thermal Stability) end_synthesis->tga

Caption: General workflow for MOF synthesis and characterization.

References

A Comparative Guide to Metal-Organic Frameworks Derived from Cis- and Trans-4,4'-Stilbenedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on how the isomeric form of the 4,4'-stilbenedicarboxylic acid linker dictates the structural and functional properties of the resulting Metal-Organic Frameworks (MOFs).

The choice of the organic linker is a critical determinant in the rational design and synthesis of Metal-Organic Frameworks (MOFs), influencing their topology, porosity, and ultimately, their functional properties. The this compound (H₂SDC) linker, with its rigid backbone and potential for cis/trans isomerism, offers a compelling platform for investigating the impact of ligand geometry on MOF architecture and performance. While the trans isomer, (E)-4,4'-stilbenedicarboxylic acid, has been extensively employed in the construction of a diverse range of MOFs, the cis isomer, (Z)-4,4'-stilbenedicarboxylic acid, has been comparatively overlooked until recently.[1][2] This guide provides a comprehensive comparison of the performance of MOFs synthesized from both cis- and trans-H₂SDC, supported by experimental data from the literature.

The geometric constraints imposed by the stilbene backbone, particularly the distinct spatial arrangement of the carboxylate groups in the cis and trans forms, lead to profound differences in the resulting MOF structures.[1] The linear nature of the trans-H₂SDC typically promotes the formation of higher-dimensional, often porous, frameworks. In contrast, the bent geometry of the cis-H₂SDC can lead to unique, and sometimes lower-dimensional, network topologies.[2]

Comparative Performance Data

The following tables summarize the key structural and performance data for MOFs synthesized from cis- and trans-4,4'-stilbenedicarboxylic acid with lanthanide metals, as reported in the literature. A direct comparison with the same metal ion is crucial for elucidating the precise impact of the linker's isomeric form.

Table 1: Structural Properties of Lanthanide MOFs with (Z)-4,4'-Stilbenedicarboxylic Acid (cis-isomer) [2]

Metal IonFramework DimensionalityPore/Void Characteristics
Sm, Eu, Gd, Tb, Dy2D SheetsNon-porous in this form
Sm, Eu, Gd, Tb, Dy3D Microporous1-dimensional pore channels, internal voids up to 5.2 Å in diameter

Table 2: Structural and Luminescent Properties of Lanthanide MOFs with (E)-4,4'-Stilbenedicarboxylic Acid (trans-isomer) [1][3]

Metal IonFramework DimensionalityPore/Void CharacteristicsLuminescence Properties
Er, Tm3D MesoporousUltra-large diamond-shaped pores (~28 Å x 12 Å)Ligand-based photoluminescence and strong scintillation
Eu, Gd, Tb3DNot specified in detailLigand-based luminescence emitting in the blue region

Influence of Isomer Geometry on MOF Architecture

The isomeric form of the this compound linker fundamentally dictates the resulting MOF architecture. The linear geometry of the trans isomer facilitates the formation of extended, often highly porous, three-dimensional networks. In contrast, the bent nature of the cis isomer can lead to the formation of either two-dimensional layered structures or three-dimensional frameworks with novel topologies that are inaccessible with the linear trans linker.[2]

Figure 1. Influence of linker isomerism on MOF architecture.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research. Below are representative protocols based on published literature.

Synthesis of Lanthanide MOFs with (Z)-4,4'-Stilbenedicarboxylic Acid (cis-isomer)[2]

A solution of (Z)-4,4'-stilbenedicarboxylic acid and the corresponding lanthanide salt (e.g., nitrate or chloride) in a 1:2 molar ratio is prepared in N,N-Dimethylformamide (DMF). The solution is then sealed in a glass vial and heated at a specific temperature (e.g., 120 °C) for an extended period (e.g., >30 days for the 3D framework). The resulting crystals are collected, washed with fresh DMF, and dried. The dimensionality of the final product (2D vs. 3D) can be controlled by the reaction time.

Synthesis of Lanthanide MOFs with (E)-4,4'-Stilbenedicarboxylic Acid (trans-isomer)[3]

trans-4,4'-stilbenedicarboxylic acid and a trivalent lanthanide salt (e.g., ErCl₃ or TmCl₃) are dissolved in a solvent mixture, typically containing DMF and water, under solvothermal conditions. The reaction mixture is sealed in a Teflon-lined autoclave and heated (e.g., at 120-150 °C) for a period of 24-72 hours. After cooling, the crystalline product is isolated by filtration, washed with DMF and a more volatile solvent like ethanol, and then dried under vacuum.

Characterization Workflow

A general workflow for the characterization of newly synthesized MOFs is outlined below.

Experimental_Workflow cluster_characterization Characterization Synthesis MOF Synthesis (Solvothermal) Isolation Isolation & Washing Synthesis->Isolation Activation Solvent Exchange & Drying Isolation->Activation SCXRD Single-Crystal X-ray Diffraction (SC-XRD) (Structure Determination) Isolation->SCXRD PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Activation->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Activation->TGA Porosity Gas Adsorption (Surface Area & Porosity) Activation->Porosity Luminescence Photoluminescence Spectroscopy (Optical Properties) Activation->Luminescence

Figure 2. General experimental workflow for MOF synthesis and characterization.

Performance Comparison and Outlook

The use of the bent cis-4,4'-stilbenedicarboxylic acid linker has been shown to produce novel MOF topologies that are not achievable with its linear trans counterpart.[2] Specifically, with lanthanide metal ions, the cis isomer can yield both 2D sheet-like structures and 3D microporous frameworks with a previously unrecognized underlying net topology.[2] These 3D frameworks possess internal voids of up to 5.2 Å, making them potentially suitable for applications in gas storage and separation of small molecules.[2]

In contrast, the trans isomer, when combined with lanthanides such as erbium and thulium, can form mesoporous MOFs with significantly larger, diamond-shaped pores (approximately 28 Å x 12 Å).[3] These larger pore structures are advantageous for applications involving larger molecules, such as drug delivery or catalysis.

In terms of optical properties, MOFs derived from both isomers exhibit ligand-based luminescence.[2][3] For the lanthanide MOFs synthesized with the cis isomer, the emission is in the blue region of the electromagnetic spectrum, with a peak maximum around 450 nm, which is comparable to the emission of the free linker.[4] The MOFs based on the trans isomer also display ligand-based photoluminescence and, in some cases, strong scintillation characteristics, making them promising materials for radiation detection.[3] The rigidification of the stilbene linker upon coordination within the MOF structure generally leads to an enhancement of the luminescent lifetime compared to the free ligand in solution.[3]

References

A Comparative Guide to Dicarboxylic Acid Linkers in MOF Stability: 4,4'-Stilbenedicarboxylic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

The design of robust Metal-Organic Frameworks (MOFs) is paramount for their practical application in fields ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker, a fundamental building block of these crystalline materials, critically dictates the resulting framework's thermal, chemical, and mechanical stability. This guide provides an objective comparison of MOFs synthesized with 4,4'-stilbenedicarboxylic acid versus other common dicarboxylic acid linkers, supported by experimental data, to aid researchers in the rational design of next-generation porous materials.

The Critical Role of the Dicarboxylic Acid Linker

The stability of a MOF is intrinsically tied to the strength of its metal-ligand coordination bonds and the overall rigidity of the framework. Dicarboxylic acids are a prevalent class of linkers, and their properties—such as length, rigidity, and functionalization—directly influence the final architecture and resilience of the MOF.[1][2] Aromatic dicarboxylic acids, with their rigid backbones, generally yield more robust frameworks compared to their flexible aliphatic counterparts.[1]

This compound (H₂SDC) has emerged as a linker of significant interest due to its rigid, extended structure, which can lead to the formation of highly porous and stable MOFs.[3][4] Its unique geometry allows for the construction of frameworks with distinct topologies and properties.[5] This guide compares the stability of MOFs derived from H₂SDC with those constructed from other widely used dicarboxylic acids, such as terephthalic acid (BDC) and 4,4'-biphenyldicarboxylic acid (BPDC), which are the building blocks for the well-studied UiO-66 and UiO-67 MOFs, respectively.

Comparative Analysis of MOF Stability

The stability of a MOF can be assessed across three key domains: thermal, chemical, and mechanical. The following sections present a comparative analysis based on available experimental data.

Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of MOFs, identifying the temperature at which the framework begins to decompose. The rigidity and length of the dicarboxylic acid linker play a crucial role in this property. Generally, MOFs constructed from rigid aromatic linkers exhibit high thermal stability.[1]

For instance, the UiO series of zirconium-based MOFs provides a clear platform for comparing linker effects. The parent UiO-66, built with the shorter terephthalic acid (BDC) linker, is thermally stable up to approximately 500 °C.[1] Extending the linker to 4,4'-biphenyldicarboxylic acid (BPDC) in UiO-67 results in a framework with comparable, and in some cases slightly higher, thermal stability, with a reported decomposition temperature around 550 °C.[1] While direct TGA data for a Zr-based MOF with this compound directly comparable to the UiO series is less common in literature, studies on lanthanide-based MOFs with (Z)-4,4'-stilbenedicarboxylic acid show decomposition starting after the removal of solvent molecules, indicating good thermal resilience.[6] The inherent rigidity of the stilbene backbone is expected to contribute positively to the thermal stability of the resulting frameworks.

MOFMetal NodeDicarboxylic Acid LinkerDecomposition Temperature (°C)Reference
UiO-66 Zr₆O₄(OH)₄Terephthalic acid (BDC)~500[1]
UiO-67 Zr₆O₄(OH)₄4,4'-Biphenyldicarboxylic acid (BPDC)~550[1]
MOF-5 Zn₄OTerephthalic acid (BDC)~400-500[6][7]
Eu₂(SDC)₃·5H₂O Eu(III)This compound (SDC)>300 (after desolvation)[6]

Chemical Stability

Chemical stability, particularly in aqueous environments of varying pH, is a critical bottleneck for many MOF applications. The strength and lability of the metal-linker coordination bond are the primary determinants of a MOF's resistance to hydrolysis. Zirconium-based MOFs are renowned for their exceptional chemical stability due to the strong Zr-O bond.[8]

UiO-66, for example, maintains its structure in water and various acidic solutions.[9][10] However, it can degrade in highly basic solutions due to nucleophilic attack on the metal clusters.[8][11] The stability of MOFs in aqueous solutions can be enhanced by using hydrophobic linkers that protect the metal-ligand bonds from water molecules.[12] While specific comparative studies on the aqueous stability of stilbene-based MOFs versus BDC or BPDC-based MOFs are limited, the larger, more hydrophobic nature of the stilbene linker could potentially impart enhanced hydrolytic stability. However, acidic and basic conditions can lead to the degradation of lanthanide-based stilbene dicarboxylate polymers.[6]

MOFLinkerConditionsStability OutcomeReference
UiO-66 BDCWater, various acidic solutionsHigh stability[8][9]
UiO-66 BDCBasic solutions (e.g., pH > 9)Degradation[8]
UiO-67 BPDCWaterGenerally stable, but can be less stable than UiO-66[13]
Ln-SDC SDCAcidic (HCl) and Basic (NaOH) solutionsDegradation[6]
ZIF-8 2-methylimidazoleAcidic solutionsDegradation[14]
MOF-5 BDCHumid environmentsLow stability[15]

Mechanical Stability

The mechanical properties of MOFs, such as their bulk and shear moduli, are crucial for their processing and integration into devices.[16] These properties are influenced by the connectivity of the framework and the nature of the linker. While comprehensive studies directly comparing the mechanical properties of MOFs with these specific linkers are still emerging, the inherent rigidity of the aromatic dicarboxylic acids, including this compound, is expected to contribute to mechanically robust frameworks.[16][17]

Experimental Protocols for Stability Assessment

Objective evaluation of MOF stability relies on standardized experimental protocols.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature of the MOF.

  • Methodology: A small sample of the activated MOF is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. The onset of significant weight loss after the removal of guest molecules indicates the beginning of framework decomposition.[18]

Powder X-Ray Diffraction (PXRD) for Chemical Stability

  • Objective: To assess the retention of crystallinity and structural integrity after exposure to chemical environments.

  • Methodology: The as-synthesized MOF powder is characterized by PXRD to obtain a reference pattern. The sample is then immersed in the desired chemical solution (e.g., water, acidic or basic buffers) for a specific duration. After exposure, the sample is recovered, washed, dried, and analyzed again by PXRD. The resulting pattern is compared to the initial one to check for any changes in peak positions or intensities, which would indicate structural degradation or phase change.[10][18]

Brunauer-Emmett-Teller (BET) Analysis

  • Objective: To determine the specific surface area and pore volume, which can indicate structural collapse.

  • Methodology: Nitrogen physisorption isotherms are measured at 77 K. Before the measurement, the MOF sample is activated (heated under vacuum) to remove any guest molecules from the pores. A significant decrease in the BET surface area after chemical or thermal treatment suggests a loss of porosity and framework integrity.[18]

Visualizing Structure-Property Relationships

The choice of dicarboxylic acid linker has a direct and predictable impact on the final properties of the MOF. This relationship can be visualized as a logical flow.

Caption: Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.

An effective workflow for testing MOF stability involves a series of characterization techniques applied before and after subjecting the material to stress.

Experimental_Workflow A As-Synthesized MOF B Initial Characterization (PXRD, TGA, BET) A->B C Stress Application (Heat, Chemical Exposure) B->C E Compare Results & Assess Stability B->E Reference Data D Post-Stress Characterization (PXRD, TGA, BET) C->D D->E

Caption: General experimental workflow for the assessment of MOF stability.

Conclusion

The selection of the dicarboxylic acid linker is a critical decision in the synthesis of stable MOFs. While shorter, rigid linkers like terephthalic acid (BDC) form the basis of exceptionally stable frameworks like UiO-66, longer linkers such as 4,4'-biphenyldicarboxylic acid (BPDC) can also yield highly robust materials. This compound presents a compelling option, offering an extended, rigid backbone that is conducive to forming stable and porous frameworks.[3] Its larger size and potential for hydrophobicity may offer advantages in terms of chemical stability in aqueous environments. Further direct, systematic studies of isoreticular MOFs synthesized with this compound are needed to fully elucidate its performance relative to benchmark linkers. The data and protocols presented here provide a foundational guide for researchers navigating the vast landscape of MOF linker chemistry to design materials with the stability required for real-world applications.

References

A Comparative Guide to Purity Validation of 4,4'-Stilbenedicarboxylic Acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration—for the purity validation of 4,4'-stilbenedicarboxylic acid. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist in selecting the most appropriate analytical method.

Introduction to Purity Analysis Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its principle lies in the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei contributing to that signal. In contrast, HPLC is a widely used separative technique that relies on the differential partitioning of the analyte and its impurities between a stationary and a mobile phase, with quantification typically based on peak area percentages.[2][3] Acid-base titration is a classical analytical method that determines the total amount of acidic functional groups in a sample.[4][5]

Quantitative Data Summary

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Acid-Base Titration
Purity Value (Illustrative) 99.5% ± 0.2%99.3% (Area %)99.6% ± 0.3%
Accuracy High (Primary Method)[1]Dependent on response factors of impuritiesHigh for total acidity
Precision (RSD) < 1%< 2%< 1%
Limit of Detection (LOD) ~0.1%~0.01%[6]Not applicable for impurity detection
Limit of Quantification (LOQ) ~0.3%~0.05%Not applicable for impurity detection
Specificity High (Structurally specific signals)High (Separation-based)Low (Measures total acidity)
Throughput ModerateHighModerate

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

a. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Spectrometer Setup: Tune and shim the NMR probe to achieve optimal resolution and lineshape.

  • T1 Relaxation Delay Determination: Measure the spin-lattice relaxation time (T1) of the protons to be used for quantification in both the analyte and the internal standard using an inversion-recovery pulse sequence.[7][8][9][10]

  • Quantitative ¹H NMR Spectrum Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg90).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 value determined in the previous step to ensure full relaxation of all relevant protons.[11]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.

    • Acquisition Time (aq): Typically 2-4 seconds.

d. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the olefinic protons can be used.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for purity determination.

a. Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a mixture of water and acetonitrile (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

c. Data Analysis:

  • Purity is typically calculated using the area percentage of the main peak relative to the total area of all observed peaks.

Acid-Base Titration

This protocol determines the purity based on the total acidic content.

a. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Solvent: A mixture of ethanol and water (1:1)

b. Procedure:

  • Accurately weigh approximately 100-200 mg of the sample into a flask.

  • Dissolve the sample in 50 mL of the ethanol/water solvent.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

c. Calculation:

  • The purity is calculated based on the stoichiometry of the reaction between the dicarboxylic acid and NaOH.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer t1_measure Measure T1 Relaxation Time transfer->t1_measure acquire_spec Acquire 1H NMR Spectrum (d1 > 5*T1) t1_measure->acquire_spec process_spec Process Spectrum (FT, Phasing, Baseline) acquire_spec->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Validation.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_titration Titration qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - High Accuracy - No Reference Standard Needed qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Requires Longer Relaxation Delays qnmr_node->qnmr_disadv hplc_node HPLC hplc_adv Advantages: - High Sensitivity - High Throughput - Excellent for Impurity Profiling hplc_node->hplc_adv hplc_disadv Disadvantages: - Requires Reference Standards - Response Factor Dependent hplc_node->hplc_disadv titration_node Titration titration_adv Advantages: - Low Cost - Simple Technique titration_node->titration_adv titration_disadv Disadvantages: - Low Specificity - Not Suitable for Impurity Detection titration_node->titration_disadv

Caption: Comparison of Analytical Methods.

Discussion and Recommendations

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • qNMR is the recommended method for the certification of reference materials or when a highly accurate, absolute purity value is required without relying on a specific standard of the analyte. Its non-destructive nature also allows for sample recovery.

  • HPLC is ideal for routine quality control, impurity profiling, and when high throughput is necessary. It excels at detecting and quantifying trace impurities, which might not be visible by qNMR. However, accurate quantification of impurities may require their individual reference standards.

  • Acid-Base Titration provides a cost-effective and straightforward way to determine the overall assay value based on the acidic functional groups. It is a good method for confirming the content of the dicarboxylic acid but lacks the specificity to identify and quantify individual impurities.

For a comprehensive purity assessment, it is often beneficial to use orthogonal methods. For instance, qNMR can provide an accurate assay value, while HPLC can be used to identify and quantify specific impurities. This combined approach provides a more complete picture of the sample's purity.

References

A Comparative Analysis of the Fluorescent Properties of Stilbene-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the photophysical characteristics of stilbene-based Metal-Organic Frameworks (MOFs), offering a comparative analysis of their fluorescent properties with supporting experimental data and methodologies.

Stilbene-based Metal-Organic Frameworks (MOFs) have emerged as a promising class of fluorescent materials due to the inherent photophysical properties of the stilbene linker. The rigid and well-defined porous structure of MOFs can enhance the fluorescence of the incorporated stilbene units by restricting intramolecular rotations, a common non-radiative decay pathway. This guide provides a comparative overview of the fluorescent properties of several stilbene-based MOFs, alongside a non-stilbene-based analogue for context.

Performance Comparison of Fluorescent MOFs

The fluorescent properties of MOFs are critically influenced by factors such as the dimensionality of the framework, the nature of the metal node, and interactions between the stilbene linkers. The following table summarizes key photophysical parameters for selected stilbene-based MOFs and a benchmark non-stilbene-based MOF.

MaterialMetal NodeLinkerEmission Max (λem)Fluorescence Lifetime (τ)Quantum Yield (ΦF)Reference(s)
Stilbene-Based MOFs
2D Zn-Stilbene MOFZntrans-4,4'-stilbenedicarboxylic acid~405 nm0.2 ns, 0.95 ns (biexponential)Not explicitly reported, but implied to be high.[1][2]
3D Zn-Stilbene MOFZntrans-4,4'-stilbenedicarboxylic acid~420 nm0.50 nsNot explicitly reported, but implied to be high.[1][2][3]
IRMOF-8Zn2,6-naphthalenedicarboxylic acid~410 nmNot explicitly reportedNot explicitly reported[4]
Lanthanide-Stilbene MOFEr, Tmtrans-4,4'-stilbenedicarboxylic acid~475 nmIncreased compared to free ligandNot explicitly reported[5]
Non-Stilbene-Based MOF
MOF-5 (IRMOF-1)Zn1,4-benzenedicarboxylic acid~355-414 nm (solvent dependent)Not explicitly reportedNot explicitly reported[5][6][7]
Reference Molecule
trans-4,4'-stilbenedicarboxylic acid (in solution)--Not applicable< 100 ps~0.04[2][8]

Key Observations:

  • Enhanced Fluorescence in MOFs: The incorporation of the stilbene dicarboxylate linker into a rigid MOF structure leads to a significant increase in fluorescence lifetime compared to the free linker in solution (<100 ps vs. up to 0.95 ns).[2] This is attributed to the rigidification of the stilbene molecule, which suppresses non-radiative decay pathways like trans-cis isomerization.

  • Influence of Dimensionality: The 2D and 3D zinc-based stilbene MOFs exhibit distinct fluorescence lifetimes, suggesting that the framework's connectivity and porosity influence the photophysical properties.[2] The 3D structure shows a single lifetime component, while the 2D structure displays a biexponential decay, possibly due to different linker environments.

  • Impact of Metal Node: While zinc (a d10 metal) facilitates bright, ligand-based luminescence, the choice of metal ion is crucial. Paramagnetic metal ions like manganese (Mn) and cobalt (Co) can quench fluorescence. Lanthanide metals can also be used to construct stilbene-based MOFs, which exhibit ligand-based photoluminescence.[5]

  • Comparison with Non-Stilbene MOFs: MOF-5, which is based on a simpler benzene dicarboxylate linker, also exhibits fluorescence, but its emission is highly dependent on the presence of solvent molecules within the pores.[5][7] The emission of stilbene-based MOFs is primarily dictated by the stilbene chromophore itself.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of fluorescent MOFs.

Synthesis of 2D and 3D Zinc-Stilbene MOFs

A common method for the synthesis of these MOFs is the solvothermal method.

  • 2D Zn-Stilbene MOF Synthesis:

    • A solution of zinc nitrate and trans-4,4'-stilbene dicarboxylic acid is prepared in N,N-dimethylformamide (DMF).

    • The mixture is sealed in a vial and heated at 70-85°C for several hours.

    • After cooling, the resulting crystalline product is washed with fresh DMF and dried.[9]

  • 3D Zn-Stilbene MOF Synthesis:

    • A solution of zinc nitrate and trans-4,4'-stilbene dicarboxylic acid is prepared in N,N-diethylformamide (DEF).

    • The mixture is sealed in a vial and heated at a higher temperature of 105°C for approximately 16 hours.

    • The crystalline product is collected after cooling, washed with DEF, and dried.[1]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is widely used.

  • Standard Selection: A fluorescence standard with a known quantum yield in the same solvent and with a similar emission range as the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Absorbance Measurement: The absorbance of both the standard and the MOF sample are measured at various concentrations using a UV-Vis spectrophotometer. The concentrations are adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Measurement: The fluorescence emission spectra of the standard and the sample are recorded using a fluorometer at the same excitation wavelength.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample. The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

    ΦF_sample = ΦF_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[10]

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time the molecule stays in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique.

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Data Acquisition: The sample is excited by the pulsed laser. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for millions of events.

  • Decay Curve Generation: A histogram of the number of photons detected at different times after the excitation pulse is generated. This histogram represents the fluorescence decay curve.

  • Data Fitting: The decay curve is fitted to an exponential decay function (or a sum of exponential functions for multi-component decays) to extract the fluorescence lifetime(s).[11]

Mandatory Visualizations

Logical Workflow for Comparative Fluorescence Study

G Workflow for Comparative Fluorescence Study of Stilbene-Based MOFs cluster_synthesis Synthesis cluster_fluorescence Fluorescence Characterization cluster_comparison Comparative Analysis S1 Select Stilbene Linker and Metal Node S2 Solvothermal Synthesis S1->S2 S3 Characterization (XRD, SEM) S2->S3 F1 Measure Absorbance and Emission Spectra S3->F1 F2 Determine Quantum Yield F1->F2 F3 Measure Fluorescence Lifetime F1->F3 C1 Tabulate Quantitative Data F2->C1 F3->C1 C2 Compare with Reference Materials C1->C2 C3 Analyze Structure-Property Relationships C2->C3

Caption: Workflow for a comparative study of stilbene-based MOFs.

Fluorescence Quenching Mechanism in Sensing Nitroaromatics

Stilbene-based MOFs can act as fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives. The sensing mechanism typically involves fluorescence quenching.

G Fluorescence Quenching by Nitroaromatics MOF Stilbene-MOF (Excited State) GroundState Stilbene-MOF (Ground State) MOF->GroundState Fluorescence Nitroaromatic Nitroaromatic Analyte MOF->Nitroaromatic Energy/Electron Transfer NonRadiative Non-Radiative Decay MOF->NonRadiative Quenching GroundState->MOF Excitation Nitroaromatic->NonRadiative Excitation Light (hν) Fluorescence Fluorescence Quenching Electron Transfer

Caption: Electron transfer from the excited MOF to the nitroaromatic analyte quenches fluorescence.

References

Benchmarking Gas Adsorption in Metal-Organic Frameworks Featuring 4,4'-Stilbenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Materials Science and Drug Development

The quest for advanced porous materials with high gas adsorption capacities is a critical endeavor in fields ranging from clean energy storage to industrial gas separation and drug delivery. Metal-Organic Frameworks (MOFs), with their exceptionally high surface areas and tunable pore environments, are at the forefront of this research. A key component in the design of MOFs is the organic linker, which plays a crucial role in determining the framework's structure and, consequently, its functional properties. This guide provides a comparative analysis of the gas adsorption performance of MOFs synthesized with the versatile 4,4'-stilbenedicarboxylic acid (H2sdc) linker against other well-established benchmark MOFs.

Executive Summary

Metal-Organic Frameworks based on the this compound linker, such as the UBMOF series, have demonstrated promising potential for gas storage applications, particularly for hydrogen (H2). While direct, comprehensive comparative data across a range of gases including carbon dioxide (CO2) and methane (CH4) remains an emerging area of research, existing studies allow for a preliminary benchmark against established MOFs like the MIL-101, UiO-67, and MOF-74 series. This guide synthesizes available experimental data to offer a quantitative comparison of their structural properties and gas uptake capacities, alongside detailed experimental protocols for reproducibility.

Performance Benchmark: H2sdc-based MOFs vs. Established Alternatives

The gas adsorption capacity of a MOF is intrinsically linked to its structural characteristics, primarily its surface area (often measured by the Brunauer-Emmett-Teller method, BET) and pore volume. The data presented below compares a representative MOF synthesized with this compound, UBMOF-31, with several high-performing benchmark MOFs.

Table 1: Comparison of BET Surface Area and H2 Uptake Capacity

MOFMetal NodeOrganic LinkerBET Surface Area (m²/g)H2 Uptake (wt%)Pressure (bar)Temperature (K)
UBMOF-31 ZrThis compound & 2,2'-diamino-4,4'-stilbenedicarboxylic acid2552[1]4.9[1]-77
MIL-101(Cr) Cr1,4-benzenedicarboxylic acid2500-42006.18077
UiO-67 Zr4,4'-biphenyldicarboxylic acid~28002.44077
Mg-MOF-74 Mg2,5-dihydroxyterephthalic acid~13602.0177

Table 2: Comparison of CO2 and CH4 Adsorption Capacities

MOFCO2 Uptake (mmol/g)Pressure (bar)Temperature (K)CH4 Uptake (mmol/g)Pressure (bar)Temperature (K)
UBMOF-31 High selectivity for CO2 over N2 reported, specific uptake data not available[1]--Data not available--
MIL-101(Cr) ~9.01298~5.035298
UiO-67 ~2.51298~1.01298
Mg-MOF-74 ~8.61298~5.035298

Note: Gas adsorption capacities can vary based on the specific synthesis and activation conditions. The data presented here is for comparative purposes and is sourced from various publications.

Experimental Workflow and Methodologies

The reliable assessment of gas adsorption in MOFs necessitates standardized experimental procedures. Below is a generalized workflow and detailed protocols for key experiments.

MOF Gas Adsorption Benchmarking Workflow Workflow for Benchmarking MOF Gas Adsorption Capacity cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization & Analysis s1 Selection of Metal Node and This compound Linker s2 Solvothermal/Hydrothermal Synthesis s1->s2 s3 Washing and Purification s2->s3 a1 Solvent Exchange s3->a1 As-synthesized MOF a2 Thermal Activation under Vacuum a1->a2 c1 Gas Adsorption Measurements (N2 for BET, H2, CO2, CH4) a2->c1 Activated MOF c2 Data Analysis: - BET Surface Area - Pore Volume - Gas Uptake Capacity c1->c2 c3 Comparison with Benchmark MOFs c2->c3 r1 Publish Comparison Guide c3->r1

Caption: Logical workflow for the synthesis, activation, and comparative analysis of MOFs for gas adsorption.

Detailed Experimental Protocols

1. MOF Synthesis (General Solvothermal Method):

  • Reactants: A metal salt (e.g., ZrCl4, Cr(NO3)3·9H2O) and the this compound linker are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), in a sealed reaction vessel.

  • Reaction Conditions: The vessel is heated to a specific temperature (typically between 100-220 °C) for a defined period (12-72 hours).

  • Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • Washing: The collected solid is washed multiple times with a fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials and impurities.

2. MOF Activation:

  • Solvent Exchange: To remove high-boiling point solvent molecules trapped within the pores, the as-synthesized MOF is immersed in a low-boiling point solvent (e.g., methanol, acetone) for several days, with the solvent being decanted and replaced periodically.

  • Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum (typically to 150-350 °C) for several hours to remove the exchange solvent and fully activate the pores for gas adsorption measurements. The specific temperature and duration are critical and depend on the thermal stability of the MOF.

3. Gas Adsorption Measurements:

  • Instrumentation: Volumetric gas adsorption analyzers are used to measure the amount of gas adsorbed by the activated MOF sample at a given temperature and pressure.

  • BET Surface Area Analysis: Nitrogen (N2) adsorption-desorption isotherms are typically measured at 77 K (liquid nitrogen temperature). The BET theory is applied to the data in the relative pressure (P/P0) range of 0.05 to 0.3 to calculate the specific surface area.

  • H2, CO2, and CH4 Adsorption: High-purity adsorbate gases are introduced to the activated sample at specific temperatures (e.g., 77 K for H2; 273 K or 298 K for CO2 and CH4). The amount of gas adsorbed is measured at various equilibrium pressures to generate an adsorption isotherm. The uptake capacity is typically reported in weight percent (wt%), cubic centimeters per gram (cm³/g), or millimoles per gram (mmol/g).

Concluding Remarks

MOFs synthesized using this compound as a linker represent a promising subclass of porous materials for gas storage applications. The demonstrated high hydrogen storage capacity of UBMOF-31, a Zr-based MOF incorporating this linker, underscores its potential. However, a comprehensive understanding of its performance for other important gases like CO2 and CH4 requires further investigation. The data and protocols presented in this guide serve as a valuable resource for researchers to benchmark their own H2sdc-based MOFs and to drive the rational design of next-generation materials for a wide range of applications. The continued exploration of this versatile linker is poised to yield new MOFs with tailored properties for addressing critical challenges in energy and environmental science.

References

A Comparative Guide to the Synthesis of 4,4'-Stilbenedicarboxylic Acid: Horner-Wadsworth-Emmons vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4,4'-stilbenedicarboxylic acid, a valuable building block in the development of pharmaceuticals and functional materials, can be approached through various synthetic strategies. Among the most prominent are the Horner-Wadsworth-Emmons (HWE) reaction and the Suzuki-Miyaura coupling. This guide provides an objective comparison of these two powerful methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal route for their specific needs.

At a Glance: Performance Comparison

ParameterHorner-Wadsworth-Emmons ReactionSuzuki-Miyaura Coupling
Key Reagents Phosphonate ester (e.g., tetraethyl 4,4'-xylylenediphosphonate), Aldehyde (e.g., methyl 4-formylbenzoate), Base (e.g., NaH, KHMDS)Aryl halide (e.g., methyl 4-bromobenzoate), Arylboronic acid (e.g., 4-(dihydroxyboryl)benzoic acid methyl ester), Palladium catalyst, Base
Primary Advantages High (E)-alkene stereoselectivity, mild reaction conditions, water-soluble phosphate byproduct simplifies purification.[1]Broad substrate scope, high tolerance for various functional groups, commercially available starting materials.
Potential Drawbacks Requires synthesis of the phosphonate reagent, can be sensitive to steric hindrance.Potential for catalyst poisoning and contamination of the product with palladium, may require anhydrous conditions, stability of boronic acids can be a concern.
Typical Yield Good to Excellent (70-95% for the olefination step)Good to Excellent (60-97% for stilbene synthesis)[2]
Stereoselectivity Excellent (Predominantly E-isomer)[1]High (Retention of stereochemistry from vinylborane)[3]
Reaction Temperature 0 °C to room temperatureRoom temperature to elevated temperatures (e.g., 80-120 °C)
Reaction Time 12-24 hours2-24 hours

Reaction Pathways

Horner-Wadsworth-Emmons Reaction Workflow

The HWE reaction provides a highly stereoselective route to the (E)-isomer of stilbenes.[1] The synthesis of this compound via this method typically involves the reaction of a phosphonate ester with an aldehyde, followed by hydrolysis of the resulting ester.

HWE_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Hydrolysis Phosphonate Tetraethyl 4,4'-xylylenediphosphonate Reaction1 HWE Reaction Phosphonate->Reaction1 Aldehyde Methyl 4-formylbenzoate Aldehyde->Reaction1 Base Base (e.g., NaH) Base->Reaction1 Ester Dimethyl 4,4'-stilbenedicarboxylate Reaction1->Ester Ester_in Dimethyl 4,4'-stilbenedicarboxylate Hydrolysis Alkaline Hydrolysis Ester_in->Hydrolysis Final_Product 4,4'-Stilbenedicarboxylic acid Hydrolysis->Final_Product

Caption: Horner-Wadsworth-Emmons reaction workflow for this compound.

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation.[4] For the synthesis of this compound, this can be achieved by coupling an aryl halide with an arylboronic acid, followed by hydrolysis if ester-protected starting materials are used.

Suzuki_Workflow cluster_0 Step 1: C-C Coupling cluster_1 Step 2: Hydrolysis Aryl_Halide Methyl 4-bromobenzoate Reaction1 Suzuki Coupling Aryl_Halide->Reaction1 Boronic_Acid 4-(Methoxycarbonyl)phenyl boronic acid Boronic_Acid->Reaction1 Catalyst Pd Catalyst + Base Catalyst->Reaction1 Ester Dimethyl 4,4'-stilbenedicarboxylate Reaction1->Ester Ester_in Dimethyl 4,4'-stilbenedicarboxylate Hydrolysis Alkaline Hydrolysis Ester_in->Hydrolysis Final_Product 4,4'-Stilbenedicarboxylic acid Hydrolysis->Final_Product

Caption: Suzuki-Miyaura coupling workflow for this compound.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of Dimethyl 4,4'-stilbenedicarboxylate

This protocol is adapted from general procedures for the HWE synthesis of stilbene derivatives.[5]

Materials:

  • Tetraethyl 4,4'-xylylenediphosphonate

  • Methyl 4-formylbenzoate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Carbanion Formation: In a round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add a solution of tetraethyl 4,4'-xylylenediphosphonate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of methyl 4-formylbenzoate (2.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield dimethyl 4,4'-stilbenedicarboxylate.

Suzuki-Miyaura Coupling Synthesis of Dimethyl 4,4'-stilbenedicarboxylate

This protocol is a general procedure adapted for the synthesis of the target molecule.[6]

Materials:

  • Methyl 4-bromobenzoate

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4-bromobenzoate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield dimethyl 4,4'-stilbenedicarboxylate.

Hydrolysis of Dimethyl 4,4'-stilbenedicarboxylate

This is a general procedure for the hydrolysis of the diester to the dicarboxylic acid.[7]

Materials:

  • Dimethyl 4,4'-stilbenedicarboxylate

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction: Dissolve dimethyl 4,4'-stilbenedicarboxylate in an aqueous solution of NaOH or KOH. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with water, and dry to obtain this compound.

Conclusion

Both the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling are highly effective methods for the synthesis of this compound. The HWE reaction offers excellent (E)-stereoselectivity and a straightforward purification process due to its water-soluble byproduct. This makes it an attractive option when high isomeric purity is critical. On the other hand, the Suzuki coupling provides greater flexibility with respect to the starting materials and is tolerant of a wide range of functional groups, which can be advantageous for the synthesis of diverse analogs.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, the availability and cost of starting materials, and the scale of the reaction. For syntheses prioritizing high (E)-selectivity and simplified purification, the HWE reaction is a strong candidate. For applications requiring broader substrate scope and functional group tolerance, the Suzuki coupling offers a powerful alternative.

References

Isoreticular MOFs based on different functionalized stilbene dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Isoreticular MOFs Based on Functionalized Stilbene Dicarboxylic Acids

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount for targeted applications. This guide provides a comparative overview of isoreticular MOFs based on 4,4'-stilbenedicarboxylic acid and its derivatives functionalized with nitro (-NO2), amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups. By maintaining the underlying topology while altering the chemical functionality of the linker, these materials exhibit tunable properties for applications in gas sorption, catalysis, and drug delivery.

Performance Comparison

The introduction of different functional groups onto the stilbene dicarboxylic acid linker directly influences the physicochemical properties and, consequently, the performance of the resulting MOFs. While a comprehensive dataset for a single isoreticular series of stilbene-based MOFs is not available in a single source, we can infer the expected trends from analogous and well-studied isoreticular MOF series, such as UiO-66 and MIL-53. The following tables summarize key performance indicators.

Table 1: Comparison of Physical and Gas Sorption Properties

Functional GroupMOF AnalogueBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at 298 K, 1 barH₂ Uptake (wt%) at 77 K, 1 bar
-H (unfunctionalized)UiO-66~1100-1400~0.5-0.7~1.2~1.5
-NO₂ UiO-66-NO₂~1000-1200~0.4-0.6~1.5~1.4
-NH₂ UiO-66-NH₂~1100-1300~0.5-0.6~2.5 ~1.6
-OH UiO-66-(OH)₂~900-1100~0.4-0.5~1.8~1.5
-OCH₃ Not widely reported----

Note: Data is based on analogous UiO-66 systems and serves as a predictive comparison for stilbene-based MOFs. The enhanced CO₂ uptake in the amino-functionalized MOF is attributed to the increased affinity of the basic amine groups for acidic CO₂ molecules.

Table 2: Comparison of Catalytic Performance

Functional GroupMOF AnalogueReactionConversion (%)Selectivity (%)
-H (unfunctionalized)UiO-66Glucose Isomerization~30>95 (to Fructose)
-NO₂ UiO-66-NO₂Benzylamine Oxidation~40>99 (to N-benzylidenebenzylamine)
-NH₂ UiO-66-NH₂Knoevenagel Condensation>95 >99
-OH Not widely reported---
-CH₃ (for comparison)UiO-66-CH₃Benzylamine Oxidation~75>99

Note: Data is based on analogous UiO-66 systems. Catalytic activity is highly dependent on the specific reaction and conditions. The high conversion for the amino-functionalized MOF in the Knoevenagel condensation is due to the basic nature of the amino groups, which act as catalytic sites.[1]

Table 3: Comparison of Drug Loading and Release Properties

Functional GroupMOF AnalogueDrugLoading Capacity (wt%)Release Time
-H (unfunctionalized)MIL-53(Fe)Ibuprofen~21~3 weeks
-NH₂ MIL-100(Fe)-NH₂AZT-TP~42 Not specified
-NO₂ MIL-53(In)-NO₂Not specified--
-OH MIL-53(In)-(OH)₂Not specified--

Note: Data is based on analogous MIL-series MOFs. The increased drug loading in the amino-functionalized MOF can be attributed to favorable interactions, such as hydrogen bonding, between the functional group and the drug molecule.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and evaluation of these materials.

Synthesis of Functionalized Stilbene Dicarboxylic Acid Linkers

The synthesis of functionalized 4,4'-stilbenedicarboxylic acids typically involves multi-step organic reactions. A general approach is the Wittig or Horner-Wadsworth-Emmons reaction, followed by oxidation and hydrolysis.[3]

Example: Synthesis of 4,4'-dinitro-stilbene-dicarboxylic acid A common route involves the Perkin condensation of 4-formyl-3-nitrobenzoic acid with 4-nitrophenylacetic acid.[3]

Synthesis of Isoreticular Stilbene-based MOFs (General Solvothermal Method)
  • In a typical synthesis, the functionalized this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) are dissolved in a solvent such as N,N-dimethylformamide (DMF, 10 mL).

  • The solution is sonicated to ensure homogeneity.

  • The mixture is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then a lower-boiling solvent like ethanol to remove unreacted starting materials.

  • The final product is activated by heating under vacuum to remove the solvent molecules from the pores.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and solvent content of the MOFs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups on the organic linker within the MOF structure.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs from nitrogen adsorption-desorption isotherms at 77 K.

  • Gas Sorption Analysis: To measure the uptake capacity of gases like CO₂ and H₂ at relevant temperatures and pressures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized organic linkers and, after digestion of the MOF, to verify the linker's integrity within the framework.

Visualizations

Logical Relationship between Linker Functionalization and MOF Properties

G cluster_linkers Functionalized Stilbene Dicarboxylic Acid Linkers cluster_properties Resulting MOF Properties H -H (Stilbene) Porosity Porosity (Surface Area, Pore Volume) H->Porosity NO2 -NO2 (Nitro) NO2->Porosity Slight Decrease GasSorption Gas Sorption (e.g., CO2, H2) NO2->GasSorption Increased CO2 Affinity Catalysis Catalytic Activity NO2->Catalysis Lewis Acidic Sites NH2 -NH2 (Amino) NH2->Porosity Maintained NH2->GasSorption Significantly Increased CO2 Affinity NH2->Catalysis Basic Catalytic Sites DrugDelivery Drug Delivery (Loading, Release) NH2->DrugDelivery Enhanced Loading (H-bonding) OH -OH (Hydroxyl) OH->Porosity Slight Decrease OH->GasSorption Increased CO2 Affinity OH->DrugDelivery Potential for H-bonding

Caption: Functionalization of stilbene linkers tunes MOF properties.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Start Metal Salt + Functionalized Linker Solvothermal Solvothermal Reaction (DMF, 100-120°C) Start->Solvothermal Washing Washing (DMF, Ethanol) Solvothermal->Washing Activation Activation (Vacuum, Heat) Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA FTIR FTIR Activation->FTIR BET BET Analysis Activation->BET Catalysis Catalysis Activation->Catalysis DrugDelivery Drug Delivery Activation->DrugDelivery GasSorption Gas Sorption BET->GasSorption

Caption: Workflow for stilbene-based MOF synthesis and evaluation.

Comparison with Alternative Materials

Gas Sorption:

  • Zeolites: Zeolites are a traditional class of porous materials for gas separation. While robust, their pore sizes are not as easily tunable as in MOFs. For CO₂ capture, amino-functionalized stilbene MOFs are expected to show higher selectivity and capacity at low pressures compared to many common zeolites due to the specific chemical interactions.[4]

  • Activated Carbon: Activated carbons are low-cost adsorbents with high surface areas. However, they generally exhibit lower selectivity for CO₂ over other gases like N₂ compared to functionalized MOFs.

Catalysis:

  • Homogeneous Catalysts: While often highly active and selective, homogeneous catalysts are difficult to separate from the reaction mixture. MOFs, including those based on stilbene, act as heterogeneous catalysts, allowing for easy recovery and recyclability.[3]

  • Traditional Heterogeneous Catalysts (e.g., metal oxides): MOFs offer a higher density of well-defined, isolated active sites, which can lead to higher catalytic activity and selectivity. The tunable nature of the organic linker allows for fine-tuning of the catalytic environment.

Drug Delivery:

  • Mesoporous Silica Nanoparticles (MSNs): MSNs are a popular choice for drug delivery due to their biocompatibility and large pore volumes. However, MOFs can offer higher drug loading capacities due to their greater surface areas and the potential for strong host-guest interactions. The biodegradability of many MOFs is also an advantage over the non-biodegradable silica framework.[5]

  • Polymeric Nanoparticles: Polymeric nanoparticles can encapsulate a wide range of drugs, but often suffer from lower drug loading and potential "burst release." The crystalline nature of MOFs can allow for more controlled and sustained release profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4'-Stilbenedicarboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate characterization of 4,4'-stilbenedicarboxylic acid is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products and advanced materials. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. The information presented is supported by generalized experimental data and detailed methodologies to assist in the selection and implementation of the most suitable analytical technique.

Comparison of Analytical Methods

The selection of an analytical method for the characterization of this compound hinges on factors such as required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV, LC-MS, and GC-MS are all powerful techniques, each with distinct advantages and limitations.

Analytical MethodPrincipleTypical AnalytesAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a liquid mobile phase and a stationary phase, with detection via UV absorbance of the analyte.This compound and related non-volatile organic acids.Robust, cost-effective, and widely available for routine analysis.Moderate sensitivity and potential for interference from co-eluting impurities that also absorb UV light.
LC-MS Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for detection.This compound and its metabolites in complex matrices, such as biological fluids.High sensitivity and selectivity, enabling trace-level quantification and structural confirmation.Higher instrument cost and operational complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds in the gas phase with detection by a mass spectrometer.Volatile derivatives of this compound.Excellent for the analysis of volatile and semi-volatile compounds, providing high resolution and structural information.Requires a derivatization step to increase the volatility of the carboxylic acid, which can add complexity and potential for sample loss.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aromatic carboxylic acids using the three compared analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.999[1]> 0.99Not explicitly found
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]< 1 ng/mL[2]≤ 2 ng m⁻³ (for dicarboxylic acids)[3]
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[1]Not explicitly foundNot explicitly found
Accuracy (Recovery %) 80 - 110%[1]84 - 108% (for similar compounds)[2]Not explicitly found
Precision (RSD%) Intra-day: < 2% Inter-day: < 5%[1]Not explicitly found< 10% (for dicarboxylic acids)[3]

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of this compound using HPLC-UV, LC-MS, and GC-MS.

Sample Preparation (General)

For solid samples, an initial dissolution step in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) is required. For samples in complex matrices like biological fluids, a protein precipitation step followed by supernatant evaporation and reconstitution in the mobile phase is a common procedure.[4]

HPLC-UV Method
  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of stilbene derivatives.[1]

  • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical.[1]

  • Flow Rate : A flow rate of 0.8 - 1.0 mL/min is generally employed.[1]

  • Column Temperature : Maintained at 30 - 40 °C to ensure reproducible retention times.[1]

  • Detection : UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 300-330 nm for trans-stilbenes).

LC-MS Method
  • Instrumentation : A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to the HPLC-UV method, utilizing a C18 column and a gradient of water and acetonitrile with a small amount of acid.

  • Ionization Mode : ESI in negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.[5]

  • Mass Analysis : The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantitative analysis.

GC-MS Method (with Derivatization)
  • Derivatization : Carboxylic acids are non-volatile and require derivatization before GC analysis. Silylation is a common technique, where the acidic protons of the carboxylic acid groups are replaced with trimethylsilyl (TMS) groups.[3] This is typically achieved by reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analytes.

  • Carrier Gas : Helium is typically used as the carrier gas.

  • Oven Temperature Program : A temperature gradient is used to elute the derivatized compounds, starting at a lower temperature and ramping up.

  • Ionization : Electron ionization (EI) is a common ionization technique for GC-MS analysis.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that different techniques provide comparable and reliable results. Cross-validation is a critical process to verify that a validated method produces consistent and accurate results across different laboratories, analysts, or instruments.[6]

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome Dev_HPLC Develop & Validate HPLC-UV Method Analyze_Samples Analyze Identical Samples by Each Method Dev_HPLC->Analyze_Samples Dev_LCMS Develop & Validate LC-MS Method Dev_LCMS->Analyze_Samples Dev_GCMS Develop & Validate GC-MS Method Dev_GCMS->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Compare_Results->Stat_Analysis Assess_Equivalence Assess Method Equivalence Stat_Analysis->Assess_Equivalence Investigate_Bias Investigate Any Observed Bias Assess_Equivalence->Investigate_Bias if not equivalent Select_Method Select Appropriate Method for Application Assess_Equivalence->Select_Method Investigate_Bias->Select_Method

A typical workflow for the cross-validation of analytical methods.
Logical Relationship of Analytical Techniques

This diagram illustrates the logical relationship and key distinguishing features between the three analytical techniques discussed for the characterization of this compound.

cluster_GC Gas Chromatography Based Analyte This compound HPLC HPLC-UV (UV Detection) Analyte->HPLC Direct Analysis LCMS LC-MS (Mass Spectrometry Detection) Analyte->LCMS Direct Analysis Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization GCMS GC-MS (Mass Spectrometry Detection) Derivatization->GCMS

Logical relationship of analytical techniques for this compound.

References

Evaluating the effect of linker length on MOF properties: 4,4'-stilbenedicarboxylic acid vs. shorter/longer analogues

Author: BenchChem Technical Support Team. Date: December 2025

The selection of the organic linker is a critical determinant in the design of Metal-Organic Frameworks (MOFs), profoundly influencing their structural and functional properties. This guide provides a comparative analysis of MOFs synthesized with the photoresponsive 4,4'-stilbenedicarboxylic acid and its shorter and longer linear dicarboxylate analogues. By examining an isoreticular series of MOFs, we can systematically evaluate the impact of linker length on key characteristics such as surface area, pore volume, and thermal stability.

The isoreticular metal-organic framework (IRMOF) series, particularly those based on zinc oxide clusters, serves as an excellent model for this investigation. In this comparison, we will evaluate three members of this series: IRMOF-1, IRMOF-10, and IRMOF-16. These frameworks are constructed from the same zinc-based secondary building unit but feature organic linkers of varying lengths: 1,4-benzenedicarboxylic acid (BDC) in IRMOF-1 (a shorter analogue), 4,4'-biphenyldicarboxylic acid (BPDC) in IRMOF-10 (a close analogue in length to this compound), and 4,4''-terphenyldicarboxylic acid (TPDC) in IRMOF-16 (a longer analogue).

Data Presentation: Quantitative Comparison of Isoreticular MOFs

The following table summarizes the key physical properties of IRMOF-1, IRMOF-10, and IRMOF-16, demonstrating the direct correlation between linker length and the resulting porosity and stability of the framework.

MOFLinkerLinker Length (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temperature (°C)
IRMOF-1 (MOF-5)1,4-benzenedicarboxylic acid (BDC)~6.9~2900 - 3500~1.0 - 1.4~400 - 450
IRMOF-104,4'-biphenyldicarboxylic acid (BPDC)~11.1~4500~1.6~400
IRMOF-164,4''-terphenyldicarboxylic acid (TPDC)~15.3~1530 (experimental)~0.7 (experimental)~400

Note: The reported values for BET surface area and pore volume can vary depending on the synthesis and activation conditions. The values presented here are representative figures from the literature. The experimental surface area and pore volume of IRMOF-16 are often lower than theoretical values due to challenges in maintaining framework integrity during solvent removal from the large pores.

Experimental Protocols

The synthesis of these isoreticular MOFs generally follows a solvothermal method. Below are representative protocols for the preparation and characterization of these materials.

Synthesis of IRMOF-1 (MOF-5)

A solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) in a molar ratio of 3:1 is prepared in N,N-dimethylformamide (DMF). The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 100-120 °C for 12-24 hours. After cooling to room temperature, the resulting crystalline product is washed with fresh DMF and then solvent-exchanged with a volatile solvent like chloroform or acetone. The final product is activated by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of IRMOF-10 and IRMOF-16

The synthesis of IRMOF-10 and IRMOF-16 follows a similar procedure to that of IRMOF-1, with the respective dicarboxylic acid linkers (4,4'-biphenyldicarboxylic acid for IRMOF-10 and 4,4''-terphenyldicarboxylic acid for IRMOF-16) being used in place of H₂BDC. The reaction conditions, such as temperature and time, may be slightly modified to optimize crystallinity and yield for each specific linker. The activation process is also crucial, especially for the larger-pored IRMOF-16, to prevent pore collapse.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and isoreticular nature of the synthesized MOFs. The diffraction patterns are compared with simulated patterns from single-crystal data.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the activated MOFs.[1][2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate to determine the temperature at which the framework starts to decompose.[3]

Mandatory Visualization

Linker_Length_Effect Shorter Shorter Analogue (e.g., BDC) Porosity Porosity (Surface Area, Pore Volume) Shorter->Porosity Increases Stability Thermal Stability Shorter->Stability High Stilbene This compound (or analogue like BPDC) Stilbene->Porosity Stilbene->Stability Longer Longer Analogue (e.g., TPDC) Longer->Porosity Generally Increases (can be limited by pore collapse) Longer->Stability Slightly Decreased or Similar

Caption: Logical relationship between linker length and MOF properties.

The provided DOT script visualizes the general trend observed when increasing the length of the linear dicarboxylate linker in an isoreticular series of MOFs. As the linker length increases from a shorter analogue to a longer one, the porosity, in terms of both BET surface area and pore volume, generally increases. However, for very long linkers, experimental porosity can be lower than theoretical values due to the increased likelihood of framework collapse during the removal of guest solvent molecules. The thermal stability of these frameworks tends to be high for all, with a potential for a slight decrease with very long and flexible linkers.

This comparative guide illustrates the fundamental principle of "reticular chemistry," where the systematic variation of a single component, in this case, the organic linker, allows for the fine-tuning of the properties of the resulting crystalline materials. This approach is invaluable for the rational design of MOFs for specific applications in areas such as gas storage, separation, and catalysis.

References

A Comparative Guide to the Catalytic Activity of MOFs Synthesized with Different Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic efficacy of Metal-Organic Frameworks (MOFs) is intrinsically linked to their structural and chemical properties, which are largely dictated by the choice of organic linkers. Aromatic dicarboxylic acids are a foundational class of linkers used in the synthesis of a vast array of MOFs. The geometry, rigidity, and functionalization of these linkers directly influence the framework's topology, porosity, stability, and the nature of its active sites. This guide provides a comparative analysis of the catalytic activity of MOFs synthesized with various aromatic dicarboxylic acids, supported by experimental data and detailed protocols to aid in the rational design of next-generation MOF catalysts.

Impact of Dicarboxylic Acid Linker on Catalytic Performance

The structure of the aromatic dicarboxylic acid linker plays a critical role in determining the catalytic performance of the resulting MOF. Key factors include:

  • Isomerism of the Carboxylic Acid Groups: The positional isomerism of the carboxylate groups on the aromatic ring (ortho, meta, para) significantly affects the coordination environment of the metal centers and the overall framework structure. For instance, the linear geometry of terephthalic acid (benzene-1,4-dicarboxylic acid) often leads to more open and stable frameworks like the UiO-66 and MOF-5 series, which are highly utilized in catalysis. In contrast, the bent nature of isophthalic acid (benzene-1,3-dicarboxylic acid) can result in different network topologies and pore geometries.[1]

  • Functionalization of the Aromatic Ring: The introduction of functional groups (e.g., -NH₂, -NO₂, -OH, -SO₃H) onto the aromatic backbone of the dicarboxylic acid can modulate the electronic properties of the MOF and introduce new active sites. For example, amino-functionalized linkers can act as basic sites, while sulfonate groups can introduce Brønsted acidity, enhancing catalytic activity for a range of reactions.[1]

  • Extension of the Aromatic System: Moving from a benzene to a naphthalene or anthracene core can impact the pore size and the electronic properties of the MOF. The larger aromatic systems can lead to MOFs with larger pores and can also participate in photocatalytic processes.[2]

  • Linker Rigidity and Flexibility: The rigidity of the aromatic dicarboxylic acid contributes to the thermal and chemical stability of the MOF.[1] More rigid linkers generally form more stable frameworks, which is crucial for maintaining catalytic activity under harsh reaction conditions.

Quantitative Comparison of Catalytic Activity

The following tables summarize the catalytic performance of various MOFs synthesized with different aromatic dicarboxylic acids in several key chemical transformations.

Table 1: Oxidation of Alcohols

MOF CatalystMetal CenterAromatic Dicarboxylic Acid LinkerSubstrateProductConversion (%)Selectivity (%)Reference
Co-BTCCo1,3,5-Benzenetricarboxylic acidBenzyl alcoholBenzaldehyde92.997.1[3]
Cu-BTCCu1,3,5-Benzenetricarboxylic acidBenzyl alcoholBenzaldehyde--[3]
Fe-BTCFe1,3,5-Benzenetricarboxylic acidBenzyl alcoholBenzaldehyde--[3]
UiO-66-(BDC-NH₂)(BDC-F)Zr2-Amino-1,4-benzenedicarboxylic acid & 2-Fluoro-1,4-benzenedicarboxylic acidBenzyl alcoholBenzaldehyde~5x higher than single linker MOFs-[4]

Table 2: Knoevenagel Condensation

MOF CatalystMetal CenterAromatic Dicarboxylic Acid LinkerReactantsProductYield (%)Reference
CAU-1-NH₂Al2-Amino-1,4-benzenedicarboxylic acidBenzaldehyde, MalononitrileBenzalidenemalononitrileup to 100 (selectivity)[5]
CAU-10-NH₂Al5-Amino-1,3-benzenedicarboxylic acidBenzaldehyde, MalononitrileMixture of products-[5]
Co-Zn-MOFCo, ZnBenzene-1,4-dicarboxylic acidBenzaldehyde, MalononitrileBenzalidenemalononitrileEnhanced activity over single metal MOFs[6]

Table 3: Heck Coupling Reaction

MOF CatalystMetal CenterAromatic Dicarboxylic Acid LinkerReactantsProductYield (%)Reference
Pd@MOF-APBAPd3-Amino-4-(pyridin-2-yl)benzoic acid (modulator in MOF-808)Iodinated arenes, OlefinsCross-coupled productHigh (TON > 95,000)[7]
Pd(II)@MIL-101-NH₂Pd2-Amino-1,4-benzenedicarboxylic acid---[8]

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs and the execution of catalytic experiments are provided below.

Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzene-1,4-dicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and H₂BDC (e.g., 0.166 g, 1.0 mmol) in DMF (e.g., 60 mL).[1]

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product with DMF and then with a suitable solvent like ethanol to remove unreacted starting materials and solvent molecules.

  • Dry the final product under vacuum.

Synthesis of an Amino-Functionalized MOF (UiO-66-NH₂)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Amino-1,4-benzenedicarboxylic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • The synthesis procedure is analogous to that of UiO-66, with H₂BDC-NH₂ used as the organic linker instead of H₂BDC.[1]

  • Dissolve ZrCl₄ and H₂BDC-NH₂ in DMF in a Teflon-lined autoclave in a 1:1 molar ratio.

  • Heat the sealed autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[9]

  • Collect the product by filtration, wash thoroughly with DMF and ethanol, and dry under vacuum.

General Protocol for Catalytic Oxidation of Benzyl Alcohol

Materials:

  • MOF catalyst (e.g., Co-BTC)

  • Benzyl alcohol

  • An oxidant (e.g., air, tert-butyl hydroperoxide)

  • A suitable solvent (e.g., chloroform, acetonitrile)

Procedure:

  • Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.

  • In a reaction vessel, add the activated MOF catalyst (e.g., 50 mg), benzyl alcohol (e.g., 1 mmol), and the solvent (e.g., 10 mL).

  • Introduce the oxidant (if not air) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 323 K) and stir for a specific duration.[10]

  • After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation or filtration.

  • Analyze the liquid phase using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.

Visualizing the Workflow and Relationships

The following diagrams illustrate the general workflow for MOF synthesis and the relationship between the dicarboxylic acid linker and the resulting catalytic properties.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Source Metal Salt/Cluster Solvothermal Solvothermal/Hydrothermal Reaction Metal_Source->Solvothermal Linker Aromatic Dicarboxylic Acid Linker->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Washing Washing & Purification Solvothermal->Washing Activation Activation (Solvent Removal) Washing->Activation Catalyst Active MOF Catalyst Activation->Catalyst Characterization Characterization (PXRD, TGA, BET) Catalyst->Characterization

Caption: General workflow for the solvothermal synthesis and activation of a MOF catalyst.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Properties cluster_mof MOF Properties cluster_catalysis Catalytic Performance Isomerism Isomerism (ortho, meta, para) Topology Framework Topology & Porosity Isomerism->Topology Functionalization Functional Groups (-NH2, -NO2, -OH) Active_Sites Nature of Active Sites (Lewis/Brønsted Acid/Base) Functionalization->Active_Sites Aromatic_Core Aromatic Core Size (Benzene, Naphthalene) Aromatic_Core->Topology Activity Catalytic Activity (Conversion, TON) Topology->Activity Selectivity Selectivity Topology->Selectivity Stability Thermal & Chemical Stability Stability->Activity Active_Sites->Activity Active_Sites->Selectivity

Caption: Logical relationship between dicarboxylic acid linker properties and MOF catalytic performance.

References

A Comparative Structural Analysis of Metal-Organic Frameworks Derived from 4,4'-Stilbenedicarboxylic Acid and Its Amino-Functionalized Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and physicochemical properties of Metal-Organic Frameworks (MOFs) synthesized from 4,4'-stilbenedicarboxylic acid and the anticipated impact of its amino-functionalization. This guide provides a detailed comparison of crystallographic data, porosity, and thermal stability, alongside experimental protocols and visual representations of synthetic pathways.

The rigid and versatile nature of this compound (H₂sdc) has established it as a prominent building block in the construction of Metal-Organic Frameworks (MOFs).[1][2] Its ability to form predictable and well-ordered structures with various metal nodes has led to the development of MOFs with potential applications in gas storage, catalysis, and drug delivery.[2] This guide presents a comparative structural analysis of MOFs derived from H₂sdc, with a particular focus on the influence of the stilbene ligand's isomeric form and the incorporation of amino functionalities.

Structural Comparison of Stilbene-Based MOFs

The isomeric form of the this compound linker, cis ((Z)-H₂sdc) or trans ((E)-H₂sdc), plays a crucial role in directing the final topology and dimensionality of the resulting MOF. MOFs synthesized from (Z)-H₂sdc with lanthanide metals have been shown to form both 2D sheet-like structures and 3D microporous frameworks.[3] In contrast, the use of the trans isomer with lanthanides can lead to mesoporous materials with exceptionally large pores.[4]

Below is a compilation of crystallographic and physicochemical data for a selection of MOFs synthesized from this compound.

Table 1: Crystallographic Data of Lanthanide MOFs with (Z)-4,4'-stilbenedicarboxylic Acid [5]

CompoundEmpirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
2D Sm C₇₉H₈₅N₅O₂₅Sm₂triclinicP-19.65620(10)11.69050(10)35.0640(4)91.2650(10)93.9650(10)93.6030(10)3939.56(7)
2D Eu C₇₉H₈₅Eu₂N₅O₂₅triclinicP-19.64310(10)11.66930(10)34.9873(4)91.2120(10)93.9490(10)93.5860(10)3918.74(7)
2D Gd C₇₆H₇₈Gd₂N₄O₂₄triclinicP-19.6431(7)11.6865(9)34.943(3)90.941(3)94.270(3)93.617(4)3918.2(5)
2D Tb C₇₉H₈₅N₅O₂₅Tb₂triclinicP-19.62980(10)11.64840(10)35.0490(4)91.2880(10)94.1520(10)93.7930(10)3911.13(7)
2D Ho C₇₉H₈₅Ho₂N₅O₂₅triclinicP-19.6157(9)11.6530(11)34.944(3)91.143(3)94.270(3)93.785(4)3894.9(6)

Table 2: Physicochemical Properties of Stilbene-Based MOFs

MOFMetal IonLinker IsomerPorosityPore DimensionsBET Surface Area (m²/g)Thermal Stability
Ln-MOF Series [4]Er³⁺, Tm³⁺transMesoporous~28 Å × 12 ÅNot ReportedNot Reported
(Z)-H₂sdc-Ln Series (3D) [3]Eu, Gd, Tb, Ho, ErcisMicroporousUp to 5.2 Å voidsNot ReportedNot Reported
{[Na₂(SDC)(H₂O)]}n [6]Na⁺Not SpecifiedNot ReportedNot ReportedNot ReportedStable up to 86°C (hydrated), 491°C (dehydrated)
Zr-MOF [7]Zr⁴⁺Tetrakis(4-carboxyphenyl) silane (similar topology)PorousNot Reported1402Up to 200°C

Impact of Amino-Functionalization

While specific experimental data for MOFs derived from amino-functionalized this compound is limited in the current literature, the introduction of amino groups onto the organic linker is a well-established strategy for tuning the properties of MOFs. Amino-functionalization can lead to several key changes:

  • Enhanced CO₂ Affinity: The amine groups can act as basic sites, increasing the affinity for acidic gases like CO₂.

  • Post-Synthetic Modification: The amino group provides a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities.

  • Modified Pore Environment: The presence of amino groups alters the polarity and chemical environment of the pores, which can influence guest-host interactions and catalytic activity.

  • Altered Crystal Growth: Amino-functionalization has been shown to accelerate the crystallization of some MOFs, even enabling aqueous synthesis at room temperature.[8]

It is anticipated that the incorporation of an amino group onto the this compound backbone would similarly influence the resulting MOFs' properties, potentially leading to materials with enhanced gas sorption capabilities and opportunities for tailored functionalities.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of stilbene-based MOFs, based on reported literature.

Synthesis of Lanthanide-(Z)-H₂sdc MOFs[3]

A solution of (Z)-4,4'-stilbenedicarboxylic acid and 1.2 equivalents of the corresponding lanthanide chloride (LnCl₃) in N,N-dimethylformamide (DMF) is prepared. The solution is heated at 80°C for 48 hours. The resulting solution is then allowed to slowly evaporate over a period of 4 to 16 weeks to yield high-quality crystals.

Solvothermal Synthesis of a Generic Stilbene-Based MOF
  • Precursor Solution Preparation: Dissolve the metal salt (e.g., zinc nitrate, zirconium chloride) and this compound in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 80°C and 150°C) for a defined period (e.g., 24-72 hours).

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration and washed with fresh DMF to remove unreacted starting materials.

  • Activation: To remove solvent molecules from the pores, the as-synthesized MOF is typically solvent-exchanged with a more volatile solvent (e.g., ethanol or methanol) and then heated under vacuum.

Characterization Methods
  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including unit cell parameters and space group.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to assess its stability.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the porous materials.

Visualizing Synthetic Pathways

The synthesis of stilbene-based MOFs can be visualized as a self-assembly process where the metal nodes and organic linkers connect to form a crystalline framework. The choice of linker isomer and metal ion dictates the final structure.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Synthesis Conditions cluster_products MOF Products metal Metal Salt (e.g., LnCl3) conditions Solvothermal (e.g., DMF, 80-150°C) metal->conditions linker_Z (Z)-4,4'-Stilbenedicarboxylic Acid linker_Z->conditions MOF_2D 2D Sheet Structure linker_Z->MOF_2D MOF_3D_micro 3D Microporous Framework linker_Z->MOF_3D_micro linker_E (E)-4,4'-Stilbenedicarboxylic Acid linker_E->conditions MOF_3D_meso 3D Mesoporous Framework linker_E->MOF_3D_meso linker_NH2 Amino-functionalized This compound linker_NH2->conditions MOF_functionalized Functionalized MOF linker_NH2->MOF_functionalized conditions->MOF_2D Kinetic Control conditions->MOF_3D_micro Thermodynamic Control conditions->MOF_3D_meso conditions->MOF_functionalized

Caption: Synthetic pathways for stilbene-based MOFs.

Logical Relationships in Structural Analysis

The comprehensive analysis of these MOFs involves a logical workflow from synthesis to characterization and property evaluation.

Logical_Workflow cluster_synthesis Synthesis cluster_characterization Structural & Physicochemical Characterization cluster_data Data Analysis cluster_comparison Comparative Analysis synthesis MOF Synthesis scxrd Single-Crystal XRD synthesis->scxrd pxrd Powder XRD synthesis->pxrd tga Thermogravimetric Analysis synthesis->tga sorption Gas Sorption Analysis synthesis->sorption structure Crystal Structure (Unit Cell, Space Group) scxrd->structure purity Phase Purity & Stability pxrd->purity stability Thermal Stability tga->stability porosity Porosity (BET Surface Area, Pore Volume) sorption->porosity comparison Structure-Property Relationships structure->comparison purity->comparison stability->comparison porosity->comparison

Caption: Workflow for structural analysis of MOFs.

References

A critical review of stilbene-based linkers for advanced MOF applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical review and comparison of stilbene-based linkers for the design and synthesis of advanced Metal-Organic Frameworks (MOFs). We delve into the structural nuances, performance metrics, and synthetic protocols of MOFs constructed from these photoresponsive and structurally versatile linkers.

Stilbene derivatives, characterized by a central carbon-carbon double bond flanked by two phenyl rings, have emerged as a compelling class of organic linkers for the construction of Metal-Organic Frameworks (MOFs). Their rigid, planar geometry and inherent photoresponsive properties make them ideal candidates for creating MOFs with unique topologies and functionalities.[1][2] The ability of the central double bond to undergo cis-trans isomerization upon light irradiation opens up possibilities for dynamic materials with applications in sensing, catalysis, and controlled drug release. This guide offers a comparative analysis of stilbene-based linkers, focusing on the impact of their isomeric forms on the resulting MOF properties and performance.

Performance Comparison of Stilbene-Based MOFs

The choice of the stilbene linker isomer, either the linear trans-(E) or the bent cis-(Z) configuration, profoundly influences the resulting MOF's structural characteristics and functional performance. While trans-stilbene derivatives have been extensively studied, the use of cis-isomers is a more recent and less explored area, offering potential for novel network topologies.[3][4]

Below is a comparative summary of the key performance indicators for MOFs constructed from different stilbene-based linkers.

MOF Name/SystemLinker IsomerMetal Ion(s)BET Surface Area (m²/g)Pore Size/VolumeThermal Stability (Decomposition Temp.)Key Application & Performance Metric
Zn-stilbene MOF (2D)trans-4,4'-stilbenedicarboxylic acidZn-Dense 2D network-Luminescence
Zn-stilbene MOF (3D)trans-4,4'-stilbenedicarboxylic acidZn-Porous 3D framework-Luminescence, Sensor (solvent-dependent emission)
Lanthanide-(Z)-SDC MOFs (2D)(Z)-4,4'-stilbenedicarboxylic acidLn (Eu, Gd, Tb)-2D sheets-Luminescence (ligand-based)
Lanthanide-(Z)-SDC MOFs (3D)(Z)-4,4'-stilbenedicarboxylic acidLn (Eu, Gd, Tb)-1D channels, Voids up to 5.2 Å-Microporous material
Na-SDC Polymer4,4'-stilbenedicarboxylic acidNa(I)--Dehydrated form stable up to 491°CHigh thermal stability

Experimental Protocols: A Guide to Synthesis

The solvothermal method is the most common approach for synthesizing stilbene-based MOFs.[5][6] This technique involves heating a mixture of the metal salt and the stilbene-based linker in a high-boiling point solvent within a sealed container. The slow crystallization process at elevated temperatures and pressures facilitates the formation of well-ordered crystalline MOF structures.

Detailed Solvothermal Synthesis Protocol for a Zinc-Stilbene MOF

This protocol provides a step-by-step guide for the synthesis of a crystalline zinc MOF using trans-4,4'-stilbenedicarboxylic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • trans-4,4'-stilbenedicarboxylic acid (H₂SDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a typical synthesis, dissolve zinc nitrate hexahydrate and trans-4,4'-stilbenedicarboxylic acid in N,N-dimethylformamide (DMF) in a glass vial. A common molar ratio is 2:1 of metal salt to linker.

  • Solvothermal Reaction: Seal the vial within a Teflon-lined stainless-steel autoclave. Place the autoclave in a preheated oven at a specific temperature, typically between 100°C and 140°C. The reaction is generally allowed to proceed for 24 to 72 hours.[5]

  • Isolation and Purification: After the reaction is complete, allow the autoclave to cool down to room temperature. Collect the resulting crystalline product by decantation or centrifugation.

  • Washing: To remove unreacted starting materials and residual solvent, wash the collected crystals thoroughly with fresh DMF, followed by a solvent exchange with a more volatile solvent like chloroform.

  • Drying and Activation: Dry the purified MOF crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove the solvent from the pores and activate the material for subsequent applications.

Logical Relationships and Workflows

To visualize the key concepts discussed, the following diagrams illustrate the synthetic workflow and the structural comparison of MOFs derived from cis and trans stilbene linkers.

solvothermal_synthesis_workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification & Activation Metal Salt Metal Salt Mixing & Dissolution Mixing & Dissolution Metal Salt->Mixing & Dissolution Stilbene Linker Stilbene Linker Stilbene Linker->Mixing & Dissolution Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing & Dissolution Sealing in Autoclave Sealing in Autoclave Mixing & Dissolution->Sealing in Autoclave Heating (100-250°C, 12-48h) Heating (100-250°C, 12-48h) Sealing in Autoclave->Heating (100-250°C, 12-48h) Cooling Cooling Heating (100-250°C, 12-48h)->Cooling Filtration/Centrifugation Filtration/Centrifugation Cooling->Filtration/Centrifugation Washing with Solvent Washing with Solvent Filtration/Centrifugation->Washing with Solvent Drying & Activation Drying & Activation Washing with Solvent->Drying & Activation Final MOF Product Final MOF Product Drying & Activation->Final MOF Product linker_isomer_comparison cluster_linkers Stilbene Dicarboxylate Linkers cluster_mof_properties Resulting MOF Properties cluster_applications Potential Applications trans-Stilbene Linker trans-Stilbene Linker Linear & Planar Structure Linear & Planar Structure trans-Stilbene Linker->Linear & Planar Structure cis-Stilbene Linker cis-Stilbene Linker Bent & Non-planar Structure Bent & Non-planar Structure cis-Stilbene Linker->Bent & Non-planar Structure Predictable Topologies (e.g., pillared-layer) Predictable Topologies (e.g., pillared-layer) Linear & Planar Structure->Predictable Topologies (e.g., pillared-layer) Often forms interpenetrated frameworks Often forms interpenetrated frameworks Predictable Topologies (e.g., pillared-layer)->Often forms interpenetrated frameworks Luminescence & Sensing Luminescence & Sensing Predictable Topologies (e.g., pillared-layer)->Luminescence & Sensing Novel & Complex Topologies Novel & Complex Topologies Bent & Non-planar Structure->Novel & Complex Topologies Can form microporous 3D frameworks with 1D channels Can form microporous 3D frameworks with 1D channels Novel & Complex Topologies->Can form microporous 3D frameworks with 1D channels Gas Storage & Separation Gas Storage & Separation Novel & Complex Topologies->Gas Storage & Separation

References

The Impact of Linker Rigidity: A Comparative Analysis of 4,4'-Stilbenedicarboxylic Acid and Flexible Dicarboxylic Acids in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of organic linkers is a cornerstone in the design of metal-organic frameworks (MOFs), dictating their structural integrity, porosity, and ultimately, their functional performance. This guide provides a comparative analysis of MOFs synthesized with the rigid linker, 4,4'-stilbenedicarboxylic acid, against those constructed with flexible dicarboxylic acids. By examining key performance metrics and outlining detailed experimental protocols, we aim to furnish researchers with the insights necessary to select the optimal linker for their specific applications, from gas storage and separation to catalysis and drug delivery.

The Role of Linker Geometry: Rigidity vs. Flexibility

The geometry of the dicarboxylic acid linker profoundly influences the resulting MOF's architecture and properties.

  • Rigid Linkers , such as this compound, are characterized by their constrained conformations.[1] This rigidity is imparted by the stilbene backbone, which limits rotational freedom.[2] The predictable geometry of these linkers facilitates the formation of robust, highly ordered, and permanently porous structures.[1][2] The defined pore dimensions and high thermal and mechanical stability often associated with rigid linkers make them exemplary candidates for applications requiring durable and precisely tailored porous materials.[3]

  • Flexible Linkers , typically aliphatic dicarboxylic acids like adipic acid, possess a higher degree of conformational freedom due to the presence of sp³-hybridized carbon atoms in their backbone. This flexibility can lead to the formation of novel and sometimes unpredictable framework topologies. While potentially offering unique guest-responsive behaviors, such as "breathing" or "gate-opening" effects, MOFs constructed from flexible linkers may exhibit lower thermal and mechanical stability compared to their rigid counterparts.[4][5]

Quantitative Performance Comparison

The following table summarizes key performance data for representative MOFs synthesized with rigid and flexible dicarboxylic acid linkers. To provide a meaningful comparison, we focus on zirconium-based MOFs, as they are well-characterized and known for their stability. Data for a MOF utilizing this compound is compared with a well-known MOF containing a flexible linker, adipic acid, and the parent rigid linker, terephthalic acid (in UiO-66), to highlight the impact of linker choice.

PropertyMOF with this compound (UiO-67 analogue)MOF with Flexible Dicarboxylic Acid (Adipic Acid in UiO-66)MOF with Rigid Dicarboxylic Acid (Terephthalic Acid in UiO-66)
BET Surface Area (m²/g) ~2500[6]~1100-1200 (with high adipate content)[7]~1187[8]
Pore Volume (cm³/g) >1.0Lower than parent UiO-66~0.5
Thermal Stability (°C) ~450-600 (Decomposition of framework)[9]Reduced stability with high adipate content~500[8]
Mechanical Stability High, similar to other UiO series MOFs[3]Reduced stability with high adipate content[7]Exceptionally high shear modulus (~13.7 GPa)[3]
Catalytic Activity High potential due to accessible active sitesCan be engineered for specific catalytic reactionsWidely used as a stable catalyst support

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of zirconium-based MOFs using both rigid and flexible dicarboxylic acid linkers via a solvothermal method.

Synthesis of a Zirconium MOF with this compound (UiO-67 analogue)

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • 4,4'-Biphenyldicarboxylic acid (analogue for stilbene dicarboxylic acid in UiO-67)[6]

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid or Hydrochloric Acid (modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve 4,4'-biphenyldicarboxylic acid (1 mmol) and ZrCl₄ (1 mmol) in 30 mL of DMF.[9]

  • Add a modulator, such as acetic acid (10 mmol) or hydrochloric acid (2 mmol), to the solution.[9]

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.[9]

  • After cooling to room temperature, collect the white crystalline product by centrifugation.

  • Wash the product three times with fresh DMF to remove unreacted precursors.

  • Activate the MOF by solvent exchange with methanol or ethanol, followed by heating under vacuum to remove guest molecules from the pores.

Synthesis of a Zirconium MOF with Adipic Acid (in UiO-66)

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • Adipic acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ZrCl₄, terephthalic acid, and adipic acid in DMF in a screw-capped vial. The molar ratio of terephthalic acid to adipic acid can be varied to control the incorporation of the flexible linker.[7]

  • Seal the vial and heat in an oven at 120°C for 24 hours.

  • After cooling, collect the solid product by filtration.

  • Wash the product with DMF and then with a suitable solvent like ethanol to remove impurities.

  • Dry the final product under vacuum.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns are compared with simulated or known patterns.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically performed under a nitrogen atmosphere, with the temperature increased at a constant rate to determine the decomposition temperature of the framework.[10]

  • Gas Adsorption Analysis (BET Method): To determine the specific surface area and pore volume of the MOFs. Nitrogen adsorption-desorption isotherms are measured at 77 K after activating the sample under vacuum.[10]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.[11]

Visualizing the Impact of Linker Rigidity

The choice of linker has a direct and predictable impact on the resulting MOF's properties. This relationship can be visualized as a logical flow.

G cluster_linker Linker Choice cluster_properties Resulting MOF Properties Rigid Linker\n(this compound) Rigid Linker (this compound) High Thermal Stability High Thermal Stability Rigid Linker\n(this compound)->High Thermal Stability High Mechanical Stability High Mechanical Stability Rigid Linker\n(this compound)->High Mechanical Stability Permanent Porosity Permanent Porosity Rigid Linker\n(this compound)->Permanent Porosity Flexible Linker\n(e.g., Adipic Acid) Flexible Linker (e.g., Adipic Acid) Lower Thermal Stability Lower Thermal Stability Flexible Linker\n(e.g., Adipic Acid)->Lower Thermal Stability Lower Mechanical Stability Lower Mechanical Stability Flexible Linker\n(e.g., Adipic Acid)->Lower Mechanical Stability Potential for Flexibility/'Breathing' Potential for Flexibility/'Breathing' Flexible Linker\n(e.g., Adipic Acid)->Potential for Flexibility/'Breathing'

Caption: Logical flow from linker choice to MOF properties.

The following diagram illustrates a general workflow for the solvothermal synthesis and subsequent characterization of MOFs, a common procedure for both rigid and flexible linker systems.

G Start Start Mix Precursors Mix Metal Salt & Linker in Solvent Start->Mix Precursors Solvothermal Synthesis Heat in Autoclave (e.g., 120°C, 24-48h) Mix Precursors->Solvothermal Synthesis Isolation Cool, Centrifuge & Wash with Solvent Solvothermal Synthesis->Isolation Activation Solvent Exchange & Heat under Vacuum Isolation->Activation Characterization Characterization Activation->Characterization PXRD PXRD Characterization->PXRD TGA TGA Characterization->TGA BET BET Characterization->BET SEM SEM Characterization->SEM End End PXRD->End TGA->End BET->End SEM->End

Caption: General workflow for MOF synthesis and characterization.

Conclusion

The selection between a rigid linker like this compound and a flexible dicarboxylic acid is a critical decision in the design of MOFs, with significant consequences for the material's properties and performance. Rigid linkers generally yield MOFs with superior thermal and mechanical stability and well-defined, permanent porosity. In contrast, flexible linkers can introduce dynamic behaviors and unique structural topologies, though often at the cost of reduced stability. The data and protocols presented in this guide offer a foundational understanding of these trade-offs, empowering researchers to make informed decisions in the rational design of MOFs for their target applications.

References

Safety Operating Guide

Personal protective equipment for handling 4,4'-Stilbenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4,4'-Stilbenedicarboxylic acid (CAS No. 100-31-2). Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, typically a pale yellow powder, that can pose significant health risks upon exposure.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these hazards.

Hazard Summary:

Hazard StatementGHS ClassificationSignal Word
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Warning
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Warning
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Warning

Source: PubChem CID 97794, Fisher Scientific SDS[2][3]

Mandatory PPE:

Based on the identified hazards, the following PPE is required for all personnel handling this compound:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against dust particles and potential splashes, addressing the serious eye irritation hazard.[3][4]
Hand Protection Acid-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact and subsequent irritation.[5][6] Regular inspection for signs of degradation or puncture is critical.
Respiratory Protection NIOSH-approved N95 respirator or higherNecessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[2][6] For higher exposure risk, a full-face respirator with appropriate cartridges may be required.[6]
Protective Clothing Laboratory coat, long pants, and closed-toe shoesProvides a barrier against accidental skin contact. For larger quantities or increased risk of spillage, coveralls are recommended.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step operational plan should be followed:

Step 1: Preparation and Engineering Controls

  • Ensure a calibrated and certified chemical fume hood is used for all weighing and solution preparation activities.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.

  • Clearly label all containers with the chemical name and hazard warnings.

Step 2: Donning PPE

  • Follow the PPE selection workflow outlined in the diagram below.

  • Ensure all PPE is correctly sized and in good condition.

Step 3: Chemical Handling

  • Carefully weigh the powdered this compound within the fume hood to contain dust.

  • When preparing solutions, slowly add the acid to the solvent to control the rate of dissolution and prevent splashing.

  • Keep all containers of this compound tightly closed when not in use.[4][7]

Step 4: Post-Handling and Decontamination

  • Thoroughly decontaminate the work area with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, respirators), weighing papers, and other materials that have come into contact with the chemical must be disposed of as hazardous waste.[3]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling start Start: Handling this compound check_hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) start->check_hazards eye_protection Eye Protection: Chemical Safety Goggles + Face Shield check_hazards->eye_protection Requires Eye Protection skin_protection Skin Protection: - Acid-Resistant Gloves - Lab Coat check_hazards->skin_protection Requires Skin Protection respiratory_protection Respiratory Protection: Work in Fume Hood or wear NIOSH-approved Respirator check_hazards->respiratory_protection Requires Respiratory Protection decontaminate Decontaminate Work Area eye_protection->decontaminate skin_protection->decontaminate respiratory_protection->decontaminate dispose Dispose of Waste and Contaminated PPE as Hazardous Waste decontaminate->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end end wash_hands->end End of Process

Caption: Logical workflow for assessing hazards and selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.